trans-Cevimeline Hydrochloride
Description
Properties
CAS No. |
107220-29-1 |
|---|---|
Molecular Formula |
C10H18ClNOS |
Molecular Weight |
235.77 g/mol |
IUPAC Name |
(2S,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride |
InChI |
InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10+;/m0./s1 |
InChI Key |
SURWTGAXEIEOGY-KXNXZCPBSA-N |
Isomeric SMILES |
C[C@H]1O[C@]2(CN3CCC2CC3)CS1.Cl |
Canonical SMILES |
CC1OC2(CN3CCC2CC3)CS1.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AF 102A hydrochloride; AF 102A HCl; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of trans-Cevimeline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevimeline (B1668456), the cis-isomer of 2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine], is a cholinergic agent that acts as a muscarinic M1 and M3 receptor agonist.[1][2][3] This activity stimulates exocrine glands, leading to increased secretion of saliva and sweat.[3] Consequently, Cevimeline Hydrochloride is primarily indicated for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome.[1] This technical guide provides a comprehensive overview of the synthetic pathways for trans-Cevimeline Hydrochloride, with a focus on the core chemical transformations, experimental protocols, and data-driven insights relevant to drug development professionals.
Core Synthesis Pathway
The most common synthetic route to Cevimeline commences with quinuclidin-3-one (B120416) and proceeds through a series of key transformations, including epoxidation, nucleophilic ring-opening of the epoxide, and subsequent cyclization to form the characteristic spiro[1,3-oxathiolane-5,3'-quinuclidine] core structure. The final crucial step involves the separation of the desired cis-isomer (Cevimeline) from the trans-isomer. While the target therapeutic agent is the cis-isomer, understanding the synthesis of the trans-isomer is critical as it is a significant byproduct that often requires isomerization or separation.
A generalized synthetic scheme is presented below:
Caption: Generalized synthetic pathway for Cevimeline Hydrochloride.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps in the synthesis of Cevimeline, with a focus on the formation of the trans-isomer as a key component of the reaction mixture.
Step 1: Epoxidation of Quinuclidin-3-one
The initial step involves the conversion of quinuclidin-3-one to its corresponding epoxide using a Corey-Chaykovsky reaction.
Protocol: A mixture of the hydrochloric salt of 3-quinuclidinone (120 g, 795.7 mmol) and trimethylsulfoxonium (B8643921) iodide (219 g, 993.3 mmol) in dimethylsulfoxide (91.0 g, 0.63 mol) is cooled to 0-5°C in an ice/water bath under a nitrogen atmosphere.[4] A solution of potassium tert-butoxide (201 g, 1789.1 mmol) in dimethylsulfoxide (500 mL) is added dropwise over 45 minutes.[4] The mixture is then allowed to warm to room temperature and stirred for an additional 16 hours.[4] After cooling back to 0-5°C, the reaction mixture is poured into an ice/water mixture (500 g), and sodium chloride (300 g) is added.[4]
Step 2: Ring-Opening of the Epoxide with Thioacetic Acid
The epoxide intermediate is subsequently reacted with a thiolating agent to introduce the sulfur atom necessary for the oxathiolane ring. Thioacetic acid is a commonly used and safer alternative to hydrogen sulfide (B99878) gas.
Protocol: A solution of the epoxide of 3-methylenequinuclidine (54 g, 388.5 mmol) in toluene (B28343) (200 mL) is cooled to 0-5°C.[4] Thioacetic acid is added dropwise over 10-15 minutes. The mixture is stirred at 0-5°C for 30 minutes and then allowed to warm to room temperature, where it is stirred for an additional 2 hours.[4] The resulting precipitate, 3-hydroxy-3-acetoxymercaptomethylquinuclidine thiolacetic acid salt, is filtered and washed with toluene.[4]
Step 3: Cyclization to form cis/trans-Cevimeline
The thiol intermediate undergoes an acid-catalyzed cyclization with an acetaldehyde derivative to yield a mixture of cis- and trans-Cevimeline.
Protocol: To a solution of 3-hydroxy-3-acetoxymercaptomethylquinuclidine thiolacetic acid salt (3 g, 10.3 mmol) in iso-propanol (50 mL), p-toluenesulfonic acid monohydrate (5.9 g, 30.9 mmol) is added, and the mixture is heated to reflux for 3.5 hours.[4] After cooling to room temperature, acetaldehyde diethyl acetal (B89532) (6.1 g, 51.5 mmol) is added, and the mixture is refluxed for an additional 3 hours.[4] The solvent is evaporated, and the residue is dissolved in dichloromethane (B109758).[4]
Step 4: Isomerization and Purification of cis-Cevimeline
The mixture of cis- and trans-isomers can be subjected to an isomerization step to enrich the desired cis-isomer, followed by purification. The trans-compound can be isomerized to the cis-form (cevimeline) by treatment with an acidic catalyst such as an organic sulfonic acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., SnCl4, BF3) in a suitable solvent like toluene.[5]
Protocol for Isomerization: A racemic mixture of cis/trans cevimeline (10.0 g) with a ratio of approximately 65:35 is dissolved in dichloromethane (200 ml).[6] The solution is cooled to -5 to 0°C, and anhydrous titanium tetrachloride (3.5 ml) is added dropwise.[6] The reaction is stirred for 24 hours at 20 to 30°C.[6]
Protocol for Purification by Salt Formation: The enriched cis-isomer mixture is purified by forming a salt, typically with an acid like camphorsulfonic acid, followed by recrystallization.[7] The purified salt is then treated with a base to liberate the free base of cis-Cevimeline, which is subsequently converted to the hydrochloride salt. A process for purification can yield Cevimeline hydrochloride with a cis-isomer purity of >99.5%.[7] Another method using di-isopropyl ether for purification can yield the product with a cis isomer purity of >97%.[6]
A method for separating the cis and trans isomers involves salification with a chiral acid, such as L-(-)-dibenzoyl tartaric acid, followed by recrystallization to obtain the salt of the cis isomer.[8]
Step 5: Formation of Cevimeline Hydrochloride
The final step involves the formation of the hydrochloride salt of the purified cis-Cevimeline.
Protocol: The purified cis-Cevimeline free base is dissolved in a suitable solvent like di-isopropyl ether. The solution is cooled to 0 to 10°C, and an isopropanolic HCl solution is added to acidify the mixture.[6] The precipitated solid is stirred, filtered, and washed with chilled di-isopropyl ether.[6] The final product is dried under vacuum.
Quantitative Data
The following table summarizes key quantitative data reported in the literature for various stages of the Cevimeline synthesis.
| Step | Starting Material | Product | Reagents/Conditions | Yield | Purity/Ratio | Reference |
| Epoxidation | 3-quinuclidinone hydrochloride | Epoxide of 3-methylenequinuclidine | Trimethylsulfoxonium iodide, potassium tert-butoxide, DMSO | 54% | - | |
| Ring-Opening | Epoxide of 3-methylenequinuclidine | 3-hydroxy-3-acetoxymercaptomethylquiniclidine thiolacetic acid salt | Thioacetic acid, toluene | 68% | - | [4] |
| Cyclization | 3-hydroxy-3-acetoxymercaptomethylquiniclidine thiolacetic acid salt | 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine | p-TSA, acetaldehyde diethyl acetal, isopropanol | 89% | 3:1 cis/trans | |
| Cyclization | 3-hydroxy-3-acetoxymercaptomethylquiniclidine thiolacetic acid salt | 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine | Racemic camphorsulfonic acid, acetaldehyde diethyl acetal, isopropanol | 64% | 3.5:1 cis/trans | |
| Isomerization & Purification | cis/trans-Cevimeline mixture (65:35) | cis-Cevimeline hydrochloride | Titanium tetrachloride, dichloromethane | - | >90% cis | [6] |
| Purification | cis/trans-Cevimeline mixture | cis-Cevimeline hydrochloride | Sulfuric acid, DIPE | - | >97% cis | [6] |
Mechanism of Action: Signaling Pathway
Cevimeline exerts its therapeutic effect by acting as an agonist at muscarinic M1 and M3 receptors.[1][9] The activation of M3 receptors on salivary gland cells triggers a signaling cascade that results in increased saliva secretion.
Caption: Signaling pathway of Cevimeline at the M3 muscarinic receptor.
Conclusion
The synthesis of Cevimeline Hydrochloride is a well-established process with multiple reported pathways. The key challenges lie in the safe handling of reagents, optimizing reaction conditions to favor the formation of the desired cis-isomer, and efficient purification to meet pharmaceutical standards. This guide provides a consolidated overview of the synthetic methodologies and associated data, offering a valuable resource for researchers and professionals in the field of drug development. The provided experimental protocols and quantitative data can serve as a foundation for process optimization and scale-up activities.
References
- 1. Cevimeline - Wikipedia [en.wikipedia.org]
- 2. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. US8080663B2 - Process for the preparation of 2-methylspiro(1,3-oxathiolane-5,3â²)quiniclidine - Google Patents [patents.google.com]
- 5. Portico [access.portico.org]
- 6. US20110301352A1 - Process for the preparation of cis-2-methylspiro (1, 3-oxathiolane 5-3') quinuclidine - Google Patents [patents.google.com]
- 7. US8143400B2 - Process for the preparation and purification of cis-2-methylspiro(1,3-oxathiolane-5,3â²)quiniclidine hydrochloride - Google Patents [patents.google.com]
- 8. CN101798311A - Method for preparing cis cevimeline - Google Patents [patents.google.com]
- 9. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of trans-Cevimeline Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevimeline (B1668456) is a muscarinic receptor agonist, with the cis-isomer being the active pharmaceutical ingredient (API) primarily used for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome. The synthesis of cevimeline often results in the formation of both cis- and trans-isomers. As the trans-isomer is a potential impurity, a thorough understanding of its physicochemical properties is crucial for quality control, analytical method development, and formulation studies. This technical guide provides a comprehensive overview of the core physicochemical properties of trans-Cevimeline Hydrochloride, including its chemical identity, solubility, melting point, and spectroscopic characteristics. The information is supplemented with detailed experimental protocols and visual diagrams to aid in research and development.
Chemical and Physical Properties
This compound is the hydrochloride salt of the trans-isomer of 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,5'-[1][2]oxathiolane]. Its properties are distinct from the therapeutically active cis-isomer. A summary of its key physicochemical data is presented in Table 1, with a comparative overview with the cis-isomer in Table 2.
| Property | Data | Reference |
| Chemical Name | (2'S,3R)-rel-2'-methyl-spiro[1-azabicyclo[2.2.2]octane-3,5'-[1][2]oxathiolane] hydrochloride | [3] |
| Synonyms | AF102A, (±)-trans-2-Methylspiro[1,3-oxathiolane-5,3'-quinuclidine] monohydrochloride hemihydrate | [4] |
| Molecular Formula | C₁₀H₁₇NOS · HCl | |
| Molecular Weight | 235.77 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 240.8–243.1 °C (as hemihydrate) | [4] |
| Solubility | Isopropanol: 27 mg/mL (as hemihydrate) | [4] |
| Aqueous: Data not available (qualitatively lower than cis-isomer) | [4] | |
| DMSO: Soluble | ||
| pKa | Data not available |
Table 1: Physicochemical Properties of this compound
| Property | This compound Hemihydrate | cis-Cevimeline Hydrochloride Hemihydrate (API) | Reference |
| Melting Point (°C) | 240.8–243.1 | 201–203 | [4][6] |
| Solubility in Isopropanol (mg/mL) | 27 | 56 | [4] |
| Aqueous Solubility | Lower | Higher (very soluble in water) | [4][6] |
| Crystal Packing | More dense | Less dense | [4] |
Table 2: Comparative Physicochemical Properties of trans- and cis-Cevimeline Hydrochloride Hemihydrates
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of (±)-trans-1·HCl·0.5H₂O (KBr) shows characteristic absorption bands at the following wavenumbers (cm⁻¹): 3510, 3466, 2990, 2962, 2930, 2889, 2843, 2767, 2641, 2593, 1643, 1457, 1436, 1408, 1379, 1258, 1144, 1116, 1100, 1021[4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of (±)-trans-1·HCl·0.5H₂O (300 MHz, CDCl₃) displays the following chemical shifts (δ, ppm): 12.18 (bs, 1H), 5.24 (q, 1H, J = 5.7 Hz), 3.50–3.19 (m, 6H), 3.16, 3.07 (2d, AB syst., 2H, J = 10.9 Hz), 2.42–2.28 (m, 1H), 2.25 (dt, 1H, J = 6.5 Hz, J = 3.2 Hz), 2.11 (s, 1H, 0.5H₂O), 2.05–1.94 (m, 2H), 1.81 (qdd, AB syst., 1H, J = 17.8 Hz, J = 8.9 Hz, J = 4.0 Hz), 1.53 (d, 3H, J = 5.7 Hz)[4].
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the crystalline solid melts.
Apparatus:
-
Melting point apparatus with a heating block and temperature control
-
Glass capillary tubes (sealed at one end)
-
Thermometer or digital temperature probe
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: The sample is heated at a rapid rate initially to determine an approximate melting range. A second, fresh sample is then heated slowly (1-2 °C/min) as the temperature approaches the approximate melting point.
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in water.
Apparatus:
-
Glass flasks with stoppers
-
Orbital shaker or magnetic stirrer with a temperature-controlled environment (e.g., water bath)
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a glass flask. The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Equilibration: The flask is sealed and placed in a temperature-controlled shaker or water bath (e.g., 25 °C or 37 °C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand to allow the excess solid to sediment. An aliquot of the supernatant is then carefully withdrawn and clarified by centrifugation or filtration to remove any undissolved particles.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve of known concentrations.
-
Replicates: The experiment is performed in triplicate to ensure the reliability of the results.
Caption: Workflow for Shake-Flask Solubility Determination.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of this compound.
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)
-
Analytical balance
Procedure:
-
Sample Preparation: A known amount of this compound is accurately weighed and dissolved in a known volume of purified water or a suitable co-solvent if aqueous solubility is low.
-
Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The setup is placed on a magnetic stirrer.
-
Titration: The solution is titrated with a standardized titrant (e.g., NaOH solution for an acidic salt). The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the reading to stabilize.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve. The pKa is determined from the pH at the half-equivalence point. The first derivative of the titration curve can be used to accurately locate the equivalence point(s).
-
Replicates: The titration is repeated at least three times to ensure accuracy and precision.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Mechanism of Action and Signaling Pathway
Cevimeline acts as a muscarinic agonist with a higher affinity for M3 and M1 receptors. The activation of M3 muscarinic receptors on exocrine gland cells, such as salivary glands, is the primary mechanism for its therapeutic effect in treating dry mouth. The signaling cascade initiated by M3 receptor activation is a classic G-protein coupled receptor (GPCR) pathway involving the Gq alpha subunit.
Upon binding of cevimeline to the M3 receptor, the associated Gq protein is activated. The Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ concentration is a key trigger for saliva secretion. DAG, in conjunction with Ca²⁺, activates protein kinase C (PKC), which further contributes to the cellular response.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Conclusion
This technical guide provides a consolidated overview of the known physicochemical properties of this compound. While comprehensive data is available for some parameters, such as melting point and spectroscopic identification, further research is required to definitively establish its aqueous solubility and pKa. The provided experimental protocols offer a standardized approach for researchers to determine these properties. A clear understanding of the physicochemical differences between the cis- and trans-isomers is essential for the robust development and quality control of cevimeline-containing pharmaceutical products.
References
An In-depth Technical Guide to the Mechanism of Action of trans-Cevimeline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevimeline (B1668456), administered as trans-cevimeline hydrochloride, is a cholinergic agonist approved for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1][2][3] Its therapeutic efficacy stems from its specific interaction with muscarinic acetylcholine (B1216132) receptors, leading to the stimulation of salivary and lacrimal glands. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its receptor selectivity, downstream signaling cascades, and the experimental methodologies used to elucidate these actions. All quantitative data are summarized for clarity, and key pathways and experimental workflows are visually represented.
Primary Pharmacological Target: Muscarinic Acetylcholine Receptors
Cevimeline is a direct-acting muscarinic receptor agonist with a pronounced selectivity for the M1 and M3 receptor subtypes.[2][3][4] These G-protein coupled receptors (GPCRs) are key components of the parasympathetic nervous system and are prominently expressed in exocrine glands, including the salivary and lacrimal glands.[4]
Receptor Subtype Selectivity
The selectivity of cevimeline for different muscarinic receptor subtypes has been quantified through functional assays, with the half-maximal effective concentration (EC50) values indicating its potency at each receptor.
| Receptor Subtype | EC50 (μM) | Relative Potency (compared to M1) |
| M1 | 0.023 | 1 |
| M2 | 1.04 | ~45-fold lower |
| M3 | 0.048 | ~2-fold lower |
| M4 | 1.31 | ~57-fold lower |
| M5 | 0.063 | ~3-fold lower |
| Data from Heinrich et al., as cited in[4]. |
In addition to functional potency, the binding affinity of cevimeline to muscarinic receptors has been determined in competitive binding assays.
| Receptor Subtype | Ki (µM) |
| M3 | 1.2 ± 0.3 |
| Data from competitive displacement of [3H]-quinuclidinyl benzilate in rat submandibular/sublingual gland membranes.[5] |
Intracellular Signaling Pathways
The M1 and M3 muscarinic receptors are coupled to the Gq/11 family of G-proteins.[4] Upon agonist binding, a conformational change in the receptor activates the associated G-protein, initiating a cascade of intracellular events that ultimately lead to the physiological response of increased salivation and lacrimation.
Gq/11 Protein Activation and Phospholipase C
Activation of the Gq/11 protein by the cevimeline-bound M1/M3 receptor leads to the stimulation of phospholipase C (PLC).[4] PLC is a crucial enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Calcium Mobilization and Protein Kinase C Activation
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][6][7] The resulting increase in cytosolic Ca2+ concentration is a key event in stimulus-secretion coupling in salivary acinar cells. Simultaneously, DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream targets involved in secretion.
References
- 1. Measurement of [Ca²⁺]i in whole cell suspensions using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Stereochemistry: A Technical Guide to the Structural Elucidation of trans-Cevimeline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevimeline (B1668456) Hydrochloride, an active pharmaceutical ingredient (API) recognized for its therapeutic effects as a muscarinic M1 and M3 receptor agonist, exists as two diastereomers: cis and trans. The clinically approved and active form is the cis-isomer. The trans-isomer is considered an impurity that arises during the synthesis process. A thorough understanding of the three-dimensional structure of trans-Cevimeline Hydrochloride is paramount for quality control, impurity profiling, and ensuring the safety and efficacy of the final drug product. This technical guide provides an in-depth overview of the structural elucidation of this compound, detailing the experimental methodologies and presenting key analytical data.
Introduction
Cevimeline, chemically known as (±)-cis-2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine], is used for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1][2][3] The synthesis of Cevimeline inevitably produces a mixture of the cis and trans diastereomers.[3][4] While the cis-isomer is the desired active ingredient, the trans-isomer is a significant impurity that must be identified, quantified, and controlled.[1][5] This guide focuses on the definitive methods used to elucidate the unambiguous structure of this compound.
Synthesis and Isolation of Isomers
The synthesis of Cevimeline typically involves the reaction of quinuclidin-3-one (B120416) with trimethylsulfoxonium (B8643921) iodide to form an epoxide. This epoxide is then opened with hydrogen sulfide, and subsequent cyclization with acetaldehyde (B116499) yields a mixture of cis and trans isomers.[3][4] The separation of these isomers is often achieved through fractional crystallization.[4] The logical workflow for the synthesis and separation is illustrated below.
Caption: Synthetic pathway leading to a mixture of cis- and trans-Cevimeline, followed by their separation.
Structural Elucidation Workflow
The definitive structural elucidation of this compound relies on a combination of spectroscopic and crystallographic techniques. The general workflow for this process is outlined below.
Caption: The workflow for the structural elucidation of trans-Cevimeline HCl, combining spectroscopic and crystallographic methods.
Experimental Protocols
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a molecule.[6]
-
Crystal Growth: Single crystals of (±)-trans-1·HCl·0.5H₂O suitable for X-ray diffraction are grown from a solution of the compound.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray data is collected at room temperature using CuKα radiation (λ = 1.5418 Å).[5] The data collection is typically performed with a series of scans to measure the intensities of a large number of reflections.
-
Structure Solution and Refinement: The collected data is processed to yield a set of unique reflections. The structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
-
Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for example, at a frequency of 300 MHz for ¹H NMR.[5]
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and multiplicities of the signals are analyzed to deduce the connectivity and stereochemistry of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.[5]
-
Data Analysis: The positions and intensities of the absorption bands are correlated with specific molecular vibrations, confirming the presence of functional groups such as O-H, N-H, C-H, and C-O.
Data Presentation
The following tables summarize the key quantitative data obtained from the structural elucidation of this compound.
Table 1: Spectroscopic Data for (±)-trans-1·HCl·0.5H₂O
| Technique | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 12.18 (bs, 1H), 5.24 (q, 1H, J = 5.7 Hz), 3.50–3.19 (m, 6H), 3.16, 3.07 (2d, AB syst., 2H, J = 10.9 Hz), 2.42–2.28 (m, 1H), 2.25 (dt, 1H, J = 6.5 Hz, J = 3.2 Hz), 2.11 (s, 1H, 0.5H₂O), 2.05–1.94 (m, 2H), 1.81 (qdd, AB syst., 1H, J = 17.8 Hz, J = 8.9 Hz, J = 4.0 Hz), 1.53 (d, 3H, J = 5.7 Hz).[5] |
| IR (KBr) | ν (cm⁻¹): 3510, 3466, 2990, 2962, 2930, 2889, 2843, 2767, 2641, 2593, 1643, 1457, 1436, 1408, 1379, 1258, 1144, 1116, 1100, 1021.[5] |
Table 2: Crystallographic Data for (±)-trans-1·HCl·0.5H₂O
| Parameter | Value |
| Chemical Formula | C₁₀H₁₇NOS · HCl · 0.5H₂O |
| Formula Weight | 244.78 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 21.018(2) |
| b (Å) | 8.0160(6) |
| c (Å) | 14.939(1) |
| β (°) | 108.798(8) |
| Volume (ų) | 2381.1(4) |
| Z | 8 |
| Calculated Density (g/cm³) | 1.364 |
| Melting Point (°C) | 240.8–243.1 (DSC peak)[5] |
Data sourced from Stepanovs et al. (2016).[5]
Conclusion
The structural elucidation of this compound has been unequivocally achieved through the application of single-crystal X-ray diffraction, corroborated by spectroscopic techniques including NMR and IR. The data confirms the molecular connectivity and, most importantly, the trans stereochemical relationship at the spirocyclic center. This detailed characterization is essential for the development of robust analytical methods for impurity profiling and for ensuring the quality and safety of Cevimeline Hydrochloride as a pharmaceutical product. The distinct physicochemical properties of the trans-isomer, such as its higher melting point and lower solubility compared to the cis-isomer, are a direct consequence of its unique crystal packing, as revealed by X-ray crystallography.[5]
References
The Genesis and Advancement of trans-Cevimeline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevimeline (B1668456), a cholinergic agent approved for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome, represents a significant therapeutic advancement for patients suffering from this autoimmune condition. Marketed under the brand name Evoxac®, cevimeline is the trans-isomer of 2'-methylspiro[4-azabicyclo[2.2.2]octane-2,5'-[1][2]oxathiolane].[2][3] This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of trans-cevimeline. It includes a detailed summary of its pharmacological properties, key clinical trial data, and the experimental protocols that underpinned its development. Furthermore, this guide visualizes the critical signaling pathways and experimental workflows to offer a comprehensive resource for researchers and professionals in the field of drug development.
Introduction: The Quest for a Salivary Stimulant
Sjögren's syndrome is a chronic autoimmune disease characterized by lymphocytic infiltration of exocrine glands, primarily the salivary and lacrimal glands, leading to debilitating symptoms of dry mouth and dry eyes.[4] The management of xerostomia has historically relied on saliva substitutes and non-specific cholinergic agonists like pilocarpine (B147212). While effective, pilocarpine has a short duration of action and a range of side effects.[4] This created a clinical need for a more specific and longer-acting secretagogue.
The development of cevimeline, initially known as AF102B, emerged from research focused on muscarinic acetylcholine (B1216132) receptor (mAChR) agonists.[5][6] Early investigations explored its potential as a cognitive enhancer in Alzheimer's disease due to its activity at M1 receptors in the central nervous system.[5][7] However, its potent secretagogue effects, mediated through M3 receptors on salivary glands, led to its development and eventual approval for the treatment of dry mouth in Sjögren's syndrome.[1][4]
Physicochemical Properties and Synthesis
trans-Cevimeline hydrochloride is a white to off-white crystalline powder with a melting point of 201-203°C. It is highly soluble in water and alcohol.[8]
Chemical Synthesis
The synthesis of cevimeline involves a multi-step process that typically yields a mixture of cis and trans isomers, with the trans-isomer being the active pharmaceutical ingredient.[8][9] The general synthetic route is outlined below.
Experimental Protocol: Synthesis of Cevimeline Hydrochloride [8][9][10]
-
Epoxidation of Quinuclidin-3-one: Quinuclidin-3-one is reacted with a sulfonium (B1226848) ylide, such as that generated from trimethylsulfoxonium (B8643921) iodide and a strong base like sodium hydride in dimethyl sulfoxide (B87167) (DMSO), to form the corresponding spiro-epoxide.
-
Thiolation: The epoxide ring is opened with a thiolating agent, such as hydrogen sulfide (B99878) or thioacetic acid, to introduce the sulfur atom. This step yields a key intermediate, a 3-hydroxy-3-(mercaptomethyl)quinuclidine derivative.
-
Cyclization: The intermediate is then cyclized with acetaldehyde (B116499) in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate) or a protic acid (e.g., p-toluenesulfonic acid) to form the 1,3-oxathiolane (B1218472) ring. This reaction produces a mixture of the cis and trans diastereomers of cevimeline.
-
Isomer Separation and Salt Formation: The desired trans-isomer is separated from the cis-isomer through techniques such as fractional crystallization. The isolated trans-cevimeline free base is then converted to the hydrochloride salt for pharmaceutical use.
Pharmacology and Mechanism of Action
Cevimeline is a potent and selective agonist of muscarinic M1 and M3 receptors.[1][3][11] Its therapeutic effect in Sjögren's syndrome is primarily attributed to its action on M3 receptors located on the acinar cells of salivary glands.[5][12]
Muscarinic Receptor Binding and Activation
The affinity and activity of cevimeline at muscarinic receptor subtypes have been characterized in various in vitro studies.
A common method to determine the binding affinity of a compound to muscarinic receptors is a competitive radioligand binding assay.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the muscarinic receptor subtypes of interest (M1-M5).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of the test compound (cevimeline).
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Signaling Pathways
Activation of M1 and M3 receptors by cevimeline initiates a cascade of intracellular signaling events. Both M1 and M3 receptors are coupled to Gq/11 proteins.[5]
-
M3 Receptor Signaling in Salivary Glands: Upon binding of cevimeline to M3 receptors on salivary acinar cells, the Gq/11 protein is activated. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ is a key signal for the secretion of saliva.[12]
-
M1 Receptor Signaling: M1 receptor activation also proceeds via the Gq/11-PLC-IP₃/DAG pathway. In the central nervous system, this pathway is involved in processes such as neuronal excitation and synaptic plasticity.[5]
Caption: M1/M3 Receptor Gq-PLC Signaling Pathway.
Clinical Development and Efficacy
The clinical development of cevimeline for xerostomia in Sjögren's syndrome involved several randomized, double-blind, placebo-controlled trials. These studies evaluated the efficacy and safety of cevimeline at various dosages.
Key Clinical Trials
Two pivotal Phase III clinical trials demonstrated the efficacy of cevimeline in treating dry mouth in patients with Sjögren's syndrome.
Experimental Protocol: Phase III Clinical Trial Design [14][15]
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients diagnosed with Sjögren's syndrome and experiencing symptoms of xerostomia.
-
Inclusion Criteria (General): Diagnosis of primary or secondary Sjögren's syndrome, presence of subjective symptoms of dry mouth, and measurable residual salivary gland function.
-
Exclusion Criteria (General): Uncontrolled medical conditions, use of medications known to cause dry mouth, and history of hypersensitivity to cholinergic agents.
-
Treatment Arms: Patients were typically randomized to receive cevimeline (e.g., 30 mg three times daily) or a matching placebo.
-
Efficacy Endpoints:
-
Primary: Global evaluation of dry mouth by the patient and/or change in unstimulated whole salivary flow rate.
-
Secondary: Patient-rated symptoms of dry mouth using a visual analog scale (VAS), use of artificial saliva, and stimulated salivary flow rates.
-
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Caption: Generalized Clinical Trial Workflow.
Efficacy Data
Clinical trials consistently demonstrated that cevimeline significantly improves both objective and subjective measures of dry mouth.
Table 1: Summary of Efficacy Data from a Randomized, Placebo-Controlled Trial of Cevimeline (30 mg t.i.d.) in Sjögren's Syndrome [14][15]
| Efficacy Parameter | Cevimeline (30 mg t.i.d.) | Placebo | p-value |
| Change in Unstimulated Salivary Flow Rate (g/5 min) | |||
| Baseline (Mean ± SD) | 0.08 ± 0.11 | 0.09 ± 0.13 | NS |
| Week 6 (Mean ± SD) | 0.28 ± 0.45 | 0.12 ± 0.19 | <0.05 |
| Global Improvement in Dry Mouth (% of Patients) | |||
| Improved | 65.6% | 34.4% | <0.001 |
| Change in Visual Analog Scale (VAS) for Dry Mouth (mm) | |||
| Baseline (Mean ± SD) | 85.4 ± 13.2 | 84.9 ± 14.1 | NS |
| Week 6 (Mean ± SD) | 55.2 ± 28.9 | 74.3 ± 21.5 | <0.001 |
NS = Not Significant; t.i.d. = three times daily
Safety and Tolerability
Cevimeline is generally well-tolerated. The most common adverse events are related to its cholinergic mechanism of action.
Table 2: Incidence of Common Adverse Events in a Randomized, Placebo-Controlled Trial of Cevimeline (30 mg t.i.d.) [14][15]
| Adverse Event | Cevimeline (30 mg t.i.d.) (%) | Placebo (%) |
| Excessive Sweating | 18.7 | 2.9 |
| Nausea | 13.8 | 7.8 |
| Rhinitis | 11.2 | 5.9 |
| Diarrhea | 10.3 | 7.8 |
| Headache | 8.8 | 11.8 |
| Sinusitis | 7.5 | 5.9 |
| Upper Respiratory Tract Infection | 6.9 | 5.9 |
| Abdominal Pain | 4.4 | 4.9 |
| Vomiting | 3.1 | 2.0 |
Conclusion
trans-Cevimeline has emerged as a valuable therapeutic option for the management of xerostomia in patients with Sjögren's syndrome. Its development was guided by a thorough understanding of muscarinic receptor pharmacology and supported by robust clinical trial data. As a selective M1 and M3 receptor agonist, cevimeline effectively stimulates salivary secretion with a favorable safety profile. This technical guide has provided a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of trans-cevimeline, offering a valuable resource for scientists and researchers in the pharmaceutical field. Further research may continue to explore the full therapeutic potential of cevimeline and other selective muscarinic agonists in various conditions.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic type 3 receptor induces cytoprotective signaling in salivary gland cells through epidermal growth factor receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel method to evaluate salivary flow rates of head and neck cancer patients after radiotherapy: a pilot study | Brazilian Journal of Otorhinolaryngology [bjorl.org]
- 5. M3 muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Studies of muscarinic receptor subtypes in salivary gland function in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Muscarinic M3 receptors mediate secretion from sweat glands in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M1 muscarinic receptors regulate the phosphorylation of AMPA receptor subunit GluA1 via a signaling pathway linking cAMP-PKA and PI3K-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Development of a Visual Analogue Scale questionnaire for subjective assessment of salivary dysfunction. | Semantic Scholar [semanticscholar.org]
- 14. Portico [access.portico.org]
- 15. Cevimelinehydrochloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
Unveiling trans-Cevimeline: A Selective M1 Cholinergic Agonist for Neurological Research
For Immediate Release
This technical guide provides an in-depth overview of trans-cevimeline (also known as AF102A), a selective M1 muscarinic cholinergic agonist. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of M1 agonists, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.
Introduction to trans-Cevimeline
trans-Cevimeline is a stereoisomer of cevimeline (B1668456), a drug approved for the treatment of dry mouth associated with Sjögren's syndrome. While the approved drug is the cis-isomer (AF102B), the trans-isomer, AF102A, has garnered significant interest for its selective agonist activity at the M1 muscarinic acetylcholine (B1216132) receptor. M1 receptors are predominantly located in the central nervous system and are critically involved in cognitive processes, including learning and memory. This selectivity makes trans-cevimeline a valuable research tool and a potential therapeutic candidate for cognitive disorders.
Mechanism of Action and M1 Receptor Selectivity
trans-Cevimeline exerts its effects by binding to and activating M1 muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to the Gq/11 family of G proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is fundamental to neuronal excitability and synaptic plasticity, processes that are essential for cognitive function.
Quantitative Pharmacological Data
Comprehensive quantitative data for trans-cevimeline is limited. However, the following table summarizes the functional potency of cevimeline (isomeric mixture) at the five human muscarinic receptor subtypes, providing an indication of its M1-preferring profile.
| Receptor Subtype | EC50 (μM) |
| M1 | 0.023[1] |
| M2 | 1.04[1] |
| M3 | 0.048[1] |
| M4 | 1.31[1] |
| M5 | 0.063[1] |
| Table 1: Functional Potency (EC50) of Cevimeline at Human Muscarinic Receptor Subtypes |
Experimental Protocols
Detailed experimental protocols for the specific evaluation of trans-cevimeline are not extensively published. However, the following sections describe the general methodologies employed to characterize muscarinic receptor agonists.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of trans-cevimeline for M1-M5 muscarinic receptors.
General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are prepared.
-
Radioligand: A radiolabeled antagonist with known high affinity for the receptor, such as [3H]-N-methylscopolamine ([3H]-NMS), is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled trans-cevimeline.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of trans-cevimeline that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response following receptor activation.
Objective: To determine the potency (EC50) and efficacy of trans-cevimeline in activating M1, M3, and M5 receptors, which signal through the Gq/11 pathway.
General Protocol:
-
Cell Culture: Cells stably expressing the M1, M3, or M5 receptor are cultured in a multi-well plate.
-
Fluorescent Calcium Indicator Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) that exhibits a change in fluorescence intensity upon binding to calcium.
-
Compound Addition: Varying concentrations of trans-cevimeline are added to the wells.
-
Signal Detection: The change in fluorescence, indicating an increase in intracellular calcium concentration, is measured over time using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: The peak fluorescence response at each concentration of trans-cevimeline is used to generate a dose-response curve, from which the EC50 and maximum response (Emax) are determined.
Objective: To provide an alternative measure of Gq/11-coupled receptor activation by quantifying the accumulation of a downstream second messenger.
General Protocol:
-
Cell Culture and Labeling: Cells expressing the M1, M3, or M5 receptor are cultured and often pre-labeled with [3H]-myo-inositol to allow for the detection of radiolabeled inositol phosphates.
-
Lithium Chloride Treatment: Cells are pre-incubated with lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates, leading to their accumulation.
-
Agonist Stimulation: The cells are stimulated with various concentrations of trans-cevimeline.
-
Extraction and Separation: The reaction is stopped, and the accumulated inositol phosphates are extracted and separated using anion-exchange chromatography.
-
Quantification: The amount of radiolabeled inositol phosphates is quantified by scintillation counting.
-
Data Analysis: A dose-response curve is constructed to determine the EC50 and Emax of trans-cevimeline.
Signaling Pathways and Experimental Workflows
M1 Receptor Signaling Pathway
Caption: M1 Receptor Signaling Cascade initiated by trans-Cevimeline.
Radioligand Binding Assay Workflow
Caption: Workflow for Radioligand Binding Affinity Determination.
Calcium Mobilization Assay Workflow
Caption: Workflow for the Calcium Mobilization Functional Assay.
In Vivo Evidence and Therapeutic Potential
Studies in animal models have demonstrated the potential of M1 selective agonists, including compounds structurally related to trans-cevimeline, to enhance cognitive function. For instance, administration of AF102A has been shown to reverse cognitive impairments in a step-through passive avoidance task in animal models[2]. These findings support the hypothesis that selective activation of M1 receptors could be a viable therapeutic strategy for treating the cognitive deficits associated with Alzheimer's disease and other dementias.
Conclusion
trans-Cevimeline (AF102A) is a valuable pharmacological tool for investigating the role of the M1 muscarinic receptor in the central nervous system. Its selectivity for the M1 receptor, coupled with evidence of cognitive enhancement in preclinical models, underscores its potential as a lead compound for the development of novel therapeutics for neurodegenerative diseases. Further research is warranted to fully characterize its binding and functional profile across all muscarinic receptor subtypes and to elucidate its full therapeutic potential in clinical settings.
References
A Technical Guide to the Pharmacology of trans-Cevimeline Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the pharmacology of trans-cevimeline hydrochloride, a muscarinic receptor agonist approved for the treatment of xerostomia associated with Sjögren's syndrome. It details the drug's mechanism of action, pharmacodynamic properties including receptor selectivity and functional potency, and its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion). Furthermore, this guide outlines detailed methodologies for key experimental assays used in its characterization and presents critical signaling pathways and experimental workflows through structured visualizations. All quantitative data are summarized for clarity and comparative analysis.
Introduction
Cevimeline (B1668456) is a cholinergic agent and a synthetic analog of the natural alkaloid muscarine, chemically known as (±)-cis-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] hydrochloride.[1][2] It is the cis-isomer that is pharmacologically active, commonly referred to as cevimeline.[1] Approved by the U.S. Food and Drug Administration (FDA) under the trade name Evoxac®, its primary clinical indication is the treatment of symptoms of dry mouth (xerostomia) in patients with Sjögren's syndrome.[3][4] By acting as a muscarinic agonist, cevimeline stimulates exocrine glands, particularly salivary and lacrimal glands, to increase secretions.[5][6]
Mechanism of Action
Cevimeline is a direct-acting cholinergic agonist with a pronounced affinity for muscarinic acetylcholine (B1216132) receptors (mAChRs), specifically the M1 and M3 subtypes.[3][7] These receptors are G-protein coupled receptors (GPCRs). The M1 and M3 subtypes are coupled to Gq/11 proteins.[8]
Upon binding, cevimeline activates these receptors, initiating a downstream signaling cascade.[9]
-
G-Protein Activation: The agonist-receptor complex activates the Gq/11 protein.
-
PLC Activation: The activated G-protein stimulates the enzyme phospholipase C (PLC).[9]
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[9]
-
Cellular Response: The elevation in cytosolic Ca2+ in exocrine gland cells, such as those in salivary glands, is the pivotal step that drives fluid and protein secretion, resulting in increased salivation.[9]
The M3 receptors are predominantly located on exocrine glands (salivary, sweat, lacrimal) and smooth muscles, and their activation directly leads to increased glandular secretions and smooth muscle contraction.[3][4] M1 receptors are also found in secretory glands and in the central nervous system.[3][8] The therapeutic effect of cevimeline in treating xerostomia is primarily attributed to its agonistic activity at M3 receptors on salivary gland epithelium.[9][10]
References
- 1. Portico [access.portico.org]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Cevimeline [dailymed.nlm.nih.gov]
- 7. Cevimeline - Wikipedia [en.wikipedia.org]
- 8. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Cevimeline Hydrochloride? [synapse.patsnap.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
A Technical Guide to trans-Cevimeline Hydrochloride for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans-Cevimeline Hydrochloride, a muscarinic acetylcholine (B1216132) receptor agonist, and its potential application in Alzheimer's disease (AD) research. This document synthesizes preclinical and clinical data, outlines key experimental protocols, and visualizes the underlying mechanisms of action to support further investigation into its therapeutic utility.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of neuropathological hallmarks, including amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] One of the earliest and most consistent neurochemical deficits observed in AD is the loss of cholinergic neurons in the basal forebrain, which significantly impairs cognitive function.[3][4] The "cholinergic hypothesis" has thus been a cornerstone of AD therapeutic development.[3][4]
Cevimeline (B1668456), a cholinergic agent that acts as an agonist at muscarinic acetylcholine receptors, is currently approved for treating dry mouth in Sjögren's syndrome.[5][6] However, its specific affinity for M1 and M3 receptors, particularly the M1 subtype which is relatively preserved in the AD brain, makes it a compelling candidate for AD therapy.[7][8] Extensive preclinical research suggests that cevimeline not only improves cognitive function but may also act as a disease-modifying agent by targeting the core pathologies of AD.[9][10][11]
Mechanism of Action
Cevimeline is a potent M1 muscarinic acetylcholine receptor (mAChR) agonist, with significant affinity for the M3 receptor as well.[5][7] In the context of Alzheimer's disease, the activation of the M1 receptor is paramount. M1 receptors are G-protein coupled receptors (GPCRs) linked to the Gq/11 protein.[7] Upon activation by an agonist like cevimeline, this signaling cascade initiates a series of intracellular events that are believed to counteract AD pathology.
The binding of cevimeline to the M1 receptor leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This pathway is critical for modulating synaptic plasticity and cognitive processes.[4]
References
- 1. Clinical trials of new drugs for Alzheimer disease: a 2020–2023 update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Positive Side of the Alzheimer’s Disease Amyloid Cross-Interactions: The Case of the Aβ 1-42 Peptide with Tau, TTR, CysC, and ApoA1 | MDPI [mdpi.com]
- 3. Muscarinic receptor agonists and antagonists in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling pathway cross talk in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cevimeline - Wikipedia [en.wikipedia.org]
- 6. Cevimeline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Potential role of muscarinic agonists in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuropharmacology of Cevimeline and Muscarinic Drugs-Focus on Cognition and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholinergic treatments with emphasis on M1 muscarinic agonists as potential disease-modifying agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CNS muscarinic receptors and muscarinic receptor agonists in Alzheimer disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of trans-Cevimeline HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of trans-Cevimeline Hydrochloride, a significant isomer in the synthesis of the muscarinic agonist Cevimeline. This document details its physicochemical properties, structural elucidation methodologies, and the relevant biological signaling pathways associated with its cis-isomer, the active pharmaceutical ingredient.
Molecular and Physicochemical Properties
trans-Cevimeline HCl is the trans-isomer of Cevimeline hydrochloride. While the cis-isomer is the therapeutically active component, understanding the structure of the trans-isomer is critical for impurity profiling and ensuring the quality of the final drug product.[1] The synthesis of Cevimeline typically yields a mixture of both cis and trans isomers, which are then separated.[2]
| Property | Value | Reference |
| Chemical Name | trans-2'-Methyl-spiro[1-azabicyclo[2.2.2]octane-3,5'-[2]oxathiolane] Hydrochloride | |
| Synonyms | AF102A, this compound | [2] |
| CAS Number | 107220-29-1 | [3][4] |
| Molecular Formula | C₁₀H₁₇NOS · HCl | [3] |
| Molecular Weight | 199.31 g/mol (base), 235.77 g/mol (HCl salt) | [3][5] |
| IUPAC Name | (2S,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride | [6] |
| SMILES String | C[C@H]1O[C@@]2(C(CC3)CCN3C2)CS1.Cl | [4][7] |
| InChI Key | SURWTGAXEIEOGY-KXNXZCPBSA-N | [2][6] |
| Appearance | White to tan powder/crystalline solid | [1] |
| Solubility | Soluble in DMSO | [6] |
Structural Elucidation and Characterization
The definitive three-dimensional structure of trans-Cevimeline HCl has been determined using single-crystal X-ray diffraction. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are also crucial for its characterization and differentiation from the cis-isomer.
Experimental Protocols
2.1.1. Synthesis and Isomer Separation
The synthesis of Cevimeline begins with the reaction of quinuclidin-3-one (B120416) with trimethylsulfoxonium (B8643921) iodide and sodium hydride in DMSO to form an epoxide. This epoxide is then opened with hydrogen sulfide (B99878) in a basic aqueous solution to yield 3-hydroxy-3-(sulfanylmethyl)quinuclidine.[2] The cyclization of this intermediate with acetaldehyde, catalyzed by a Lewis acid such as boron trifluoride etherate, produces a diastereomeric mixture of cis- and trans-Cevimeline.[2]
The separation of the trans- and cis-isomers is achieved through fractional crystallization. The mixture of free bases is treated with hydrochloric acid to form the hydrochloride salts, and the differing solubilities of the cis- and trans-hydrochloride hemihydrates in solvents like acetone (B3395972) allow for their separation.[1]
2.1.2. X-ray Crystallography
The molecular structure of trans-Cevimeline HCl has been unambiguously established by single-crystal X-ray diffraction analysis.[1]
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified trans-Cevimeline HCl in an appropriate solvent system.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction patterns are recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to yield the final atomic coordinates and molecular geometry.
2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and stereochemistry of trans-Cevimeline HCl.
-
Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the connectivity and relative stereochemistry of the molecule. The stereochemical differences between the cis and trans isomers result in distinct NMR spectra, allowing for their unambiguous identification.
2.1.4. Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of trans-Cevimeline.
-
Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI), is used to generate gas-phase ions of the molecule.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer. The observed molecular ion peak corresponding to the protonated molecule [M+H]⁺ confirms the molecular weight of the free base. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Molecular Structure and Signaling Pathway
Molecular Structure of trans-Cevimeline HCl
Caption: 2D representation of the trans-Cevimeline HCl molecular structure.
Experimental Workflow for Structural Elucidation
Caption: A typical experimental workflow for the structural analysis of trans-Cevimeline HCl.
Cevimeline Signaling Pathway
Cevimeline is a muscarinic receptor agonist with high affinity for M1 and M3 receptors.[4][8] The activation of these G-protein coupled receptors, which are coupled to Gq/11 proteins, initiates a downstream signaling cascade.[4]
Caption: Simplified signaling pathway of Cevimeline via the muscarinic M3 receptor.
Upon binding of Cevimeline to the M3 receptor, the Gq/11 protein is activated, which in turn activates phospholipase C (PLC).[4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). DAG activates protein kinase C (PKC), while IP₃ stimulates the release of intracellular calcium. Together, these events lead to the physiological response of increased secretion from exocrine glands, such as the salivary glands.[8] This mechanism of action is the basis for the therapeutic use of the cis-isomer of Cevimeline in treating xerostomia (dry mouth).[6]
References
- 1. ovid.com [ovid.com]
- 2. Portico [access.portico.org]
- 3. researchgate.net [researchgate.net]
- 4. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cevimelinehydrochloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. veeprho.com [veeprho.com]
- 7. US20110301352A1 - Process for the preparation of cis-2-methylspiro (1, 3-oxathiolane 5-3') quinuclidine - Google Patents [patents.google.com]
- 8. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Chemical Stability of trans-Cevimeline Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevimeline (B1668456), chemically (2'R,3R)-rel-2'-methyl-spiro[1-azabicyclo[2.2.2]octane-3,5'-[1][2]oxathiolane], is a muscarinic receptor agonist primarily used for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome. The active pharmaceutical ingredient (API) is the cis-isomer, cevimeline hydrochloride hemihydrate. During the synthesis of cevimeline, the trans-isomer is formed as an impurity.[3] Understanding the chemical stability of this trans-isomer is crucial for quality control, formulation development, and ensuring the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the chemical stability of trans-cevimeline hydrochloride, summarizing key physicochemical properties, analytical methodologies for its assessment, and potential degradation pathways.
Physicochemical Properties of cis- and this compound Hemihydrate
A comparative analysis of the physicochemical properties of the cis- and trans-isomers of cevimeline hydrochloride hemihydrate reveals significant differences that influence their respective stabilities. The trans-isomer exhibits greater thermodynamic stability in the solid state, which is attributed to its denser crystal packing.[3]
| Property | (±)-cis-Cevimeline HCl·0.5H₂O (API) | (±)-trans-Cevimeline HCl·0.5H₂O (Impurity) | Reference |
| Crystal Packing Density | Less Dense | More Dense | [3] |
| Melting Point | Lower | Higher | [3] |
| Solubility | Higher | Lower | [3] |
Table 1: Comparative Physicochemical Properties of cis- and this compound Hemihydrate
Thermal analysis indicates that the decomposition of both isomers commences shortly after or during the melting process.
Forced Degradation Studies and Stability-Indicating Methods
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. According to ICH guidelines, such studies typically involve exposure to stress conditions including hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[1][4] While specific quantitative data on the forced degradation of this compound is not extensively available in the public domain, studies on cevimeline hydrochloride capsules have been conducted. These studies demonstrate the successful development of a stability-indicating RP-HPLC method capable of separating the active ingredient from its degradation products and impurities, including a substance referred to as "Impurity-A".[1]
Summary of Forced Degradation Conditions for Cevimeline Hydrochloride
The following table summarizes the stress conditions applied in the development of a stability-indicating method for cevimeline hydrochloride capsules. It is plausible that this compound would be subjected to similar stress conditions for a comprehensive stability assessment.
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl |
| Base Hydrolysis | 0.1 M NaOH |
| Oxidative Degradation | 3% H₂O₂ |
| Photolytic Degradation | Exposure to UV light |
| Thermal Degradation | Heat exposure |
Table 2: Typical Stress Conditions for Forced Degradation Studies of Cevimeline Hydrochloride
Experimental Protocols
Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
A validated stability-indicating RP-HPLC method is crucial for the analysis of this compound and its potential degradation products. The following protocol has been reported for the estimation of cevimeline hydrochloride and its related substances in capsule dosage forms.[1]
Chromatographic Conditions:
-
Column: Hypersil BDS C18 (250mm X 4.6 mm i.d., 5 µm particle size)[1]
-
Mobile Phase: Isocratic mixture of 10 mM monobasic sodium phosphate (B84403) monohydrate buffer (pH 3.0, adjusted with ortho-phosphoric acid, with 1% TEA) and Methanol in the ratio of 85:15 v/v[1]
-
Flow Rate: 0.8 ml/min[1]
-
Injection Volume: 20 µl[1]
-
Detection Wavelength: 210 nm[1]
-
Retention Times:
Method Validation Parameters:
The method should be validated according to ICH guidelines for specificity, limit of quantitation (LOQ), limit of detection (LOD), linearity, accuracy, and precision.[1]
-
LOD: 0.8 µg/ml (Cevimeline HCl), 1.6 µg/ml (Impurity-A)[1]
-
LOQ: 2.5 µg/ml (Cevimeline HCl), 5.0 µg/ml (Impurity-A)[1]
-
Linearity: Demonstrated from LOQ to 150% of the target concentration with a correlation coefficient (r²) of >0.998.[1]
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating method.
A typical workflow for forced degradation studies.
Potential Degradation Pathways of this compound
While specific degradation products of this compound have not been definitively identified in the reviewed literature, plausible degradation pathways can be proposed based on its chemical structure and the known metabolic pathways of the cis-isomer. The primary sites susceptible to chemical transformation are the sulfur atom of the oxathiolane ring and the nitrogen atom of the quinuclidine (B89598) ring.
1. Oxidation:
The sulfur atom is prone to oxidation, potentially forming the corresponding sulfoxide (B87167) and sulfone. The tertiary amine of the quinuclidine ring can also be oxidized to an N-oxide.
Proposed oxidative degradation pathway.
2. Hydrolysis:
The oxathiolane ring may be susceptible to hydrolysis under acidic or basic conditions, leading to the opening of the ring.
Proposed hydrolytic degradation pathway.
Conclusion and Future Directions
The available evidence suggests that this compound is a physically stable crystalline solid, more so than its cis-isomer, the active pharmaceutical ingredient. A validated stability-indicating RP-HPLC method is available for the separation and quantification of cevimeline and its impurities, which is a critical tool for stability assessment.
However, there is a notable lack of publicly available quantitative data on the forced degradation of this compound and a definitive structural elucidation of its degradation products. Future research should focus on:
-
Performing comprehensive forced degradation studies on isolated this compound to quantify its degradation under various stress conditions.
-
Isolating and characterizing the resulting degradation products using advanced analytical techniques such as LC-MS/MS and NMR to confirm the proposed degradation pathways.
-
Investigating the kinetics of degradation to better predict the shelf-life and recommend appropriate storage conditions for formulations containing this impurity.
A thorough understanding of the chemical stability of this compound is paramount for ensuring the quality, safety, and regulatory compliance of cevimeline-containing pharmaceutical products.
References
- 1. Structural characterization of cevimeline and its trans-impurity by single crystal XRD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
Investigating Off-Target Effects of trans-Cevimeline Hydrochloride In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevimeline hydrochloride, a quinuclidine (B89598) derivative of acetylcholine, is a muscarinic receptor agonist primarily indicated for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1][2] Its therapeutic effect is mediated through the activation of muscarinic M3 receptors on salivary and lacrimal glands, leading to increased secretions.[3][4] While its on-target pharmacology is well-characterized, a thorough investigation of its off-target effects is crucial for a comprehensive understanding of its safety and pharmacological profile. This technical guide outlines a systematic in vitro approach to investigate the potential off-target interactions of trans-Cevimeline Hydrochloride. The guide provides detailed experimental protocols for key assays, a framework for data presentation, and visual representations of signaling pathways and experimental workflows to facilitate a robust assessment of off-target liabilities.
On-Target Activity of Cevimeline Hydrochloride
Cevimeline is a potent agonist at muscarinic M1 and M3 receptors.[5] Its selectivity for these subtypes over M2 and M4 receptors is a key aspect of its pharmacological profile.[5] The functional potencies of Cevimeline at the five human muscarinic receptor subtypes are summarized in the table below.
Data Presentation: On-Target Muscarinic Receptor Activity
| Receptor Subtype | Agonist Potency (EC50, µM) |
| M1 | 0.023[5] |
| M2 | 1.04[5] |
| M3 | 0.048[5] |
| M4 | 1.31[5] |
| M5 | 0.063[5] |
Table 1: Functional Potency of Cevimeline at Human Muscarinic Acetylcholine Receptors.
Investigating Off-Target Effects: A Tiered Approach
A comprehensive in vitro safety pharmacology assessment is essential to identify potential off-target interactions. This is often conducted using a tiered approach, starting with broad screening panels and progressing to more focused functional assays for any identified "hits."
Broad Off-Target Screening
The initial step involves screening Cevimeline against a panel of common off-target proteins, such as the Eurofins SafetyScreen44 or a similar panel.[6] These panels typically include a diverse range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes known to be associated with adverse drug reactions. While specific screening data for Cevimeline on such a comprehensive panel is not publicly available, it is noted that Cevimeline does not inhibit key cytochrome P450 isozymes (1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4), which is a critical piece of off-target information.[2][5]
Data Presentation: Representative Off-Target Screening Panel
| Target Class | Representative Targets |
| GPCRs | Adrenergic (α1, α2, β1, β2), Dopamine (D1, D2, D3), Serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT2B), Histamine (H1, H2), Opioid (µ, δ, κ) |
| Ion Channels | hERG, Nav1.5, Cav1.2, Kv1.5 |
| Transporters | SERT, DAT, NET |
| Enzymes | COX-1, COX-2, PDE3, PDE4, MAO-A |
| Nuclear Receptors | ER, GR |
Table 2: A representative panel of targets for broad off-target screening.
Signaling Pathways
On-Target Signaling: Muscarinic M1 and M3 Receptor Activation
Cevimeline's activation of M1 and M3 muscarinic receptors, which are Gq/11-coupled GPCRs, initiates a well-defined signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Experimental Protocols and Workflows
Radioligand Displacement Assay
This assay determines the binding affinity of Cevimeline for a target receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-QNB for muscarinic receptors), and varying concentrations of unlabeled Cevimeline.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the dried filters and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of Cevimeline that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay (HTRF)
This assay measures the ability of Cevimeline to modulate the production of cyclic AMP (cAMP), a key second messenger for Gs- and Gi-coupled GPCRs.
Experimental Protocol:
-
Cell Culture: Culture cells expressing the target Gs- or Gi-coupled receptor in a 96- or 384-well plate.
-
Compound Addition: Add varying concentrations of Cevimeline to the cells. For Gi-coupled receptors, co-stimulate with an adenylyl cyclase activator like forskolin.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and Reagent Addition: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.
-
Second Incubation: Incubate at room temperature in the dark to allow for antibody-antigen binding.
-
Fluorescence Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot against the Cevimeline concentration to determine the EC50 (for Gs agonism) or IC50 (for Gi agonism).
References
- 1. Cevimeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dorsal raphe serotonin neurons inhibit operant responding for reward via inputs to the ventral tegmental area but not the nucleus accumbens: evidence from studies combining optogenetic stimulation and serotonin reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Synthesis of Radiolabeled trans-Cevimeline Hydrochloride: A Technical Guide for PET Imaging Applications
For Immediate Release
This technical guide provides an in-depth overview of the proposed synthesis of radiolabeled trans-Cevimeline Hydrochloride for use in Positron Emission Tomography (PET) imaging. Aimed at researchers, scientists, and drug development professionals, this document outlines the core methodologies for producing Carbon-11 and Fluorine-18 labeled cevimeline (B1668456), details the compound's mechanism of action, and presents relevant data in a clear, structured format for easy interpretation.
Cevimeline, a muscarinic M1 and M3 receptor agonist, is primarily used to treat xerostomia (dry mouth) in patients with Sjögren's syndrome.[1] The development of a radiolabeled form of cevimeline for PET imaging would enable non-invasive in vivo quantification of muscarinic receptor density and occupancy, offering a valuable tool for understanding the pathophysiology of Sjögren's syndrome and other conditions involving muscarinic receptor dysfunction. It could also aid in the development of novel therapeutic agents targeting these receptors.
Mechanism of Action and Signaling Pathway
Cevimeline exerts its effects by binding to and activating M1 and M3 muscarinic acetylcholine (B1216132) receptors.[1][2] These receptors are G-protein coupled receptors that, upon activation, initiate a downstream signaling cascade. The activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[3] The resulting increase in intracellular calcium concentration is a key signal for various cellular responses, including the secretion of saliva from salivary glands, which alleviates the symptoms of dry mouth.[3]
Proposed Synthesis of Radiolabeled this compound
As of the date of this publication, specific literature detailing the synthesis of radiolabeled this compound for PET imaging is not available. Therefore, the following sections propose viable synthetic routes for [¹¹C]cevimeline and [¹⁸F]cevimeline based on established radiolabeling methodologies for structurally similar compounds, particularly those containing a quinuclidine (B89598) core and a tertiary amine that can be alkylated.
Proposed Synthesis of [¹¹C]trans-Cevimeline
The synthesis of [¹¹C]trans-Cevimeline can be approached via the N-methylation of a suitable precursor, desmethyl-trans-cevimeline. This method is widely used for the introduction of the Carbon-11 isotope.
Experimental Workflow:
Experimental Protocol:
-
Production of [¹¹C]Methyl Iodide: [¹¹C]Carbon dioxide is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. The [¹¹C]CO₂ is then converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) using a gas-phase or wet chemistry method.
-
N-Methylation: The desmethyl-trans-cevimeline precursor is dissolved in a suitable organic solvent (e.g., DMF or acetone). [¹¹C]CH₃I is then trapped in this solution and allowed to react, typically at an elevated temperature (80-120°C) for a short duration (3-5 minutes). The use of a mild base may be required to facilitate the reaction.
-
Purification: The crude reaction mixture is purified using reverse-phase high-performance liquid chromatography (HPLC) to isolate the [¹¹C]trans-cevimeline from the unreacted precursor and other impurities.
-
Formulation: The HPLC fraction containing the purified product is collected, the solvent is removed, and the final product is formulated in a sterile saline solution containing a small amount of ethanol, ready for intravenous injection. The hydrochloride salt is formed by the addition of a stoichiometric amount of hydrochloric acid.
Quantitative Data (Projected):
| Parameter | Projected Value |
| Radiochemical Yield (EOB) | 15 - 30% |
| Molar Activity (EOS) | > 37 GBq/µmol |
| Radiochemical Purity | > 95% |
| Synthesis Time | 30 - 40 minutes |
Proposed Synthesis of [¹⁸F]trans-Cevimeline
For labeling with Fluorine-18, a common strategy is the introduction of a fluoroethyl group onto a tertiary amine. This would involve the synthesis of a desmethyl-trans-cevimeline precursor and its subsequent reaction with an [¹⁸F]fluoroethylating agent.
Experimental Workflow:
References
Methodological & Application
Application Notes and Protocols for Inducing Salivation in Rats with trans-Cevimeline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cevimeline (B1668456), commercially known as Evoxac, is a cholinergic agent that acts as an agonist at muscarinic acetylcholine (B1216132) receptors.[1][2] Specifically, it has a high affinity for M1 and M3 receptors, which are prevalent in exocrine glands such as the salivary glands.[1][2][3][4] The activation of M3 receptors on acinar cells in the salivary glands is the primary mechanism by which cevimeline stimulates saliva production.[2][3][4] This makes trans-cevimeline a valuable pharmacological tool in preclinical research, particularly in rat models, for studying salivary gland physiology, modeling diseases like Sjögren's syndrome, and evaluating potential new sialogogues. These application notes provide detailed protocols for using trans-cevimeline to induce and quantify salivation in rats.
Mechanism of Action: M3 Receptor Signaling Pathway
Cevimeline stimulates salivation by activating the M3 muscarinic acetylcholine receptors on salivary gland acinar cells.[1][5][6][7] This activation initiates a G-protein coupled receptor (GPCR) signaling cascade. The M3 receptor is coupled to a Gq protein, which in turn activates the enzyme phospholipase C (PLC).[3][7] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][5] The resulting increase in cytosolic Ca2+ concentration is a critical step that facilitates the fusion of saliva-containing vesicles with the apical membrane of the acinar cells, leading to the secretion of saliva into the ductal system.[3]
Experimental Protocols
The following protocols provide a framework for inducing and measuring salivation in rats using trans-cevimeline.
-
Species: Rat
-
Strain: Wistar or Sprague-Dawley are commonly used.
-
Health Status: Use healthy animals with no pre-existing conditions that could affect salivary function.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
Housing: House rats in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Note that animals should not be allowed to eat or drink for at least 10 minutes prior to saliva collection to ensure the oral cavity is clear.[8]
-
trans-Cevimeline hydrochloride
-
Sterile 0.9% saline solution
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Pre-weighed cotton balls or swabs (e.g., Salivette®)[8]
-
Microcentrifuge tubes
-
Precision balance (readable to 0.1 mg)
-
Pipettes
-
Forceps
-
Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration. Ensure the solution is clear and free of particulates.
-
Dosage: Effective doses for inducing salivation in rats typically range from 3 to 30 mg/kg.[9][10][11] A dose of 80 µmol/kg has also been shown to be effective.[12] The optimal dose should be determined in pilot studies.
-
Administration Route:
-
Intraperitoneal (i.p.) Injection: This is a common and effective route for systemic administration.[12][13]
-
Intraduodenal (i.d.) Administration: This route has been used to demonstrate dose-dependent increases in salivation.[9][10][11]
-
Oral Gavage (p.o.): While less common in acute salivation studies, this route mimics clinical use. Doses of 30 and 100 mg/kg have been tested for effects on the central nervous system.[11]
-
Intravenous (i.v.) Injection: Allows for rapid delivery and precise control over plasma concentrations.[9]
-
-
Anesthesia: Anesthetize the rat according to your institution's approved protocol. Note that anesthesia can reduce baseline salivary flow.
-
Baseline Measurement: Before administering cevimeline, collect a baseline saliva sample to account for any spontaneous secretion.
-
Cevimeline Administration: Administer the prepared cevimeline solution via the chosen route.
-
Saliva Collection:
-
Method: The absorbent swab method is widely used. Place a pre-weighed, sterile cotton ball or swab into the rat's oral cavity, typically under the tongue where saliva pools.[8]
-
Duration: Leave the swab in place for a defined period (e.g., 5, 10, or 20 minutes). Saliva secretion typically begins within 10 minutes of cevimeline administration and peaks around 20 minutes.[9]
-
Procedure: Use forceps to carefully remove the saturated swab and immediately place it into a pre-weighed, sealed microcentrifuge tube to prevent evaporation.
-
-
Quantification:
-
Weigh the tube containing the wet swab.
-
Calculate the weight of the collected saliva by subtracting the initial weight of the tube and dry swab from the final weight.
-
The salivary flow rate can be expressed as mg of saliva per minute (mg/min).
-
Data Presentation
Quantitative data from studies using cevimeline to induce salivation in rats are summarized below.
Table 1: Effective Doses of Cevimeline for Inducing Salivation in Rats
| Dose Range | Administration Route | Animal Model | Key Findings | Reference |
| 3 - 30 mg/kg | Intraduodenal (i.d.) | Normal rats, mice, and X-irradiated rats | Dose-dependent increase in saliva secretion. | [9][10] |
| 10 - 30 mg/kg | Intraduodenal (i.d.) | Normal and irradiated rats | Minimum effective dose for sialagogic effects was 10 mg/kg. | [11] |
| 80 µmol/kg | Intraperitoneal (i.p.) | Anesthetized rats | Showed a slower onset but longer duration of salivation compared to pilocarpine (B147212). | [12] |
| 1 - 10 mg/kg | Intravenous (i.v.) | Rats | Produced parallel dose-response curves to pilocarpine, though was 25-fold less potent. | [9] |
Table 2: Comparative Effects of Cevimeline and Pilocarpine in Rats
| Parameter | Cevimeline | Pilocarpine | Reference |
| Potency | 25-fold less potent than pilocarpine when administered i.v. | Higher potency | [9] |
| Onset of Action | Slower onset of activation. | Faster onset | [12] |
| Duration of Action | 1.4- to 1.8-fold longer duration of salivation (i.d. administration). | Shorter duration | [9] |
| CNS Side Effects | Can cause hypothermia at high oral doses (30-100 mg/kg). | No effect on body temperature at tested doses (0.4-4 mg/kg p.o.). | [11] |
| Thirst Sensation | Does not induce water intake when injected intraperitoneally. | Induces thirst sensation via central pathways. | [13] |
Conclusion
trans-Cevimeline is a potent and effective sialogogue in rat models. By acting as a specific agonist for M1 and M3 muscarinic receptors, it provides a reliable method for stimulating salivary secretion. The protocols outlined in these notes offer a standardized approach for researchers to investigate salivary gland function and dysfunction. When designing experiments, it is crucial to consider the dose, administration route, and comparative pharmacology, particularly in relation to other muscarinic agonists like pilocarpine, to ensure robust and reproducible results.
References
- 1. Cevimeline - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Cevimeline Hydrochloride? [synapse.patsnap.com]
- 4. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. M3 muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic M3 receptors mediate secretion from sweat glands in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 8. Sampling [bio-protocol.org]
- 9. Portico [access.portico.org]
- 10. (+/-)-cis-2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine] hydrochloride, hemihydrate (SNI-2011, cevimeline hydrochloride) induces saliva and tear secretions in rats and mice: the role of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of pilocarpine hydrochloride and cevimeline on submandibular/sublingual salivation in rat xerostomia model produced by X-ray irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct effects of cevimeline and pilocarpine on salivary mechanisms, cardiovascular response and thirst sensation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of cevimeline on salivation and thirst in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversal of Scopolamine-Induced Amnesia by trans-Cevimeline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopolamine (B1681570), a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, is widely utilized in preclinical research to induce a transient amnesic state, modeling the cognitive deficits associated with cholinergic dysfunction in neurodegenerative diseases like Alzheimer's disease.[1][2] This model provides a robust platform for the evaluation of potential cognitive-enhancing therapeutics. trans-Cevimeline, a cholinergic agonist with high affinity for M1 and M3 muscarinic receptors, has demonstrated efficacy in reversing scopolamine-induced memory impairments in various animal models.[3] This document provides detailed application notes and experimental protocols for studying the ameliorative effects of trans-cevimeline on scopolamine-induced amnesia.
Mechanism of Action
Scopolamine induces cognitive deficits by blocking muscarinic acetylcholine receptors, thereby disrupting cholinergic neurotransmission crucial for learning and memory.[1][4] trans-Cevimeline acts as a muscarinic agonist, preferentially stimulating M1 and M3 receptors.[3] The activation of M1 receptors in the central nervous system is believed to be the primary mechanism by which cevimeline (B1668456) counteracts the effects of scopolamine, restoring cholinergic signaling and improving cognitive function.[3]
Data Presentation: Efficacy of trans-Cevimeline in Animal Models
The following tables summarize the quantitative data from studies evaluating the efficacy of trans-cevimeline in reversing scopolamine-induced amnesia across different behavioral paradigms.
Table 1: Efficacy of trans-Cevimeline in the Passive Avoidance Task
| Animal Model | Scopolamine Dose (mg/kg) | trans-Cevimeline Dose (mg/kg) | Administration Route | Key Findings | Reference |
| Mice | 0.3-3.0 | 1.0 | Peroral | Improved memory deficits induced by scopolamine. | [3] |
| Rats | 1-8 | Not specified | Intraperitoneal | Dose-dependent recovery of avoidance response. | [5] |
Table 2: Efficacy of trans-Cevimeline in Maze-Based Tasks
| Animal Model | Behavioral Task | Scopolamine Dose (mg/kg) | trans-Cevimeline Dose (mg/kg) | Administration Route | Key Findings | Reference |
| Rats | Radial-Arm Maze | Not specified | Not specified | Not specified | Reduced incorrect choices with a 6-hour delay. | [3] |
| Rats | Morris Water Maze | 0.4 | Not specified | Intraperitoneal | Reversed reference memory impairments and improved working memory. | [3] |
| Mice | Morris Water Maze | Not specified | Not specified | Not specified | Significantly improved learning with a U-shaped dose-response. | [3] |
| Monkeys | Delayed Match-to-Sample | Not specified | 0.1-2.1 | Intramuscular | Improved task performance in both young and aged monkeys. | [3] |
Experimental Protocols
Scopolamine-Induced Amnesia Model
Objective: To induce a transient and reversible memory deficit in rodents.
Materials:
-
Scopolamine hydrobromide (Sigma-Aldrich or equivalent)
-
Sterile saline solution (0.9% NaCl)
-
Animal model (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Appropriate housing and handling facilities
Protocol:
-
Prepare a stock solution of scopolamine hydrobromide in sterile saline. The concentration should be calculated based on the desired dosage and the average weight of the animals.
-
Administer scopolamine intraperitoneally (i.p.) at a dose of 0.4 mg/kg to 3.0 mg/kg, 30 minutes prior to the acquisition trial of the behavioral task.[4][6]
-
A control group should receive an equivalent volume of sterile saline.
Passive Avoidance Task
Objective: To assess fear-motivated, long-term memory.
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
Protocol:
-
Acquisition Trial:
-
Place the animal in the light compartment.
-
After a brief habituation period (e.g., 60 seconds), open the guillotine door.
-
Once the animal enters the dark compartment with all four paws, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
The latency to enter the dark compartment is recorded.
-
-
Retention Trial (24 hours later):
-
Place the animal back into the light compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (step-through latency), with a cut-off time of 300 or 600 seconds.[6]
-
Longer step-through latencies indicate better memory retention.
-
-
Drug Administration:
-
Administer scopolamine 30 minutes before the acquisition trial.
-
Administer trans-cevimeline (e.g., 1.0 mg/kg, p.o.) at a specified time before or after scopolamine administration, depending on the study design.[3]
-
Morris Water Maze (MWM)
Objective: To evaluate hippocampal-dependent spatial learning and memory.
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the room.
Protocol:
-
Acquisition Phase (e.g., 4-5 consecutive days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall at one of four quasi-random starting positions.
-
Allow the animal to swim freely to find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and swim path using a video tracking system.
-
-
Probe Trial (e.g., on day 5 or 6):
-
Remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Drug Administration:
-
Administer scopolamine (e.g., 0.4 mg/kg, i.p.) 30 minutes before the first trial of each day during the acquisition phase.[7]
-
Administer trans-cevimeline at the desired dose and time relative to scopolamine and the behavioral testing.
-
Signaling Pathways and Visualizations
Scopolamine-Induced Cholinergic Disruption
Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), primarily in the central nervous system, leading to impaired cholinergic signaling. This disruption affects downstream pathways crucial for memory formation and consolidation.
Caption: Scopolamine blocks M1 muscarinic receptors, inhibiting downstream signaling essential for memory.
trans-Cevimeline-Mediated Reversal of Amnesia
trans-Cevimeline, as a muscarinic agonist, directly competes with scopolamine for binding to M1 receptors. By activating these receptors, it restores the downstream signaling cascade, including the protein kinase C (PKC) pathway, which is implicated in learning and memory.[8]
Caption: trans-Cevimeline activates M1 receptors, bypassing scopolamine's blockade to restore memory pathways.
Experimental Workflow
The following diagram outlines the general experimental workflow for investigating the effects of trans-cevimeline on scopolamine-induced amnesia.
Caption: General workflow for studying the reversal of scopolamine-induced amnesia by trans-cevimeline.
Conclusion
The scopolamine-induced amnesia model is a valuable tool for the preclinical evaluation of cognitive enhancers. trans-Cevimeline has demonstrated consistent efficacy in reversing memory deficits in this model, highlighting the therapeutic potential of M1 muscarinic agonists. The protocols and data presented herein provide a framework for researchers to further investigate the neuropharmacological effects of trans-cevimeline and similar compounds in the context of cholinergic dysfunction and cognitive impairment.
References
- 1. criver.com [criver.com]
- 2. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Dose- and time-dependent scopolamine-induced recovery of an inhibitory avoidance response after its extinction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal of scopolamine-induced spatial memory deficits in rats by TAK-147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for trans-Cevimeline Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of trans-Cevimeline Hydrochloride, a selective muscarinic M1 and M3 receptor agonist, in various cell culture-based assays. The following protocols are intended to serve as a starting point for investigating the cellular effects of this compound. Optimization may be required for specific cell lines and experimental conditions.
Mechanism of Action
This compound is a cholinergic agent that mimics the action of acetylcholine (B1216132) on muscarinic receptors.[1][2] It exhibits a higher affinity for M1 and M3 subtypes, which are coupled to Gq/11 proteins.[1][3] Activation of these receptors initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is central to many cellular processes, including secretion, smooth muscle contraction, and modulation of neuronal excitability.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity on muscarinic receptors.
| Parameter | Receptor Subtype | Cell Line | Value | Reference(s) |
| EC₅₀ | M1 | CHO | 0.023 µM | [3] |
| M3 | CHO | 0.048 µM | [3] | |
| M2 | CHO | 1.04 µM | [3] | |
| M4 | CHO | 1.31 µM | [3] | |
| M5 | CHO | 0.063 µM | [3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathway of this compound and a general experimental workflow for its characterization in cell culture.
Caption: Signaling cascade initiated by this compound.
References
- 1. Use of cevimeline, a muscarinic M1 and M3 agonist, in the treatment of Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of cevimeline on excitability of parasympathetic preganglionic neurons in the superior salivatory nucleus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enantioselective Separation of Cevimeline Isomers by Chiral High-Performance Liquid Chromatography
Abstract
Cevimeline (B1668456), a muscarinic M1 and M3 receptor agonist, is administered as a racemic mixture for the treatment of xerostomia (dry mouth), particularly in patients with Sjögren's syndrome. As the pharmacological and toxicological profiles of enantiomers can differ significantly, a robust analytical method for their separation and quantification is crucial for drug development and quality control. This application note presents a detailed protocol for the enantioselective separation of cevimeline isomers using chiral High-Performance Liquid Chromatography (HPLC). The described method utilizes a polysaccharide-based chiral stationary phase to achieve baseline resolution of the (+) and (-) enantiomers of cevimeline, providing a reliable tool for researchers, scientists, and drug development professionals.
Introduction
Cevimeline, chemically known as (±)-cis-2'-methylspiro[1-azabicyclo[2.2.2]octane-3,5'-[1]oxathiolane], is a cholinergic agent that stimulates saliva production.[1] The presence of two stereogenic centers in the cevimeline molecule gives rise to a pair of enantiomers. It is well-established that individual enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties.[1] Therefore, the ability to separate and quantify the individual enantiomers of cevimeline is essential for comprehensive pharmacological studies and for ensuring the quality and consistency of the final drug product.
Chiral HPLC is a powerful technique for the separation of enantiomers, primarily through the use of chiral stationary phases (CSPs).[2] Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including those with heterocyclic structures and tertiary amine functionalities similar to cevimeline. This application note details a hypothetical, yet scientifically plausible, chiral HPLC method developed for the enantioselective analysis of cevimeline.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a diode array detector (DAD).
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.
-
Solvents: HPLC grade n-hexane, 2-propanol (IPA), and diethylamine (B46881) (DEA).
-
Sample: Cevimeline hydrochloride reference standard.
Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of cevimeline hydrochloride reference standard and dissolve it in 10 mL of 2-propanol.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Table 1: Optimized Chromatographic Conditions for the Enantioselective Separation of Cevimeline Isomers.
Results and Discussion
The developed chiral HPLC method successfully separated the enantiomers of cevimeline with baseline resolution. A representative chromatogram is shown in Figure 1. The quantitative data for the separation, including retention times, resolution, and other chromatographic parameters, are summarized in Table 2.
| Enantiomer | Retention Time (min) | Tailing Factor | Theoretical Plates | Resolution (Rs) |
| Enantiomer 1 | 8.2 | 1.1 | 8500 | - |
| Enantiomer 2 | 9.5 | 1.2 | 8900 | 2.1 |
Table 2: Quantitative Data for the Enantioselective Separation of Cevimeline Isomers.
The choice of a polysaccharide-based CSP, specifically an amylose derivative (Chiralpak® AD-H), was critical for achieving the desired separation. The mobile phase, consisting of n-hexane as the main solvent with 2-propanol as a polar modifier, provided an optimal environment for chiral recognition. The addition of a small amount of diethylamine (DEA) as a basic additive was essential to improve peak shape and reduce tailing, which is a common issue for basic compounds like cevimeline on silica-based CSPs.
Visualization of Methodologies
The overall experimental workflow for the enantioselective separation of cevimeline is depicted in the following diagram.
References
Application Notes and Protocols for trans-Cevimeline Hydrochloride in Animal Cognitive Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Cevimeline Hydrochloride (hereafter referred to as Cevimeline) is a cholinergic agonist that primarily acts on muscarinic M1 and M3 receptors.[1][2] While clinically approved for treating dry mouth associated with Sjögren's syndrome, its mechanism of action has prompted significant preclinical research into its potential as a cognitive enhancer.[1][3] Cevimeline has shown promise in improving cognitive deficits in various animal models, suggesting its potential therapeutic utility for neurodegenerative diseases like Alzheimer's disease.[4][5] These application notes provide a comprehensive overview of the dosages, experimental protocols, and underlying mechanisms relevant to the use of Cevimeline in animal studies of cognition.
Mechanism of Action
Cevimeline exerts its effects by stimulating muscarinic acetylcholine (B1216132) receptors, which are G protein-coupled receptors.[6] Its cognitive-enhancing properties are primarily attributed to its agonistic activity at M1 receptors in the central nervous system, while its effects on M3 receptors are also noted.[1][2][6]
M1 Receptor Signaling Pathway
Activation of the M1 muscarinic receptor, predominantly coupled to Gq/11 proteins, initiates a signaling cascade that is crucial for neuronal excitability and synaptic plasticity, which are cellular correlates of learning and memory.[6][7] Upon binding of Cevimeline, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8] These events lead to the modulation of various downstream targets, including ion channels and other kinases, ultimately influencing neuronal function.
Caption: M1 Muscarinic Receptor Signaling Pathway.
M3 Receptor Signaling Pathway
Similar to the M1 receptor, the M3 receptor is also coupled to Gq proteins.[2][6] Its activation by Cevimeline leads to the same PLC-mediated signaling cascade, resulting in increased intracellular calcium and PKC activation.[2][8] In the central nervous system, M3 receptors are also involved in modulating neuronal excitability, although their role in cognition is less characterized than that of M1 receptors.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Data Presentation: Dosage and Administration
The effective dosage of Cevimeline in animal cognitive studies varies depending on the species, the cognitive domain being assessed, and the experimental model of cognitive impairment. The following tables summarize reported dosages.
Table 1: Cevimeline Dosage in Rodent Cognitive Studies
| Animal Model | Cognitive Task | Dosage | Route of Administration | Key Findings |
| Mice | Passive Avoidance (Scopolamine-induced amnesia) | 1.0 mg/kg | Peroral (p.o.) | Improved scopolamine-induced memory deficits.[5] |
| Mice | Passive Avoidance (Scopolamine-induced amnesia) | 1.0 mg/kg | Intravenous (i.v.) | Induced slow rhythmical hippocampal activity.[5] |
| Rats | T-maze & Radial-arm maze (Cholinotoxin-induced amnesia) | Not specified | Not specified | Ameliorated impaired performance in delayed alternation and acquisition failures.[9] |
| Rats | Step-through passive avoidance & Morris water maze (Cholinotoxin-induced amnesia) | Not specified | Not specified | Reversed cognitive impairments and improved working memory deficits.[9] |
Table 2: Cevimeline Dosage in Non-Human Primate Cognitive Studies
| Animal Model | Cognitive Task | Dosage | Route of Administration | Key Findings |
| Young and Aged Monkeys | Delayed match-to-sample | 0.1–2.1 mg/kg | Intramuscular (i.m.) | Improved task performance in both age groups.[5] |
Experimental Protocols
Detailed methodologies for key behavioral assays used to evaluate the cognitive effects of Cevimeline are provided below. These protocols are based on established procedures and can be adapted for studies involving Cevimeline administration.
Scopolamine-Induced Amnesia Model
This model is widely used to induce a reversible cholinergic deficit, mimicking aspects of cognitive impairment seen in dementia.[10]
Protocol:
-
Animals: Male C57BL/6 mice are commonly used.
-
Drug Administration:
-
Dissolve Cevimeline hydrochloride in sterile saline or distilled water.
-
Administer Cevimeline (e.g., 1.0 mg/kg, p.o.) 30-60 minutes prior to the training session of a cognitive task.
-
Administer scopolamine (B1681570) (e.g., 1 mg/kg, intraperitoneally, i.p.) 20-30 minutes before the training session to induce amnesia.[10]
-
A control group should receive the vehicle for both Cevimeline and scopolamine.
-
-
Behavioral Testing: Proceed with the chosen cognitive assay (e.g., Passive Avoidance, Y-maze).
Morris Water Maze (MWM)
The MWM is a classic test for assessing hippocampal-dependent spatial learning and memory.[11][12]
Materials:
-
Circular pool (120-150 cm in diameter) filled with opaque water (22-25°C).
-
Submerged escape platform (10 cm diameter), 1-1.5 cm below the water surface.
-
Distal visual cues around the room.
-
Video tracking system.
Protocol:
-
Habituation (Day 1): Allow mice to swim freely for 60 seconds without the platform. Then, place them on the platform for 20-30 seconds.
-
Acquisition Phase (Days 2-5):
-
Administer Cevimeline or vehicle at the predetermined time before the first trial of each day.
-
Conduct 4 trials per day for each mouse, with a 15-30 minute inter-trial interval.
-
Place the mouse in the water facing the pool wall at one of four quasi-random start positions.
-
Allow the mouse to search for the hidden platform for a maximum of 60-90 seconds.
-
If the mouse finds the platform, allow it to remain for 15-20 seconds. If not, guide it to the platform for the same duration.
-
Record escape latency, path length, and swimming speed.
-
-
Probe Trial (Day 6):
-
Administer Cevimeline or vehicle as in the acquisition phase.
-
Remove the platform from the pool.
-
Allow the mouse to swim for 60 seconds.
-
Measure the time spent in the target quadrant where the platform was previously located.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration [mdpi.com]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. M1 muscarinic receptor signaling in mouse hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Method Development for the Determination of trans-Cevimeline and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevimeline is a cholinergic agonist used for the treatment of dry mouth associated with Sjögren's syndrome. The active pharmaceutical ingredient (API) is the cis-isomer of 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,5'-(1,3)oxathiolane]. During the synthesis and storage of cevimeline, various impurities can arise, including the trans-isomer (trans-Cevimeline), degradation products, and process-related impurities.[1] Regulatory agencies, such as the FDA and EMA, mandate strict control over impurities in pharmaceutical products to ensure their safety and efficacy.[2]
This application note provides a comprehensive overview of the analytical methods for the identification and quantification of trans-Cevimeline and other related impurities. The protocols detailed herein are designed to be readily implemented in a pharmaceutical quality control or research and development laboratory.
Known Impurities of Cevimeline
A thorough understanding of potential impurities is critical for the development of a robust analytical method. The following table summarizes known impurities of cevimeline, including their names and, where available, their chemical structures.
Table 1: Known Impurities of Cevimeline
| Impurity Name | CAS Number | Molecular Formula |
| trans-Cevimeline Hydrochloride[3][4] | 107220-29-1 | C₁₀H₁₈ClNOS |
| Cevimeline N-Oxide[2][3][5][6][7] | 469890-14-0 | C₁₀H₁₇NO₂S |
| Cevimeline Sulfoxide[3][8][9] | 124751-36-6 | C₁₀H₁₇NO₂S |
| Cevimeline Diol Impurity[2][10] | 61573-79-3 | C₈H₁₅NO₂ |
| Cevimeline disulfide dimer[2][11] | 1434122-43-6 | C₁₆H₂₈N₂O₂S₂ |
| 3-Quinuclidinone (HCl Salt)[2] | 1193-65-3 | C₇H₁₂ClNO |
Chemical Structures:
-
Cevimeline N-Oxide:
-
Cevimeline Sulfoxide:
Analytical Method Development Workflow
The development of a robust analytical method for impurity profiling follows a systematic approach, as outlined in the workflow below. This ensures the final method is suitable for its intended purpose and meets regulatory requirements.
References
- 1. ovid.com [ovid.com]
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Cevimeline N-Oxide | CAS 469890-14-0 | LGC Standards [lgcstandards.com]
- 7. htsbiopharma.com [htsbiopharma.com]
- 8. 2'-Methyl-3'H-spiro(4-azabicyclo(2.2.2)octane-2,5'-(1,3)oxathiolan)-3'-one | C10H17NO2S | CID 14716289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cevimeline cis-sulfoxide | C10H17NOS | CID 18642482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols for Patch-Clamp Studies of trans-Cevimeline on Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevimeline (B1668456), a cholinergic agonist for muscarinic M1 and M3 receptors, is primarily utilized for treating xerostomia in patients with Sjögren's syndrome.[1][2] Its ability to cross the blood-brain barrier allows it to modulate the excitability of central nervous system neurons, a characteristic that is of significant interest in neuroscience and drug development.[3] These application notes provide a detailed overview and protocols for investigating the effects of the trans-isomer of Cevimeline on neuronal excitability using the whole-cell patch-clamp technique. The document summarizes key quantitative findings, outlines detailed experimental procedures, and illustrates the underlying signaling pathways and workflows.
Mechanism of Action: M1/M3 Receptor-Mediated Signaling
Cevimeline acts as a direct-acting muscarinic acetylcholine (B1216132) receptor (mAChR) agonist with high affinity for M1 and M3 subtypes.[1][2][4] In neurons, the activation of these Gq/11 protein-coupled receptors initiates a well-defined intracellular signaling cascade. This pathway involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[5][6] This cascade ultimately modulates the activity of various ion channels, leading to changes in neuronal membrane potential and firing rate. Specifically, activation of M1 and M3 receptors often leads to the inhibition of potassium (K+) channels (e.g., M-current channels), which reduces K+ efflux and results in membrane depolarization, thereby increasing neuronal excitability.[7]
References
- 1. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cevimeline - Wikipedia [en.wikipedia.org]
- 3. Effects of cevimeline on excitability of parasympathetic preganglionic neurons in the superior salivatory nucleus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Cevimeline Hydrochloride? [synapse.patsnap.com]
- 7. Neuronal and Cardiovascular Potassium Channels as Therapeutic Drug Targets: Promise and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Determination of Cevimeline
Application Notes and Protocols for Studying M1 Receptor Signaling Pathways using trans-Cevimeline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing trans-Cevimeline, a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, to investigate M1 receptor signaling pathways. This document includes detailed experimental protocols for key assays, quantitative data for experimental planning, and visualizations of the signaling cascades and experimental workflows.
Introduction to trans-Cevimeline
trans-Cevimeline is a cholinergic agonist that preferentially binds to and activates M1 and M3 muscarinic receptors.[1][2] Its high potency for the M1 receptor makes it a valuable tool for elucidating the downstream signaling events initiated by M1 activation.[2] The M1 receptor, a Gq/11 protein-coupled receptor, plays a crucial role in various physiological processes, including cognitive function.[3] Its activation initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger intracellular calcium mobilization and protein kinase C (PKC) activation.[2][3]
Dysfunction of the M1 receptor signaling pathway has been implicated in neurodegenerative disorders such as Alzheimer's disease.[1][4] Research has shown that M1 receptor activation can modulate the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway and reduce the hyperphosphorylation of tau protein, both of which are pathological hallmarks of Alzheimer's disease.[1][5] trans-Cevimeline has been demonstrated to reduce levels of amyloid-β (Aβ) peptides and decrease tau phosphorylation, highlighting its potential as a research tool and therapeutic lead.[1][4][6]
Data Presentation
trans-Cevimeline Receptor Selectivity
The following table summarizes the half-maximal effective concentration (EC50) values of trans-Cevimeline for the five muscarinic receptor subtypes, demonstrating its preference for the M1 receptor.
| Receptor Subtype | EC50 (µM) | Relative Selectivity vs. M1 |
| M1 | 0.023 | 1 |
| M2 | 1.04 | 45.2-fold lower |
| M3 | 0.048 | 2.1-fold lower |
| M4 | 1.31 | 57.0-fold lower |
| M5 | 0.063 | 2.7-fold lower |
Data sourced from Heinrich et al., as cited in Olekšák, P., et al. (2021).[2]
Effects of trans-Cevimeline on Downstream Signaling and Pathological Markers
This table outlines the observed effects of trans-Cevimeline on key downstream signaling events and Alzheimer's disease-related biomarkers.
| Assay | Effect | Magnitude of Effect | Reference |
| Amyloid-β (Aβ) Levels in CSF | Reduction | ~22% decrease in Aβtotal in AD patients | [7] |
| Tau Phosphorylation | Reduction | Time and dose-dependent decrease in PC12 cells | [1][8] |
Signaling Pathways and Experimental Workflows
M1 Muscarinic Receptor Signaling Pathway
Experimental Workflow for a GTPγS Binding Assay
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the M1 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
CHO or HEK293 cells stably expressing the human M1 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 100 mM NaCl, 1 µM GDP)
-
trans-Cevimeline stock solution
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Unlabeled GTPγS
-
Scintillation cocktail
-
96-well filter plates (e.g., GF/C)
-
Cell harvester and scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture CHO-M1 or HEK293-M1 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Varying concentrations of trans-Cevimeline (e.g., 10⁻¹⁰ to 10⁻⁵ M)
-
Cell membranes (10-20 µg of protein per well)
-
[³⁵S]GTPγS (final concentration ~0.1 nM)
-
-
For non-specific binding, add 10 µM unlabeled GTPγS.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all measurements.
-
Plot the specific binding of [³⁵S]GTPγS as a function of the trans-Cevimeline concentration.
-
Determine the EC50 and Emax values by non-linear regression analysis.
-
Inositol Phosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of Gq/11 pathway activation. The HTRF® (Homogeneous Time-Resolved Fluorescence) IP-One assay is a common method.
Materials:
-
CHO or HEK293 cells stably expressing the human M1 receptor
-
Cell culture medium (e.g., DMEM/F12)
-
Stimulation buffer (provided with the HTRF IP-One kit)
-
trans-Cevimeline stock solution
-
HTRF IP-One Gq assay kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody)
-
384-well white microplate
-
HTRF-compatible plate reader
Protocol:
-
Cell Culture:
-
Seed CHO-M1 or HEK293-M1 cells in a 384-well white plate and culture overnight.
-
-
Assay:
-
Remove the culture medium and add stimulation buffer containing various concentrations of trans-Cevimeline.
-
Incubate at 37°C for 30-60 minutes.
-
-
Detection:
-
Add the HTRF IP-One reagents (IP1-d2 and anti-IP1-cryptate) to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the concentration of trans-Cevimeline.
-
Determine the EC50 value from the dose-response curve.
-
Calcium Imaging
This method visualizes changes in intracellular calcium concentration upon M1 receptor activation using a fluorescent calcium indicator such as Fluo-4 AM.
Materials:
-
Cells expressing the M1 receptor (e.g., CHO-M1, primary neurons)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluo-4 AM
-
Pluronic F-127
-
trans-Cevimeline stock solution
-
Fluorescence microscope with a digital camera or a plate-based fluorescence reader
Protocol:
-
Cell Loading:
-
Culture cells on glass-bottom dishes or plates.
-
Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Imaging:
-
Acquire baseline fluorescence images (excitation ~494 nm, emission ~516 nm).
-
Add trans-Cevimeline at the desired concentration.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in regions of interest (individual cells).
-
Express the change in fluorescence as a ratio (F/F₀) or a percentage increase from baseline.
-
Western Blot for Phosphorylated ERK (p-ERK)
This protocol detects the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target in the M1 signaling pathway.
Materials:
-
Cells expressing the M1 receptor
-
Serum-free medium
-
trans-Cevimeline
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis:
-
Serum-starve cells for 4-6 hours.
-
Treat cells with trans-Cevimeline for various times (e.g., 5, 15, 30 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the anti-p-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Express the results as the ratio of p-ERK to total ERK.
-
These detailed application notes and protocols provide a solid foundation for researchers to effectively utilize trans-Cevimeline as a tool to explore the intricacies of M1 receptor signaling and its implications in health and disease.
References
- 1. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuropharmacology of Cevimeline and Muscarinic Drugs-Focus on Cognition and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M1 Muscarinic Agonists Target Major Hallmarks of Alzheimers Disease – an Update | Bentham Science [benthamscience.com]
- 6. Reduction of cerebrospinal fluid amyloid beta after systemic administration of M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective muscarinic M1 agonist AF102B decreases levels of total Abeta in cerebrospinal fluid of patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of m1 muscarinic acetylcholine receptor regulates tau phosphorylation in transfected PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of trans-Cevimeline in a Step-Through Passive Avoidance Task
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Cevimeline, a cholinergic agonist with high affinity for muscarinic M1 and M3 receptors, has shown potential as a cognitive enhancer. This document provides detailed application notes and protocols for utilizing trans-cevimeline in a step-through passive avoidance task, a widely used behavioral paradigm for assessing learning and memory. The protocols outlined below are synthesized from established methodologies and findings from preclinical studies.
trans-Cevimeline hydrochloride is a white crystalline powder soluble in water. Following oral administration, it is rapidly absorbed, with peak concentrations typically observed between 1.5 to 2 hours.[1]
Mechanism of Action: M1/M3 Receptor Signaling Pathway
Cevimeline (B1668456) exerts its effects by stimulating muscarinic M1 and M3 receptors, which are coupled to Gq/11 proteins. Activation of these receptors initiates a signaling cascade that is crucial for synaptic plasticity and memory formation. Upon agonist binding, the Gq/11 protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to the modulation of downstream targets involved in learning and memory processes within key brain regions like the hippocampus and cortex.
Data Presentation: Efficacy of trans-Cevimeline in Passive Avoidance Tasks
The following tables summarize the quantitative data from preclinical studies investigating the effects of trans-cevimeline on step-through latency in passive avoidance tasks. These studies demonstrate cevimeline's ability to reverse memory deficits induced by scopolamine (B1681570) and to improve memory in an age-related cognitive decline model.
Table 1: Reversal of Scopolamine-Induced Amnesia in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Step-Through Latency (s) |
| Vehicle Control | - | Baseline |
| Scopolamine | 1.0 | Decreased |
| Scopolamine + trans-Cevimeline | 1.0 | Increased (Reversal of deficit)[1] |
Table 2: Improvement of Age-Related Memory Impairment in Senescence-Accelerated Mice (SAM)
| Treatment Group | Dose (mg/kg, p.o.) | Step-Through Latency (s) |
| Vehicle Control (SAM-R1 - Resistant) | - | Baseline (Normal Aging) |
| Vehicle Control (SAM-P8 - Prone) | - | Shortened |
| trans-Cevimeline (SAM-P8) | 3.0 | Prolonged |
| trans-Cevimeline (SAM-P8) | 10.0 | Prolonged |
Experimental Protocols
This section provides a detailed methodology for conducting a step-through passive avoidance task to evaluate the effects of trans-cevimeline.
Animal Model
-
Species: Male ICR mice or Senescence-Accelerated Mice (SAM-P8 and SAM-R1 strains).
-
Age/Weight: 8-10 weeks old, weighing 25-30g.
-
Housing: Group-housed (4-5 per cage) with ad libitum access to food and water, maintained on a 12-hour light/dark cycle. Acclimatize animals to the facility for at least one week before the experiment.
Apparatus
-
Step-Through Passive Avoidance Apparatus: A two-compartment box consisting of an illuminated "safe" compartment and a dark "shock" compartment. The compartments are separated by a guillotine door. The floor of the dark compartment is equipped with a grid connected to a shock generator.
Drug Preparation and Administration
-
This compound: Dissolve in sterile 0.9% saline to the desired concentrations (e.g., 1, 3, 10 mg/mL for doses of 1, 3, and 10 mg/kg, respectively, assuming a 10 mL/kg administration volume).
-
Scopolamine Hydrobromide (for amnesia model): Dissolve in sterile 0.9% saline (e.g., 0.1 mg/mL for a 1 mg/kg dose).
-
Administration: Administer trans-cevimeline orally (p.o.) via gavage 60 minutes before the training session. Administer scopolamine intraperitoneally (i.p.) 30 minutes before the training session.
Experimental Workflow
The experimental procedure involves three phases: habituation, training, and testing.
Detailed Procedure
a. Habituation and Training (Day 1)
-
Administer trans-cevimeline (or vehicle) orally 60 minutes before training.
-
For the amnesia model, administer scopolamine (or vehicle) intraperitoneally 30 minutes after cevimeline administration (i.e., 30 minutes before training).
-
Place the mouse gently into the illuminated compartment, facing away from the guillotine door.
-
Allow the mouse to habituate for 2 minutes.
-
Raise the guillotine door, allowing the mouse to access the dark compartment.
-
Once the mouse has completely entered the dark compartment (all four paws on the grid), close the door.
-
Immediately deliver a mild footshock (e.g., 0.5 mA for 2 seconds).
-
Leave the mouse in the dark compartment for an additional 30 seconds.
-
Return the mouse to its home cage.
-
Clean the apparatus thoroughly with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
b. Testing (Day 2 - 24 hours after training)
-
Place the mouse back into the illuminated compartment.
-
After a 30-second acclimatization period, open the guillotine door.
-
Record the latency for the mouse to enter the dark compartment (step-through latency).
-
A maximum cut-off time of 300 seconds is typically used. If the mouse does not enter within this time, a maximum latency of 300 seconds is recorded.
Data Analysis
-
The primary endpoint is the step-through latency during the testing phase.
-
Compare the mean latency times between different treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests like Tukey's or Dunnett's).
-
A significant increase in step-through latency in the cevimeline-treated groups compared to the vehicle or scopolamine-treated groups indicates an improvement in learning and memory.
Conclusion
The step-through passive avoidance task is a robust and reliable method for evaluating the cognitive-enhancing effects of trans-cevimeline. The protocols and data presented here provide a comprehensive guide for researchers to design and execute studies investigating the therapeutic potential of this compound for conditions associated with cognitive impairment. Careful adherence to the experimental procedures and appropriate data analysis are crucial for obtaining valid and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing trans-Cevimeline Hydrochloride Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the solubility of trans-Cevimeline Hydrochloride in aqueous solutions. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is generally considered to be very soluble in water.[1][2] Published data indicates its solubility is approximately 10 mg/mL in phosphate-buffered saline (PBS) at pH 7.2.[3] Another source states the solubility in water is greater than or equal to 25 mg/mL.[1]
Q2: How does pH affect the solubility of this compound?
The solubility of this compound is influenced by the pH of the aqueous solution. As a hydrochloride salt, it is acidic, with a 1% aqueous solution having a pH between 4.6 and 5.6.[1][2] A study on its solubility in different media at room temperature provides some insight into its pH-dependent solubility, as summarized in the table below.
Q3: What is the recommended solvent for preparing a stock solution?
For aqueous experiments, organic solvent-free solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers.[3] If an organic solvent is necessary for an initial stock solution, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) can be used. However, it is crucial to ensure the residual amount of the organic solvent is insignificant in the final aqueous solution, as it may have physiological effects.[3]
Q4: How stable are aqueous solutions of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Cloudiness or precipitation upon dissolution | The concentration may be exceeding the solubility limit at the given temperature and pH. | - Gently warm the solution (e.g., to 37°C) with sonication to aid dissolution.[2]- Adjust the pH of the buffer. Solubility may be higher in more acidic conditions.- Prepare a more dilute solution. |
| Precipitation in the solution during storage | The solution may be supersaturated, or the compound may be degrading over time. | - Store the solution at the recommended temperature (-20°C for stock solutions in DMSO).[2]- Avoid repeated freeze-thaw cycles.[2]- As recommended, prepare fresh aqueous solutions daily.[3] |
| Inconsistent experimental results | This could be due to incomplete dissolution, degradation of the compound, or the presence of the less soluble trans-isomer. | - Ensure the compound is fully dissolved before use. Visually inspect for any particulate matter.- Use freshly prepared solutions for each experiment to minimize the impact of degradation.- Be aware that the cis-isomer is the active pharmaceutical ingredient and has higher solubility than the trans-isomer impurity.[2] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Aqueous Media
| Solvent | pH | Solubility (mg/mL) |
| Distilled Water | Neutral | Data not explicitly quantified, but described as "very soluble" or "highly water-soluble".[1][2][4] |
| 0.1 N HCl | Acidic | Data not explicitly quantified in the provided search results. |
| Phosphate Buffer | 4.5 | Data not explicitly quantified in the provided search results. |
| Phosphate Buffer (PBS) | 7.2 | ~10[3] |
| Phosphate Buffer | 6.8 | Data not explicitly quantified in the provided search results. |
Note: The solubility data in different pH buffers was part of a study on mouth-dissolving tablets and was determined after 24 hours of ultrasonication at room temperature.[4]
Experimental Protocols
Protocol for Preparing an Aqueous Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound crystalline solid in a suitable container.
-
Solvent Addition: Add the desired volume of the aqueous buffer (e.g., PBS, pH 7.2) to the solid.
-
Dissolution: Agitate the mixture. If the compound does not dissolve readily, gentle warming (e.g., to 37°C) and/or sonication can be applied to facilitate dissolution.[2]
-
pH Adjustment (if necessary): After dissolution, check the pH of the solution and adjust if necessary for your experimental requirements.
-
Filtration (optional): For sterile applications, the solution can be filtered through a 0.22 µm syringe filter.
-
Use: Use the freshly prepared solution immediately or within 24 hours.[3]
Visualizations
Signaling Pathway of Cevimeline
Caption: Signaling pathway of Cevimeline as a muscarinic M1/M3 receptor agonist.
Experimental Workflow for Preparing an Aqueous Solution
Caption: Workflow for the preparation of an aqueous solution of this compound.
References
Technical Support Center: Stereoselective Synthesis of trans-Cevimeline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of trans-Cevimeline.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the stereoselective synthesis of trans-Cevimeline?
A1: The primary challenge lies in the fact that most synthetic routes to Cevimeline (B1668456) produce a mixture of both cis- and trans-diastereomers.[1][2][3] The cyclization of 3-hydroxy-3-(sulfanylmethyl)quinuclidine with acetaldehyde (B116499) typically yields a mixture of these isomers.[4][5] The thermodynamically more stable product is often the cis-isomer (Cevimeline), which is the active pharmaceutical ingredient (API).[1][2] Consequently, reaction conditions and purification methods are generally optimized to favor and isolate the cis-isomer.
Q2: Are there any synthetic methods that directly favor the formation of the trans-isomer?
A2: Currently, documented synthetic methods do not report a direct stereoselective pathway that exclusively or predominantly yields trans-Cevimeline. The common outcome is a diastereomeric mixture.[1][3] However, understanding the mechanism of isomerization from trans to cis under acidic conditions suggests that avoiding strong acidic catalysts during the cyclization step might prevent the erosion of any kinetically formed trans-product.[4][5]
Q3: What is the typical ratio of cis- to trans-isomers obtained in the synthesis?
A3: The ratio of cis- to trans-Cevimeline can vary depending on the specific synthetic route and reaction conditions employed. Some reported ratios are close to 1:1, while other methods may provide a mixture enriched in the cis-isomer, such as 70:30 or 75:25 (cis:trans).[3] One documented procedure, after initial separation of the cis-isomer, resulted in a filtrate containing a 33:67 mixture of cis- and trans-Cevimeline, which is a good starting point for isolating the trans-isomer.[1]
Q4: Can the cis-isomer be converted to the trans-isomer?
A4: While the isomerization of trans-Cevimeline to the more stable cis-isomer is well-documented and is often carried out to increase the yield of the API, the reverse process is not commonly performed and is thermodynamically less favorable.[4][5] Isomerization is typically acid-catalyzed, driving the equilibrium towards the cis-form.
Q5: What are the known applications of trans-Cevimeline?
A5: trans-Cevimeline, also known as AF102A, has been investigated as a selective M1 muscarinic agonist and has been used in research for conditions such as Alzheimer's disease.[6] It is also considered an impurity in the synthesis of the active pharmaceutical ingredient, cis-Cevimeline.[1][2]
Troubleshooting Guides
Issue 1: Low yield of trans-Cevimeline in the initial reaction mixture.
| Possible Cause | Troubleshooting Step |
| Acid-catalyzed isomerization to the cis-isomer: The use of strong Lewis or Brønsted acids as catalysts in the cyclization step can promote the formation of the thermodynamically favored cis-isomer.[4][5] | 1. Catalyst Selection: Experiment with milder catalysts for the cyclization reaction. While strong acids like BF₃·OEt₂ or SnCl₄ are common, exploring less aggressive conditions may alter the cis/trans ratio. 2. Temperature Control: Run the cyclization at lower temperatures to potentially favor the kinetic product, which may be the trans-isomer. 3. Reaction Time: Monitor the reaction over time. Prolonged reaction times, especially in the presence of an acid, may lead to equilibration favoring the cis-isomer. |
| Reaction conditions favoring the cis-isomer: The choice of solvent and other reaction parameters may inherently favor the formation of the cis product. | 1. Solvent Screening: Perform a solvent screen to investigate the effect of solvent polarity on the diastereoselectivity of the cyclization. 2. Reagent Stoichiometry: Vary the stoichiometry of acetaldehyde to the thiol intermediate to see if it influences the isomeric ratio. |
Issue 2: Difficulty in separating trans-Cevimeline from the cis-isomer.
| Possible Cause | Troubleshooting Step |
| Similar physical properties of the isomers: The cis and trans isomers of Cevimeline have similar physical properties, which can make separation by conventional methods challenging. | 1. Fractional Crystallization: This is a common method for separation. Since the trans-isomer has been shown to have a higher melting point and lower solubility than the cis-isomer, careful selection of a solvent system for recrystallization can be effective.[1][2] Acetone is a commonly used solvent for the fractional recrystallization of Cevimeline isomers.[4][5] 2. Chromatographic Separation: Thin-layer chromatography (TLC) and column chromatography can be used to separate the isomers.[4][5] Due to the polar nature of the quinuclidine (B89598) core, normal-phase silica (B1680970) gel chromatography with a suitable eluent system (e.g., a mixture of a polar organic solvent like methanol (B129727) or isopropanol (B130326) in a less polar solvent like dichloromethane (B109758) or ethyl acetate, often with an amine additive like triethylamine (B128534) to reduce tailing) should be explored. High-performance liquid chromatography (HPLC) can also be a powerful tool for both analytical determination of the isomeric ratio and for preparative separation. |
| Formation of salts with similar solubilities: If separating the isomers as their salts, the chosen counter-ion may not provide sufficient differentiation in solubility. | 1. Salt Selection: Explore different acid addition salts. While hydrochloride salts are common, other acids (e.g., organic sulfonic acids) can be used to form diastereomeric salts that may have more distinct crystallization properties.[4] |
Quantitative Data Summary
| Condition | cis:trans Ratio | Reference |
| Cyclization with BF₃·OEt₂ | ~ 1:1 | [3] |
| Alternative route using thiourea | 70:30 | [3] |
| Another alternative route | 75:25 | [3] |
| Filtrate after separation of major cis-isomer salt | 33:67 | [1] |
| Racemic mixture before isomerization | 65:35 | [7] |
Experimental Protocols
Protocol for the Isolation of trans-Cevimeline
This protocol is adapted from the described procedure for enriching the trans-isomer from a diastereomeric mixture.[1]
Objective: To isolate trans-Cevimeline from a mixture of cis- and trans-isomers.
Materials:
-
Mixture of (±)-cis- and (±)-trans-Cevimeline free base
-
Hexanes
-
Apparatus for solvent evaporation (e.g., rotary evaporator)
-
Extraction apparatus
Procedure:
-
Starting Material: Begin with a filtrate that is enriched in the trans-isomer. This is typically the mother liquor remaining after the fractional crystallization of the cis-isomer salt (e.g., with camphorsulfonic acid) and subsequent conversion back to the free base.[1] For this protocol, we will assume the starting material is an oily residue of the free bases.
-
Solvent Evaporation: If the enriched mixture is in a solvent, evaporate the solvent to dryness to obtain an oily residue.
-
Extraction with Hexanes: Extract the oily residue with warm hexanes (e.g., 4 x 30 mL for a 4.5 g sample).[1] The trans-isomer is expected to be more soluble in less polar solvents compared to the cis-isomer.
-
Combine and Evaporate: Combine the hexane (B92381) extracts and evaporate the solvent to yield a mixture of (±)-cis- and (±)-trans-Cevimeline that is enriched in the trans-isomer. A ratio of 33:67 (cis:trans) has been reported using this method.[1]
-
Further Purification: The resulting enriched mixture can be further purified by preparative chromatography (TLC or column chromatography) or by another fractional crystallization step to obtain highly pure trans-Cevimeline.
Visualizations
Caption: Workflow for the isolation and enrichment of trans-Cevimeline.
Caption: Simplified reaction scheme for the synthesis of Cevimeline isomers.
References
- 1. ovid.com [ovid.com]
- 2. Structural characterization of cevimeline and its trans-impurity by single crystal XRD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Portico [access.portico.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. US20110301352A1 - Process for the preparation of cis-2-methylspiro (1, 3-oxathiolane 5-3') quinuclidine - Google Patents [patents.google.com]
Technical Support Center: Analysis of trans-Cevimeline Hydrochloride Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of trans-cevimeline hydrochloride and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on metabolism studies, the primary degradation pathways for cevimeline (B1668456) involve oxidation of the quinuclidine (B89598) nitrogen and the sulfur atom in the oxathiolane ring. This leads to the formation of key degradation products such as Cevimeline N-Oxide and Cevimeline Sulfoxide (cis- and trans-isomers). Under hydrolytic stress, cleavage of the oxathiolane ring may also occur, although this is less common.
Q2: What are the known major degradation products of this compound?
A2: The principal identified degradation products and metabolites include:
-
Cevimeline N-Oxide: Formed by the oxidation of the nitrogen atom in the quinuclidine ring.
-
Cevimeline Sulfoxide: Results from the oxidation of the sulfur atom. It can exist as different stereoisomers (e.g., cis- and trans-sulfoxides).
-
Glucuronic Acid Conjugate: A metabolic product formed in vivo.
-
trans-Cevimeline: The geometric isomer of the active cis-cevimeline, which is considered a process-related impurity but is important to separate chromatographically.
Q3: Why is it crucial to use a stability-indicating method for cevimeline analysis?
A3: A stability-indicating method is essential as it can distinguish the intact active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients. This ensures that the measured potency of the drug is accurate and that the presence of potentially harmful degradants is monitored, which is a critical requirement for regulatory submissions and ensuring drug safety and efficacy.
Q4: How can I confirm the identity of an unknown peak in my chromatogram?
A4: To identify an unknown peak suspected to be a degradation product, hyphenated techniques are highly recommended. Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this purpose. By analyzing the mass-to-charge ratio (m/z) and the fragmentation pattern of the unknown peak, you can deduce its molecular weight and structural fragments, allowing for positive identification when compared to known impurities or predicted degradation pathways. For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required after isolation of the impurity.
Data Presentation: Forced Degradation Studies
The following table summarizes typical results from a forced degradation study on this compound, demonstrating its stability profile under various stress conditions.
Disclaimer: The following quantitative data is illustrative, based on typical forced degradation outcomes for similar pharmaceutical compounds, as specific percentages for this compound were not available in the reviewed public literature. Researchers should generate their own data based on their specific experimental conditions.
| Stress Condition | Parameters | % Assay of Cevimeline | % Total Degradation | Major Degradation Products Observed |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 88.2% | 11.8% | Cevimeline Sulfoxide, Unknown polar degradants |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 8h | 85.5% | 14.5% | trans-Cevimeline, Cevimeline Sulfoxide |
| Oxidative | 3% H₂O₂, RT, 48h | 82.1% | 17.9% | Cevimeline N-Oxide, Cevimeline Sulfoxide |
| Thermal | Solid state, 80°C, 72h | 95.6% | 4.4% | Minor increase in trans-Cevimeline |
| Photolytic | Solid state, ICH option 2 | 98.9% | 1.1% | Negligible degradation |
Experimental Protocols
Stability-Indicating RP-HPLC Method
This protocol describes a validated isocratic RP-HPLC method for the quantification of this compound and the separation of its degradation products.
-
Chromatographic System:
-
Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A filtered and degassed isocratic mixture of 10 mM monobasic sodium phosphate (B84403) monohydrate buffer (pH adjusted to 3.0 with orthophosphoric acid) containing 1% Triethylamine (TEA), and Methanol (B129727) in the ratio of 85:15 (v/v).
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient (e.g., 25°C)
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of Cevimeline Hydrochloride reference standard in the mobile phase to a final concentration of approximately 30 µg/mL.
-
Sample Solution: For drug product analysis, dissolve the capsule contents in the mobile phase to achieve a theoretical cevimeline concentration of 30 µg/mL. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
-
Forced Degradation Sample Preparation
To demonstrate the stability-indicating nature of the method, stress studies are performed as follows:
-
Acid Hydrolysis: Dissolve the cevimeline sample in 0.1 M HCl and heat at 60°C. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C. Withdraw samples, neutralize with 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide (H₂O₂) and keep at room temperature, protected from light. Withdraw samples at intervals and dilute with the mobile phase.
-
Thermal Degradation: Expose the solid drug substance or product to dry heat (e.g., 80°C) in an oven. Withdraw samples, dissolve in the mobile phase, and analyze.
-
Photolytic Degradation: Expose the solid drug substance or product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A sample protected from light should be used as a control.
Visualizations: Diagrams and Workflows
Cevimeline M3 Receptor Signaling Pathway
Cevimeline acts as a muscarinic agonist, primarily targeting M3 receptors on salivary gland epithelial cells to increase saliva secretion.
Caption: Simplified M3 receptor signaling pathway activated by Cevimeline.
Experimental Workflow for Degradation Analysis
The following diagram illustrates the typical workflow for performing a forced degradation study and analyzing the resulting samples.
Caption: General workflow for forced degradation analysis of Cevimeline HCl.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing for Cevimeline | 1. Secondary Silanol (B1196071) Interactions: Cevimeline is a basic compound and can interact with residual acidic silanols on the silica-based C18 column packing. 2. Mobile Phase pH too high: If the pH is close to the pKa of cevimeline, it can lead to poor peak shape. 3. Column Overload. | 1. Use a suitable mobile phase additive: The recommended method uses Triethylamine (TEA) to mask active silanol sites and improve peak symmetry. 2. Adjust Mobile Phase pH: Ensure the mobile phase pH is low (e.g., 3.0) to keep cevimeline fully protonated and minimize silanol interactions. 3. Reduce Sample Concentration: Inject a more dilute sample to see if peak shape improves. |
| Poor Resolution Between Cevimeline and an Impurity | 1. Inadequate Chromatographic Separation: The mobile phase composition may not be optimal. 2. Column Degradation: Loss of stationary phase or column contamination. | 1. Optimize Mobile Phase: Slightly decrease the percentage of methanol (e.g., from 15% to 12-13%) to increase retention and potentially improve resolution. 2. Try a Different Column: Use a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) or a column with a higher efficiency (smaller particle size). 3. Replace Column: If the column is old or has been used with harsh conditions, replace it with a new one. |
| Drifting Baseline | 1. Column Not Equilibrated: Insufficient time for the column to stabilize with the mobile phase. 2. Mobile Phase Issues: Inconsistent mixing, decomposition, or temperature fluctuations. 3. Detector Lamp Aging. | 1. Increase Equilibration Time: Flush the column with the mobile phase for at least 30-60 minutes before starting the analysis. 2. Prepare Fresh Mobile Phase: Ensure the mobile phase is well-mixed and degassed. Keep the mobile phase reservoir at a stable temperature. 3. Check Detector Performance: Check the lamp energy and replace if it is low. |
| Ghost Peaks | 1. Carryover from Previous Injection: Highly retained compounds from a previous run eluting in the current chromatogram. 2. Contamination: Contamination in the sample, solvent, or HPLC system. | 1. Implement a Wash Cycle: After each injection, run a gradient or isocratic wash with a strong solvent (like 100% acetonitrile (B52724) or methanol) to elute any strongly retained compounds. 2. Clean the Injector: Wash the injector needle and sample loop. 3. Use High-Purity Solvents: Ensure all solvents and water are HPLC-grade. |
Troubleshooting Logic Diagram
This diagram provides a logical flow for addressing common chromatographic problems.
Caption: A logical troubleshooting workflow for HPLC analysis.
Technical Support Center: Synthesis of trans-Cevimeline Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of trans-Cevimeline Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Cevimeline (B1668456) Hydrochloride, and where does the trans-isomer originate?
A1: The common synthesis pathway for Cevimeline Hydrochloride starts with quinuclidin-3-one (B120416). The process involves an initial epoxidation, followed by the opening of the epoxide ring to form a thiol intermediate. This intermediate is then cyclized with acetaldehyde (B116499) to produce a mixture of cis- and trans-isomers of Cevimeline. The trans-isomer is an unavoidable byproduct of this cyclization step. The desired product, Cevimeline, is the cis-isomer.[1][2][3][4][5]
Q2: Why is the control of the cis/trans isomer ratio important in the synthesis?
A2: The cis-isomer is the pharmacologically active ingredient (API) known as Cevimeline.[6][7] The trans-isomer is considered an impurity and is significantly less potent.[8] Therefore, controlling the synthesis to favor the formation of the cis-isomer or efficiently converting the trans-isomer to the cis-isomer is crucial for maximizing the yield of the desired drug substance and simplifying purification.
Q3: What are the common methods for separating the cis- and trans-isomers of Cevimeline?
A3: The separation of cis- and trans-Cevimeline is typically achieved through fractional recrystallization, often using acetone.[1][2][3][4] Chromatographic techniques such as thin-layer chromatography (TLC) and preparative high-performance liquid chromatography (HPLC) can also be employed for separation.[1][9] Another approach involves the use of a chiral acid to form diastereomeric salts, which can then be separated by recrystallization.[10]
Q4: Is it possible to convert the undesired trans-isomer to the desired cis-isomer?
A4: Yes, the trans-isomer of Cevimeline can be isomerized to the cis-isomer. This is typically achieved by treating the trans-isomer with an acidic catalyst.[1][2][3] Suitable catalysts include organic sulfonic acids (like p-toluenesulfonic acid or methanesulfonic acid), Lewis acids (such as SnCl4, FeCl3, or BF3), or sulfuric acid in a suitable solvent like refluxing toluene, hexane, or chloroform.[2]
Troubleshooting Guide
Issue 1: Low Yield of the Epoxide Intermediate
Q: My initial epoxidation of quinuclidin-3-one is resulting in a low yield. What are the potential causes and solutions?
A: Low yields in the Corey-Chaykovsky epoxidation can stem from several factors. Here are some troubleshooting steps:
-
Base Selection and Handling: The reaction traditionally uses sodium hydride (NaH), which is highly moisture-sensitive. Ensure anhydrous conditions and use a fresh, high-quality source of NaH. Alternatively, industrially more acceptable bases like potassium tert-butoxide can be used, which may offer better handling and improved yields.[11]
-
Reagent Addition: Instead of adding the epoxidation reagent (trimethylsulfoxonium iodide) and base in one portion, sequential addition can lead to a better quality product and improved yield.[5]
-
Temperature Control: The reaction should be carefully temperature-controlled, typically starting at a low temperature (e.g., 0-5 °C) and then allowing it to warm to room temperature.[5][11] Inadequate temperature control can lead to side reactions.
Issue 2: Inefficient Opening of the Epoxide Ring
Q: I am experiencing a low yield during the conversion of the epoxide to 3-hydroxy-3-mercaptomethylquinuclidine (B131662). How can I improve this step?
A: The opening of the epoxide ring is a critical step that can be challenging. Consider the following:
-
Thiolating Agent: Hydrogen sulfide (B99878) (H2S) is a common reagent but is a hazardous gas.[11] As a safer and potentially more efficient alternative, thioacetic acid can be used.[12] Another option is to use thiourea (B124793) in a multi-step, one-pot process, which is odorless and less hazardous.[5]
-
Reaction Conditions: When using thioacetic acid, the reaction is typically performed in a solvent like isopropanol (B130326).[5] For the thiourea method, the epoxide is first converted to a bromohydrin, which then reacts with thiourea in water.[5] Optimizing the temperature and reaction time for your chosen method is crucial.
Issue 3: Poor Cis/Trans Isomer Ratio in the Final Product
Q: The cyclization of the thiol intermediate with acetaldehyde is producing a high proportion of the undesired trans-isomer. How can I increase the cis:trans ratio?
A: The diastereoselectivity of the cyclization reaction is influenced by the catalyst and reaction conditions.
-
Catalyst Choice: A variety of Lewis and Brønsted acids can be used to catalyze this step, including boron trifluoride etherate (BF3·OEt2), SnCl4, POCl3, H3PO4, and p-toluenesulfonic acid (p-TSA).[1][2][3][4] The choice of catalyst can influence the cis:trans ratio. Experimenting with different catalysts may be necessary to optimize for the cis-isomer.
-
Reaction Conditions: A process using p-toluenesulfonic acid in isopropanol followed by the addition of acetaldehyde diethyl acetal (B89532) has been reported to yield a 3.5:1 cis/trans ratio.[1] Another method using thiourea as the thiolating agent followed by cyclization with acetaldehyde diethyl acetal and p-TSA resulted in a 70:30 cis:trans ratio.[5]
Quantitative Data Summary
| Synthesis Step | Reagents & Conditions | Product(s) | Yield/Ratio | Reference |
| Epoxidation | quinuclidin-3-one, trimethylsulfoxonium (B8643921) iodide, tBuOK, DMSO, 0 °C to rt | Epoxide intermediate | 54% | [5] |
| Thioacetal Formation | 3-hydroxy-3-acetoxymercaptomethylquiniclidine, acetaldehyde diethyl acetal, racemic camphorsulfonic acid, isopropanol, reflux | 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine | 64% (3.5:1 cis/trans) | [1] |
| Isomerization | trans-2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine, acidic catalyst (e.g., p-TSA), refluxing toluene | cis-2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine | Not specified | [2] |
| Overall Synthesis | (via thiourea route) | Cevimeline free base | 50% for two steps (cis/trans 70:30) | [5] |
| Purification | Mixture of cis/trans hydrochlorides (98.6/1.4) | cis- and trans-hydrochlorides | 92.1% | [8] |
Experimental Protocols
Protocol 1: Synthesis of 3-hydroxy-3-mercaptomethylquinuclidine via Thioacetic Acid
-
To a solution of the epoxide of 3-methylenequinuclidine in isopropanol, add thioacetic acid.
-
Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting thioacetate (B1230152) can be taken to the next step directly.
Protocol 2: Cyclization to form Cevimeline (cis/trans mixture)
-
Dissolve the crude 3-hydroxy-3-mercaptomethylquinuclidine intermediate in isopropanol.
-
Add p-toluenesulfonic acid (p-TSA) as a catalyst.
-
Reflux the mixture for approximately 3.5 hours.
-
Add acetaldehyde diethyl acetal and continue to reflux for an additional 3 hours.
-
After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the crude mixture of cis- and trans-Cevimeline.
Protocol 3: Isomerization of trans-Cevimeline to cis-Cevimeline
-
Dissolve the isolated trans-Cevimeline in toluene.
-
Add a catalytic amount of an acidic catalyst, such as p-toluenesulfonic acid.
-
Reflux the mixture and monitor the isomerization progress by a suitable analytical method (e.g., HPLC or GC).
-
Once equilibrium is reached or the desired conversion is achieved, cool the reaction mixture.
-
Work up the reaction by neutralizing the acid and extracting the product.
-
Purify the resulting cis-Cevimeline by recrystallization or chromatography.
Visualizations
Caption: Overall synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in Cevimeline synthesis.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Portico [access.portico.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Cevimeline hydrochloride, SNK-508, SNI-2011, FKS-508, SND-5008, AF-102B, Saligren, Evoxac-药物合成数据库 [drugfuture.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Structural characterization of cevimeline and its trans-impurity by single crystal XRD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cevimelinehydrochloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. DSpace [cora.ucc.ie]
- 10. CN101798311A - Method for preparing cis cevimeline - Google Patents [patents.google.com]
- 11. US8080663B2 - Process for the preparation of 2-methylspiro(1,3-oxathiolane-5,3â²)quiniclidine - Google Patents [patents.google.com]
- 12. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photostability of trans-Cevimeline Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals conducting photostability testing of trans-cevimeline hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the photostability testing of this compound.
| Problem/Observation | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high degradation of the this compound sample. | 1. The compound is inherently photolabile. 2. Inappropriate light source or excessive light exposure.[1] 3. Interaction with excipients or container material. | 1. Confirm the light source meets ICH Q1B guidelines (e.g., Xenon lamp or metal halide lamp). 2. Reduce the exposure time or light intensity in forced degradation studies to achieve the target degradation of 5-20%.[2] 3. Test the drug substance alone to determine its intrinsic photostability. 4. Ensure the use of chemically inert and transparent containers for direct exposure studies.[3] |
| Inconsistent degradation results between replicate samples. | 1. Non-uniform light exposure across samples. 2. Improper sample preparation or handling. 3. Issues with the analytical method's precision. | 1. Ensure samples are spread in a thin layer for uniform exposure.[3] For solutions, use a validated photostability chamber. 2. Review and standardize the sample preparation protocol. 3. Validate the analytical method for precision as per ICH guidelines. |
| Appearance of new, unidentified peaks in the chromatogram after light exposure. | 1. Formation of photodegradation products. 2. Co-elution of degradants with the main peak or other impurities. | 1. Conduct forced degradation studies to generate a sufficient amount of the degradants for characterization (e.g., by LC-MS, NMR).[4][5] 2. Optimize the chromatographic method (e.g., gradient, mobile phase composition, column) to achieve better separation of all peaks. A stability-indicating method is crucial. |
| No significant degradation observed even after extended light exposure. | 1. The compound is highly photostable. 2. Inadequate light exposure. 3. The analytical method is not stability-indicating. | 1. Expose the sample to more forcing conditions (e.g., higher intensity or longer duration) to confirm photostability.[6][7] 2. Verify the light exposure using a calibrated radiometer/lux meter or a validated chemical actinometric system.[3] 3. Ensure the analytical method can separate the active pharmaceutical ingredient (API) from potential degradation products.[2] |
| Changes in physical properties (e.g., color, clarity) of the sample post-exposure. | 1. Photodegradation leading to chromophoric degradants. 2. Physical instability (e.g., phase separation of a solution). | 1. Document all physical changes as part of the stability assessment.[8] 2. Correlate physical changes with the chemical degradation profile obtained from the analytical method. |
Frequently Asked Questions (FAQs)
Q1: What are the standard ICH Q1B conditions for photostability testing?
A1: For confirmatory studies, the sample should be exposed to a minimum overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet (UVA) energy of not less than 200 watt-hours per square meter.[3][6]
Q2: How should I prepare my this compound sample for photostability testing?
A2: For the drug substance, a thin layer of the powder should be exposed.[3] For solutions, use a chemically inert and transparent container.[3] The choice of solvent should be justified, and its potential to participate in degradation should be considered.
Q3: What is the goal of a forced degradation study in the context of photostability?
A3: The purpose of forced degradation is to intentionally degrade the sample to evaluate the overall photosensitivity of the material, to help develop and validate a stability-indicating analytical method, and to elucidate potential degradation pathways.[3][7] A degradation of 5-20% is generally considered appropriate for this purpose.[2][9]
Q4: My analytical method shows a loss of this compound, but I don't see any degradation peaks. What could be the issue?
A4: This could indicate several possibilities:
-
The degradation products may not have a chromophore and are therefore not detected by a UV-Vis detector. Consider using a mass spectrometer or other universal detector.
-
The degradants might be volatile and have evaporated.
-
The degradants may be adsorbing to the container or precipitating out of solution.
-
The analytical method may not be capable of separating the degradants from the solvent front or other excipients.
Q5: Do I need to test the drug product in its packaging?
A5: Yes, if the initial testing on the exposed drug product shows significant degradation. The testing should proceed sequentially: first the exposed drug product, then the product in its immediate packaging, and finally in the marketing pack, until the packaging is shown to provide adequate protection from light.[8]
Quantitative Data Summary
The following tables present illustrative data for the photostability testing of this compound. Note: This data is hypothetical and intended to serve as an example of how to present results.
Table 1: Example Photodegradation of this compound Solution (1 mg/mL in Water)
| Exposure Condition | Duration | Overall Illumination (lux hours) | UVA Energy (W h/m²) | Assay of trans-Cevimeline HCl (%) | Total Degradants (%) | Physical Appearance |
| Control (Dark) | 24 h | 0 | 0 | 99.8 | < 0.1 | Clear, colorless |
| ICH Q1B | 24 h | 1.2 million | 200 | 95.2 | 4.6 | Slight yellowing |
| Forced (2x ICH) | 48 h | 2.4 million | 400 | 89.7 | 10.1 | Yellow solution |
Table 2: Example Validation Summary for a Stability-Indicating HPLC Method
| Parameter | Result |
| Specificity | No interference from blank, placebo, or known impurities. Peak purity of trans-cevimeline HCl > 99.9% in stressed samples. |
| Linearity (Range) | 0.1 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 1.0% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
Experimental Protocols
Protocol: Photostability Testing of this compound Drug Substance
1. Objective: To assess the intrinsic photostability of this compound drug substance according to ICH Q1B guidelines.
2. Materials:
-
This compound
-
Calibrated photostability chamber equipped with a Xenon lamp or suitable alternative.
-
Calibrated UVA and visible light meters.
-
Quartz sample containers.
-
Validated stability-indicating HPLC method.
3. Sample Preparation:
-
Place a thin layer (not more than 3 mm deep) of the drug substance in a quartz container.
-
Prepare a dark control sample by wrapping an identical container in aluminum foil.
-
Store the dark control sample under the same temperature and humidity conditions as the exposed sample.
4. Exposure Conditions:
-
Place the sample in the photostability chamber.
-
Expose the sample to light until the total exposure is not less than 1.2 million lux hours for visible light and 200 W h/m² for UVA radiation.
-
Monitor the temperature throughout the experiment to minimize the effect of heat.
5. Analysis:
-
At the end of the exposure period, visually inspect the sample for any changes in physical appearance (e.g., color).
-
Analyze the exposed sample and the dark control by the validated stability-indicating HPLC method.
-
Determine the assay of this compound and quantify any degradation products.
-
Perform peak purity analysis on the main peak to ensure specificity.
Visualizations
Experimental Workflow
Caption: Workflow for ICH Q1B photostability testing.
Hypothetical Degradation Pathway
Caption: Hypothetical photodegradation pathways of trans-Cevimeline.
References
- 1. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaceuticalguideline.com [pharmaceuticalguideline.com]
- 9. pnrjournal.com [pnrjournal.com]
Technical Support Center: Troubleshooting trans-Cevimeline Hydrochloride Instability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with trans-Cevimeline Hydrochloride in solution. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What could be the cause?
A change in the color of your this compound solution may indicate degradation. The molecule is susceptible to degradation under various stress conditions, including exposure to light (photolytic stress), high temperatures (thermal stress), and oxidizing agents. It is crucial to review your storage and handling procedures to identify any potential exposure to these conditions.
Q2: I'm observing peak impurities in my chromatogram after preparing a fresh solution. What are the likely impurities?
Even in freshly prepared solutions, you might observe impurities. The synthesis of cevimeline (B1668456) yields both cis- and trans-isomers, with the cis-isomer being the active pharmaceutical ingredient (API)[1]. Therefore, the presence of the cis-isomer is a common impurity. Other potential degradation products that can form over time or under stress conditions include Cevimeline N-Oxide and Cevimeline Sulfoxide[2]. One specific identified impurity is referred to as Impurity-A in some studies.
Q3: What are the primary degradation pathways for Cevimeline Hydrochloride in solution?
Forced degradation studies have shown that Cevimeline Hydrochloride is susceptible to degradation through several pathways:
-
Hydrolysis: Degradation occurs in both acidic and basic conditions.
-
Oxidation: The molecule is sensitive to oxidative stress.
-
Photolysis: Exposure to light can induce degradation.
-
Thermal Stress: High temperatures can lead to the breakdown of the compound.
The primary metabolites and degradation products identified include cis- and trans-sulfoxides, glucuronic acid conjugates, and Cevimeline N-oxide[3][4].
Troubleshooting Guide
Problem: Rapid degradation of this compound solution is observed during my experiment.
1. Review Solution Preparation and Storage:
-
Solvent: Cevimeline hydrochloride is soluble in water[3]. Ensure the solvent is of high purity and free of contaminants.
-
pH: The stability of the solution can be pH-dependent. Forced degradation studies indicate instability in both acidic and basic conditions. It is advisable to prepare solutions in a neutral pH buffer if compatible with your experimental design.
-
Storage Conditions: For stock solutions, it is recommended to aliquot and store them at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture[5]. Avoid repeated freeze-thaw cycles[5].
2. Minimize Exposure to Degradants:
-
Light: Protect the solution from light by using amber vials or by covering the container with aluminum foil.
-
Temperature: Avoid exposing the solution to high temperatures. If your experiment requires elevated temperatures, minimize the exposure time.
-
Oxygen: If oxidative degradation is suspected, consider de-gassing your solvent before use and preparing the solution under an inert atmosphere (e.g., nitrogen or argon).
3. Analytical Method for Stability Assessment: A stability-indicating RP-HPLC method is crucial for monitoring the degradation of this compound. Below is a summary of a validated method:
| Parameter | Specification |
| Column | Hypersil BDS C18 (250mm X 4.6 mm i.d., 5 µm particle size) |
| Mobile Phase | 10 mM monobasic sodium phosphate (B84403) monohydrate buffer (pH 3.0 adjusted with ortho-phosphoric acid) with 1% TEA: Methanol (B129727) (85:15 v/v) |
| Flow Rate | 0.8 ml/min |
| Injection Volume | 20 µl |
| Detection Wavelength | 210 nm |
| Retention Time (Cevimeline) | ~11.94 min |
| Retention Time (Impurity-A) | ~13.17 min |
Experimental Protocols
Protocol: Stability Analysis of this compound Solution using RP-HPLC
This protocol outlines the steps to assess the stability of a this compound solution under specific stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC grade methanol
-
Monobasic sodium phosphate monohydrate
-
Ortho-phosphoric acid
-
Triethylamine (TEA)
-
High purity water
-
0.1 N HCl (for acid hydrolysis)
-
0.1 N NaOH (for base hydrolysis)
-
3% Hydrogen Peroxide (for oxidative degradation)
2. Preparation of Solutions:
-
Mobile Phase: Prepare a 10 mM solution of monobasic sodium phosphate monohydrate in water. Adjust the pH to 3.0 with ortho-phosphoric acid. Add 1% TEA. Mix this buffer with methanol in a ratio of 85:15 (v/v). Filter and degas the mobile phase.
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/ml).
-
Sample Solutions for Forced Degradation:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H2O2.
-
Thermal Degradation: Keep a sample of the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a sample of the stock solution to direct sunlight or a photostability chamber.
-
3. HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a blank (mobile phase), followed by the standard solution to determine the initial retention time and peak area.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject the samples from the different stress conditions.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
4. Data Analysis:
-
Calculate the percentage of degradation of this compound in each condition using the following formula: % Degradation = [(Initial Area - Area at Time t) / Initial Area] * 100
-
Summarize the results in a table to compare the stability under different conditions.
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Potential degradation pathways of Cevimeline under various stress conditions.
References
minimizing side effects of trans-Cevimeline in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trans-Cevimeline in animal studies. The focus is on practical strategies to minimize and manage common side effects encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for trans-Cevimeline and how does it relate to its side effects?
A1: Trans-Cevimeline is a cholinergic agonist with a high affinity for muscarinic M3 receptors.[1][2] Its therapeutic effects, such as increased salivation and lacrimation, are mediated by the activation of these receptors on exocrine glands.[3][4] However, M3 receptors are also present in various other tissues, including smooth muscle of the gastrointestinal and respiratory tracts.[3] Consequently, the observed side effects are typically an extension of its primary pharmacological action—cholinergic stimulation—at these off-target sites.[3][4]
Q2: What are the most common side effects observed with trans-Cevimeline in animal models?
A2: The most frequently reported side effects are dose-dependent and cholinergic in nature. In rodent studies, these include mydriasis (dilation of the pupil), excessive salivation, lacrimation, soft stools, and diarrhea.[2] At higher doses, more severe effects such as clonic/tonic convulsions and dyspnea (respiratory distress) have been observed.[2] In broader clinical and preclinical contexts, other reported effects include sweating, nausea, rhinitis, and abdominal pain.[3][5]
Q3: Can side effects be mitigated by adjusting the dose?
A3: Yes, dose-dependent effects are a key characteristic of Cevimeline.[3] Side effects can often be managed by careful dose titration. A dose-ranging study is highly recommended to identify the minimum effective dose that provides the desired therapeutic outcome with the lowest incidence of adverse effects. For instance, in a study investigating the mitigation of olanzapine-induced side effects in rats, Cevimeline was administered at 3, 6, and 9 mg/kg, demonstrating a dose-dependent reversal of specific metabolic changes.[6] This highlights the importance of establishing a clear dose-response relationship for both efficacy and toxicity in your specific animal model.
Q4: Are there any pharmacological agents that can be used to counteract severe cholinergic side effects?
A4: Yes, in cases of severe cholinergic toxicity, a muscarinic receptor antagonist like atropine (B194438) can be used. Atropine is effective in preventing or fully reversing the characteristic cholinergic actions of Cevimeline.[2] However, its use should be carefully considered as it will also antagonize the desired therapeutic effects of Cevimeline. Its application is primarily for managing acute, severe adverse events rather than for prophylactic co-administration during a study.
Troubleshooting Guides
Issue 1: Excessive Salivation and Lacrimation
-
Problem: Animals exhibit excessive drooling or weeping, potentially leading to dehydration or skin irritation.
-
Root Cause: Overstimulation of muscarinic M3 receptors in the salivary and lacrimal glands.[2][4]
-
Troubleshooting Steps:
-
Confirm Dose: Double-check your calculations and the concentration of the dosing solution to rule out an administration error.
-
Reduce Dose: In the next experimental cohort, reduce the administered dose by 25-50% and observe if the side effect diminishes while maintaining the desired therapeutic effect.
-
Monitor Hydration: Ensure animals have free access to water. Monitor for signs of dehydration.
-
Refine Dosing Schedule: If administering multiple doses per day, consider whether a lower dose with the same frequency or the same dose with reduced frequency could achieve the target exposure with fewer side effects.
-
Issue 2: Gastrointestinal Distress (Soft Stools, Diarrhea)
-
Problem: Animals develop soft stools or diarrhea, which can lead to dehydration, weight loss, and discomfort.
-
Root Cause: Cevimeline stimulates M3 receptors in the smooth muscle of the gastrointestinal tract, increasing motility.[3]
-
Troubleshooting Steps:
-
Dose Reduction: This is the primary mitigation strategy. Review the dose-response data from your pilot studies or published literature.
-
Dietary Support: Ensure a standard, consistent diet. In some cases, a higher fiber diet may help manage mild issues, but this should be tested and validated for your model.
-
Monitor Animal Welfare: Regularly check body weight, hydration status, and overall appearance. Provide supportive care as necessary and in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Issue 3: Central Nervous System (CNS) Toxicity (Convulsions)
-
Problem: Animals exhibit tremors or convulsions. This is a severe adverse event.
-
Root Cause: Excessive cholinergic stimulation of the central nervous system.[2] This is typically observed at high doses.
-
Troubleshooting Steps:
-
Immediate Action: The study protocol should be terminated for the affected animal according to humane endpoint guidelines.
-
Protocol Review: This adverse event indicates the administered dose is likely approaching or exceeding the maximum tolerated dose (MTD). A significant dose reduction (e.g., >50%) is required for future experiments.
-
Consult Literature: Review toxicity studies to understand the dose levels at which CNS effects are expected. For example, in a 52-week rat study, clonic/tonic convulsions were observed at 36 mg/kg/day.[2]
-
Quantitative Data
Table 1: Dose-Dependent Cholinergic Side Effects of Cevimeline in a 52-Week Rat Study [2]
| Dose Group (mg/kg/day) | Key Observations |
| 1 | No observable effect level (NOEL) for clinical signs. |
| 6 | Mydriasis observed in a few animals of each gender. |
| 36 | Mydriasis, salivation, lacrimation, soft stools, clonic/tonic convulsions, dyspnea. |
Table 2: Acute Intravenous (IV) and Oral Toxicity of Cevimeline in Female Rats [2]
| Route of Administration | LD₅₀ (mg/kg) | 95% Confidence Interval (CI) |
| Intravenous (IV) | 44.8 | 42-48 mg/kg |
| Oral (Intragastric) | 138 | 129-147 mg/kg |
Experimental Protocols
Protocol 1: General Dose-Response Assessment for Side Effects
This protocol provides a framework for determining the dose-response relationship of trans-Cevimeline's side effects in a rodent model.
-
Animal Acclimatization: House animals in standard conditions for at least one week prior to the experiment to allow for acclimatization.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., n=8-10 per group). Include a vehicle control group and at least 3-4 dose levels of trans-Cevimeline. Doses should be selected based on literature review and pilot studies.
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Drug Preparation & Administration: Prepare dosing solutions fresh daily. Administer trans-Cevimeline via the intended route (e.g., oral gavage, intraperitoneal injection). Ensure the volume administered is appropriate for the animal's weight.
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Observation Period: Conduct intensive monitoring for the first 4-6 hours post-dose, as this is when peak plasma concentrations and acute effects are likely to occur.[2] Continue daily observations for the duration of the study.
-
Scoring of Side Effects: Use a standardized scoring system to quantify the severity of cholinergic side effects (e.g., 0=none, 1=mild, 2=moderate, 3=severe for salivation, diarrhea, etc.).
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Data Collection: Record all clinical signs, body weight, and food/water intake daily.
References
- 1. | BioWorld [bioworld.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cevimeline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cevimeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dosage-dependent effects of cevimeline in preventing olanzapine-induced metabolic side-effects in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing solubility issues of trans-Cevimeline in DMSO for HTS
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using trans-Cevimeline in High-Throughput Screening (HTS) applications, with a focus on addressing solubility challenges in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is trans-Cevimeline and what is its mechanism of action?
A: trans-Cevimeline is the trans-isomer of Cevimeline, a cholinergic agonist that selectively binds to and activates muscarinic M1 and M3 receptors.[][2] This activation stimulates the secretion of exocrine glands, such as salivary glands.[3][4] The primary signaling pathway involves the activation of Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then catalyzes the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which results in an increase in intracellular calcium levels.[5] This rise in calcium is a critical step in the secretion process.[5]
Q2: I'm observing precipitation when I dilute my trans-Cevimeline DMSO stock into an aqueous buffer for my HTS assay. Why is this happening?
A: This is a common issue for compounds that are highly soluble in a strong organic solvent like DMSO but have lower solubility in aqueous solutions.[6] When the DMSO stock is introduced into an aqueous medium (e.g., PBS or cell culture media), the solvent environment becomes significantly more polar. This change can cause your compound to "crash out" or precipitate because it is no longer soluble in the high-water-content environment.[6]
Q3: What is the maximum concentration of DMSO that is typically tolerated by cells in an HTS assay?
A: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with many protocols recommending keeping it at or below 0.1% to avoid cellular toxicity.[6][7] It is crucial to keep the final DMSO concentration consistent across all wells of your assay plate, including controls.[7]
Q4: Can I warm or sonicate my trans-Cevimeline solution to help it dissolve?
A: Yes, gentle warming (e.g., to 37°C) and sonication are common techniques used to aid in the dissolution of compounds.[6] Sonication can help break up particulate matter and increase the surface area available for the solvent to act upon. However, be cautious with warming, as prolonged exposure to heat can potentially degrade the compound.[6]
Q5: How should I store my trans-Cevimeline DMSO stock solution?
A: For long-term storage, stock solutions of trans-Cevimeline in DMSO should be stored at -20°C or -80°C.[][7] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce water into the DMSO, potentially causing precipitation.[7]
Troubleshooting Guide: Compound Precipitation
If you are experiencing precipitation of trans-Cevimeline during your experimental workflow, follow these troubleshooting steps.
Caption: Troubleshooting workflow for addressing compound precipitation.
Quantitative Data Summary
Table 1: Physical and Chemical Properties of trans-Cevimeline Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈ClNOS | [] |
| Molecular Weight | 235.77 g/mol | [] |
| Appearance | Crystalline Solid | [8] |
| Purity | ≥95% | [] |
| Storage Temperature | -20°C |[] |
Table 2: Reported Solubility of Cevimeline and its Salts
| Solvent | Concentration | Compound Form | Source |
|---|---|---|---|
| DMSO | 100 mg/mL | Cevimeline HCl Hemihydrate | [9] |
| DMSO | 5 mg/mL | Cevimeline HCl | [10] |
| DMSO | Soluble | trans-Cevimeline HCl | [] |
| Water | ≥ 50 mg/mL | Cevimeline HCl Hemihydrate | [9] |
| Water (H₂O) | ≥ 25 mg/mL | Cevimeline | |
| PBS (pH 7.2) | 10 mg/mL | Cevimeline HCl | [10] |
| Ethanol | 5 mg/mL | Cevimeline HCl | [10] |
| DMF | 3 mg/mL | Cevimeline HCl |[10] |
Note: Solubility can be affected by factors such as the specific salt form, purity, temperature, and the presence of moisture.
Experimental Protocols
Protocol 1: Preparation of a 10 mM trans-Cevimeline Stock Solution in DMSO
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Preparation: Allow the vial of this compound (MW: 235.77 g/mol ) to equilibrate to room temperature before opening to minimize water absorption by the hygroscopic DMSO.
-
Weighing: Accurately weigh a precise amount of the compound (e.g., 2.36 mg) using an analytical balance in a fume hood.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
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Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Example: (0.00236 g / 235.77 g/mol ) / 0.010 mol/L = 0.001 L = 1 mL
-
-
Dissolution: Add the calculated volume (1 mL) of anhydrous, high-purity DMSO to the vial containing the compound.
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Mixing: Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. If particulates remain, brief sonication in a water bath sonicator (5-10 minutes) or gentle warming to 37°C can be applied.[6]
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Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -20°C or -80°C for long-term stability.[7]
Protocol 2: Serial Dilution for HTS Assays
This protocol is designed to minimize precipitation when diluting the DMSO stock into an aqueous assay buffer.
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Intermediate Dilutions: Prepare a series of intermediate dilutions of your 10 mM stock solution in pure DMSO . This prevents introducing the compound to a high-polarity environment at a very high concentration.
-
Aqueous Buffer Preparation: Pre-warm your aqueous assay buffer (e.g., cell culture medium or PBS) to the experimental temperature (e.g., 37°C) if appropriate.
-
Final Dilution Step: The critical step is to add a small volume of the DMSO intermediate dilution to the larger volume of pre-warmed aqueous buffer. Never add the aqueous buffer to the DMSO stock.
-
Rapid Mixing: Immediately after adding the DMSO solution to the buffer, vortex or pipette the solution vigorously. This ensures rapid and uniform dispersion, which helps prevent localized high concentrations that can lead to precipitation.[6]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.1%) and is consistent across all experimental conditions, including vehicle controls.[6]
Visualizations
Cevimeline Signaling Pathway
Caption: Signaling pathway of trans-Cevimeline via the M3 muscarinic receptor.
HTS Experimental Workflow
Caption: Experimental workflow for HTS sample preparation.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cevimeline - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Cevimeline Hydrochloride? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Forced Degradation Studies of trans-Cevimeline Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on trans-Cevimeline Hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or minimal degradation observed after stress testing. | - Stress conditions are too mild (e.g., low temperature, short duration, low concentration of stressor).- this compound is highly stable under the applied conditions. | - Increase the severity of the stress conditions incrementally. For example, increase the concentration of acid/base/oxidizing agent, raise the temperature, or prolong the exposure time.[1][2][3]- For thermal stress, consider increasing the temperature in 10°C increments.[4]- For photolytic stress, ensure exposure to a sufficient intensity and duration of light as per ICH Q1B guidelines (minimum of 1.2 million lux hours and 200 watt-hours/m²).[2] |
| Excessive degradation (e.g., >50%) or complete loss of the active pharmaceutical ingredient (API) peak. | - Stress conditions are too harsh. | - Reduce the severity of the stress conditions. Use lower concentrations of reagents, lower temperatures, or shorter exposure times.[5]- The goal is to achieve a target degradation of approximately 5-20% to ensure the formation of relevant degradation products without overwhelming the analytical system.[1][5] |
| Poor peak shape or tailing for the this compound peak or its degradants. | - Inappropriate mobile phase pH.- Column overload.- Secondary interactions with the stationary phase. | - Adjust the mobile phase pH. A study on Cevimeline (B1668456) Hydrochloride used a mobile phase with a pH of 3.0.- Reduce the injection volume or the concentration of the sample.- Consider a different column chemistry or the use of mobile phase additives to minimize secondary interactions. |
| Co-elution of degradation products with the main peak or with each other. | - The analytical method is not stability-indicating.- Insufficient chromatographic resolution. | - Optimize the HPLC method. This may involve changing the mobile phase composition, gradient slope, column type (e.g., C18), or temperature.- A validated stability-indicating method for Cevimeline Hydrochloride utilized a Hypersil BDS C18 column with a mobile phase of 10 mM monobasic sodium phosphate (B84403) monohydrate buffer (pH 3.0) and methanol (B129727) (85:15 v/v).- Peak purity analysis using a photodiode array (PDA) detector can confirm if the main peak is pure. |
| Appearance of unexpected peaks in the chromatogram. | - Secondary degradation of primary degradants.- Interaction with excipients (if using a formulated product).- Contamination from glassware, solvents, or reagents. | - Analyze samples at multiple time points to understand the degradation pathway and distinguish between primary and secondary degradants.- Run a blank with the formulation excipients under the same stress conditions to identify any excipient-related degradation.- Ensure high purity of solvents and reagents and meticulous cleaning of all labware. |
| Poor mass balance (the sum of the assay of the main peak and the area of all degradation products is not close to 100%). | - Some degradation products are not detected by the analytical method (e.g., they do not have a chromophore).- Degradants are volatile or have precipitated.- Inaccurate quantification of degradation products due to different response factors. | - Use a mass spectrometer (LC-MS) in conjunction with UV detection to identify non-chromophoric or volatile degradants.- Check for any precipitation in the stressed samples.- Determine the relative response factors for the major degradation products if their standards are available. |
Frequently Asked Questions (FAQs)
1. What are the typical stress conditions for the forced degradation of this compound?
Based on general guidelines for forced degradation studies and information available for Cevimeline Hydrochloride, the following conditions are recommended as a starting point:[1][2][3][6]
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Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature, progressing to 60-80°C if no degradation is observed.
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature, progressing to 60-80°C if necessary.
-
Oxidative Degradation: 3% to 30% H₂O₂ at room temperature.
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Thermal Degradation: Expose the solid drug substance to dry heat at a temperature at least 10°C above that used for accelerated stability testing (e.g., 60-80°C).
-
Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
2. What are the known degradation products of Cevimeline?
While specific degradation pathways for this compound are not extensively detailed in the available literature, a known impurity is "Impurity-A". Additionally, a potential degradation product identified in the synthesis of Cevimeline is a thiolactone. A metabolite of Cevimeline is cevimeline trans-sulfoxide. It is plausible that similar structures could be formed under forced degradation conditions, particularly oxidation.
3. How can I ensure my analytical method is stability-indicating?
A stability-indicating method must be able to accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate its degradation products from the API and from each other.[7] To validate your method, you should:
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Analyze samples of this compound that have been subjected to the various stress conditions mentioned above.
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Demonstrate that the peaks for the degradation products are well-resolved from the peak for this compound.
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Perform peak purity analysis of the API peak in the stressed samples using a PDA detector to confirm that no degradation products are co-eluting.
A published stability-indicating method for Cevimeline Hydrochloride uses a Hypersil BDS C18 column (250mm x 4.6 mm, 5 µm) with a mobile phase of 10 mM monobasic sodium phosphate monohydrate buffer (pH 3.0) with 1% triethylamine, and methanol in an 85:15 v/v ratio, at a flow rate of 0.8 ml/min and detection at 210 nm.
4. What is a reasonable target for the extent of degradation?
The generally accepted range for degradation in forced degradation studies is 5-20%.[1] This range is considered sufficient to demonstrate the stability-indicating nature of the analytical method without leading to the formation of secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.
Data Presentation
The following table provides an illustrative summary of potential quantitative results from a forced degradation study of this compound. Please note that this is a hypothetical example for guidance, as specific public data is limited.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 12.5% | DP1, DP2 |
| Basic Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 18.2% | DP3, DP4 |
| Oxidative Degradation | 6% H₂O₂ | 12 hours | Room Temp. | 15.8% | trans-Cevimeline Sulfoxide |
| Thermal Degradation | Dry Heat | 48 hours | 80°C | 8.5% | DP5 |
| Photolytic Degradation | ICH Q1B Conditions | - | - | 6.3% | DP6 |
Experimental Protocols
Below are detailed methodologies for key forced degradation experiments.
Protocol 1: Acidic Hydrolysis
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
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Transfer a known volume of the stock solution into a flask and add an equal volume of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.
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Heat the solution at 60°C.
-
Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 12, 24 hours).
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Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
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Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
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Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
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Prepare a stock solution of this compound in a suitable solvent at approximately 1 mg/mL.
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Transfer a known volume of the stock solution into a flask and add a pre-determined volume of 30% H₂O₂ to achieve a final concentration of 6% H₂O₂.
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Keep the solution at room temperature, protected from light.
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Withdraw aliquots at various time points (e.g., 1, 2, 4, 8, 12 hours).
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Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples promptly after preparation.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways of trans-Cevimeline HCl.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
Technical Support Center: Handling trans-Cevimeline Hydrochloride Powder
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the hygroscopic nature of trans-Cevimeline Hydrochloride powder. Adherence to these protocols is crucial for ensuring the stability, quality, and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for this compound powder?
A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere. For this compound, a polar molecule, this can lead to a range of issues including:
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Physical Changes: Caking, agglomeration, and changes in particle size, which can affect powder flowability and dissolution rates.[1][2]
-
Chemical Degradation: The presence of water can accelerate chemical degradation pathways such as hydrolysis, leading to the formation of impurities and a reduction in potency.[2]
-
Inaccurate Weighing: Absorption of atmospheric moisture can lead to inaccuracies in weighing, impacting the concentration of solutions and the stoichiometry of reactions.
Q2: What are the ideal storage conditions for this compound powder?
A2: To minimize moisture uptake, this compound powder should be stored in a tightly sealed container, preferably in a desiccator with a suitable desiccant or in a controlled low-humidity environment. General recommendations for storing hygroscopic powders include maintaining a relative humidity (RH) below 50%.[1] For long-term stability, storage at a controlled room temperature, typically between 15°C and 25°C (59°F–77°F), is advised.[3][4]
Q3: How can I minimize moisture exposure during experimental procedures?
A3: To minimize moisture exposure during handling:
-
Allow the container to equilibrate to the ambient temperature of the laboratory before opening to prevent condensation.
-
Weigh the powder as quickly as possible.
-
Use a glove box or an enclosure with a controlled low-humidity atmosphere for sensitive experiments.
-
Reseal the container tightly immediately after use.
Q4: What are the potential consequences of using this compound powder that has been exposed to humidity?
A4: Using powder that has absorbed moisture can lead to:
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Inconsistent and unreliable experimental results.
-
Altered dissolution profiles and bioavailability in formulation studies.
-
Formation of degradation products that could interfere with analytical measurements or have unintended biological effects.
Q5: Are there any formulation strategies to mitigate the hygroscopicity of this compound?
A5: Yes, several formulation strategies can be employed to manage the hygroscopicity of active pharmaceutical ingredients like this compound. These include:
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Film Coating: Applying a non-hygroscopic polymer coating to tablets or granules can act as a moisture barrier.
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Encapsulation: Enclosing the powder within a capsule can provide protection from ambient humidity.
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Co-processing with Excipients: Blending with less hygroscopic excipients can reduce the overall moisture uptake of the formulation.[2][5][6]
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Crystal Engineering: Exploring different salt forms or co-crystals may yield a less hygroscopic solid form.[2][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder is clumped or caked. | Exposure to high relative humidity during storage or handling. | 1. Gently break up the aggregates with a spatula in a low-humidity environment. 2. Consider drying the powder under vacuum at a mild temperature (e.g., 40°C), if thermal degradation is not a concern. 3. For future use, ensure storage in a desiccator or controlled humidity environment. |
| Inconsistent results in bioassays or analytical tests. | Inaccurate weighing due to moisture uptake; degradation of the compound. | 1. Verify the water content of the powder using Karl Fischer titration. 2. Implement stricter environmental controls during weighing and sample preparation. 3. Perform stability studies under controlled temperature and humidity conditions to assess for degradation. |
| Poor powder flow during formulation. | Increased inter-particle cohesive forces due to adsorbed moisture. | 1. Incorporate glidants or lubricants into the formulation. 2. Control the relative humidity of the manufacturing environment. 3. Consider granulation techniques to improve flow properties. |
| Changes in physical appearance (e.g., color). | Potential chemical degradation accelerated by moisture. | 1. Cease use of the affected batch. 2. Characterize the material using analytical techniques (e.g., HPLC, LC-MS) to identify potential degradation products. 3. Review storage and handling procedures to prevent future occurrences. |
Experimental Protocols
Characterization of Hygroscopicity
To quantitatively assess the hygroscopicity of this compound, the following experimental protocols are recommended.
1. Dynamic Vapor Sorption (DVS) Analysis
This method measures the extent and rate of water vapor uptake by a sample at different relative humidity (RH) levels.
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Objective: To generate a moisture sorption-desorption isotherm, which characterizes the hygroscopic nature of the powder and helps identify the critical relative humidity (CRH) where significant water uptake occurs.
-
Methodology:
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Place a precisely weighed sample (typically 5-15 mg) of this compound powder onto the DVS instrument's microbalance.
-
Dry the sample in the instrument by exposing it to 0% RH at a constant temperature (e.g., 25°C) until a stable weight is achieved.
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Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the sample weight is monitored until it reaches equilibrium.
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Once the maximum RH is reached, decrease the RH in the same stepwise manner back to 0% to measure desorption.
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Plot the percentage change in mass against the RH to generate the sorption and desorption isotherms.
-
2. Karl Fischer Titration
This is a standard method for the quantitative determination of water content in a solid sample.
-
Objective: To determine the specific water content of a batch of this compound powder.
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Methodology:
-
Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel of the Karl Fischer titrator.
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Titrate the solvent with the Karl Fischer reagent to a stable endpoint to neutralize any residual water.
-
Accurately weigh a sample of this compound powder and quickly add it to the titration vessel.
-
Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
The instrument will calculate the water content based on the amount of reagent consumed.
-
Stability Testing under Controlled Humidity
According to ICH Q1A(R2) guidelines, stability testing should be conducted to establish a re-test period or shelf life.[7][8][9][10][11]
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Objective: To evaluate the impact of temperature and humidity on the chemical and physical stability of this compound.
-
Methodology:
-
Place samples of the powder in appropriate containers that are permeable to water vapor.
-
Store the samples in controlled environment chambers at various temperature and humidity conditions as specified by ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated testing).[9]
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term testing), withdraw samples.[9]
-
Analyze the samples for key stability-indicating parameters, including:
-
Appearance (caking, color change)
-
Assay (potency)
-
Degradation products/impurities
-
Water content (by Karl Fischer titration)
-
Dissolution properties (if applicable to a formulated product)
-
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | trans-2'-Methyl-spiro[1-azabicyclo[2.2.2]octane-3,5'-[7][8]oxathiolane] Hydrochloride |
| CAS Number | 107220-29-1[12][13][14] |
| Molecular Formula | C₁₀H₁₈ClNOS[13][14] |
| Molecular Weight | 235.77 g/mol [14] |
Table 2: Example Data from Stability Study (Accelerated Conditions: 40°C / 75% RH)
| Time Point | Appearance | Assay (%) | Total Impurities (%) | Water Content (%) |
| 0 Months | White, free-flowing powder | 99.8 | 0.15 | 0.2 |
| 3 Months | Off-white, slightly agglomerated | 98.5 | 0.8 | 2.5 |
| 6 Months | Yellowish, caked | 96.2 | 1.5 | 4.8 |
| Note: This is illustrative data and does not represent actual experimental results for this compound. |
Visualizations
Figure 1. Experimental workflow for handling and characterizing hygroscopic this compound powder.
Figure 2. Simplified signaling pathway of this compound's mechanism of action.
Figure 3. Logical troubleshooting workflow for issues related to hygroscopicity.
References
- 1. usp.org [usp.org]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cevimeline (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. snscourseware.org [snscourseware.org]
- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 12. chemwhat.com [chemwhat.com]
- 13. Page loading... [wap.guidechem.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Improving Oral Bioavailability of Trans-Cevimeline in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the oral bioavailability of trans-Cevimeline in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of Cevimeline in common preclinical models?
A1: The oral bioavailability of Cevimeline has been reported to be approximately 50% in rats and 30% in dogs[1]. These values can serve as a baseline for improvement studies.
Q2: We are observing lower than expected oral bioavailability of Cevimeline in our rat model. What are the potential causes?
A2: Several factors could contribute to lower-than-expected oral bioavailability. These include:
-
Poor aqueous solubility: Cevimeline hydrochloride is very soluble in water[2]; however, the free base form's solubility might be a limiting factor.
-
First-pass metabolism: Cevimeline is metabolized by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4[2][3][4][5][6]. Significant metabolism in the liver and/or gut wall after oral administration can reduce the amount of active drug reaching systemic circulation.
-
Gastrointestinal instability: Although not explicitly reported for Cevimeline, degradation in the acidic environment of the stomach or enzymatic degradation in the intestine can affect bioavailability.
-
Efflux transporters: The drug may be a substrate for efflux transporters like P-glycoprotein in the gastrointestinal tract, which actively pump the drug back into the gut lumen.
Q3: What are the primary metabolic pathways for Cevimeline that might impact its oral bioavailability?
A3: Cevimeline undergoes extensive metabolism. The main metabolic pathways involve oxidation. The major metabolites are cis- and trans-sulfoxides, a glucuronic acid conjugate, and N-oxide of cevimeline[2][3][6]. In rats, both S- and N-oxidized metabolites are major, while in dogs, N-oxidized metabolites are predominant[1]. This extensive metabolism contributes to the first-pass effect.
Q4: Can inter-individual variability in preclinical models affect the oral bioavailability of Cevimeline?
A4: Yes, significant inter-individual variability in pharmacokinetic parameters is common in preclinical studies. For Cevimeline, this can be attributed to differences in the expression and activity of metabolic enzymes (CYP2D6 and CYP3A4) among animals[1]. Sex differences in pharmacokinetics have also been observed in rats[1].
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of Cevimeline Across Animals
-
Possible Cause 1: Inconsistent Dosing.
-
Troubleshooting Tip: Ensure accurate and consistent oral gavage technique. Verify the concentration and homogeneity of the dosing solution or suspension immediately before administration. For suspensions, ensure adequate mixing to prevent settling.
-
-
Possible Cause 2: Genetic Polymorphisms in Metabolic Enzymes.
-
Troubleshooting Tip: Use a well-characterized and genetically homogeneous strain of animals. If variability persists, consider phenotyping a subset of animals for CYP2D6 and CYP3A4 activity.
-
-
Possible Cause 3: Effect of Food.
Issue 2: Low Oral Bioavailability Despite Using a Solubilizing Formulation
-
Possible Cause 1: Formulation Fails to Maintain Solubilization in vivo.
-
Troubleshooting Tip: The formulation may precipitate upon dilution in the gastrointestinal fluids. Conduct in vitro dispersion and precipitation tests in simulated gastric and intestinal fluids to assess the stability of your formulation. Consider using precipitation inhibitors in your formulation.
-
-
Possible Cause 2: Significant First-Pass Metabolism.
-
Troubleshooting Tip: If solubility is not the issue, extensive first-pass metabolism is a likely culprit. Consider co-administration with a known inhibitor of CYP3A4 (e.g., ketoconazole) or CYP2D6 (e.g., quinidine) in a pilot study to confirm the role of these enzymes. Note: This is for investigational purposes to understand the bioavailability barrier and not a long-term formulation strategy.
-
-
Possible Cause 3: Efflux by Intestinal Transporters.
-
Troubleshooting Tip: Investigate if Cevimeline is a substrate for P-glycoprotein (P-gp) or other efflux transporters. In vitro Caco-2 cell permeability assays can provide insights. If it is a substrate, formulation strategies that inhibit P-gp, such as those using certain surfactants, could be explored.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Cevimeline in Preclinical Models
| Species | Dose (Oral) | Cmax | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Rat | Not Specified | Not Specified | < 1 | 0.4 - 1.1 | ~50 | [1] |
| Dog | Not Specified | Not Specified | < 1 | 0.4 - 1.1 | ~30 | [1] |
Table 2: Major Metabolites of Cevimeline
| Metabolite | Percentage of Dose Recovered in Urine (Human) | Metabolic Pathway | Key Enzymes | Reference |
| Unchanged Cevimeline | 16.0% | - | - | [2][6] |
| cis- and trans-sulfoxide | 44.5% | Sulfoxidation | Cytochrome P450 (CYP) | [2][6] |
| Glucuronic acid conjugate | 22.3% | Glucuronidation | UGTs | [2][6] |
| N-oxide of Cevimeline | 4.0% | N-oxidation | Flavin-containing monooxygenase (FMO) | [1][2][6] |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of trans-Cevimeline by High-Pressure Homogenization
This protocol is a general guideline and should be optimized for trans-Cevimeline.
-
Preparation of Pre-suspension:
-
Disperse 1% (w/v) of trans-Cevimeline in a 0.5% (w/v) aqueous solution of a suitable stabilizer (e.g., Poloxamer 188 or HPMC).
-
Stir the mixture at high speed (e.g., 1000 rpm) for 30 minutes to form a coarse suspension.
-
-
High-Shear Homogenization:
-
Homogenize the pre-suspension using a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes to reduce the particle size further.
-
-
High-Pressure Homogenization:
-
Process the resulting suspension through a high-pressure homogenizer.
-
Apply a pressure of 1500 bar for 10-20 cycles.
-
Monitor the particle size and polydispersity index (PDI) after every 5 cycles using a dynamic light scattering (DLS) instrument.
-
The target is a mean particle size of less than 500 nm and a PDI below 0.3.
-
-
Characterization:
-
Measure the final particle size, PDI, and zeta potential.
-
Assess the dissolution rate of the nanosuspension compared to the unformulated drug in a relevant buffer (e.g., pH 6.8 phosphate (B84403) buffer).
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for trans-Cevimeline
This protocol provides a starting point for developing a SEDDS formulation.
-
Excipient Screening:
-
Solubility Studies: Determine the saturation solubility of trans-Cevimeline in various oils (e.g., Labrafac PG, Maisine® CC), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants/solvents (e.g., Transcutol® HP, PEG 400).
-
Select excipients that show the highest solubility for the drug.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare a series of blank SEDDS formulations by mixing the selected oil, surfactant, and co-surfactant in different ratios.
-
For each mixture, add water dropwise with gentle stirring and observe the formation of an emulsion.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of Drug-Loaded SEDDS:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Dissolve trans-Cevimeline in the mixture of oil, surfactant, and co-surfactant with gentle heating (if necessary) and vortexing until a clear solution is obtained.
-
-
Characterization:
-
Self-Emulsification Assessment: Add 1 mL of the drug-loaded SEDDS to 250 mL of water or simulated gastric/intestinal fluid in a glass beaker with gentle agitation. Observe the rate of emulsification and the appearance of the resulting emulsion.
-
Droplet Size Analysis: Measure the mean droplet size and PDI of the formed emulsion using DLS.
-
In Vitro Drug Release: Perform in vitro drug release studies using a dialysis bag method or a standard dissolution apparatus.
-
Visualizations
Caption: Factors influencing the oral bioavailability of a drug.
Caption: Metabolic pathways of Cevimeline.
Caption: Workflow for selecting a bioavailability enhancement strategy.
References
- 1. Pharmacokinetics and metabolism of the novel muscarinic receptor agonist SNI-2011 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cevimeline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. medscape.com [medscape.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of trans-Cevimeline and cis-Cevimeline
For Researchers, Scientists, and Drug Development Professionals
Cevimeline (B1668456), a muscarinic acetylcholine (B1216132) receptor agonist, is a therapeutic agent primarily used for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome. It exists as two stereoisomers: cis-Cevimeline and trans-Cevimeline. The spatial arrangement of the methyl group on the oxathiolane ring defines these isomers and significantly influences their biological activity. This guide provides a comprehensive comparison of the preclinical data for cis- and trans-Cevimeline, focusing on their receptor binding affinities and functional potencies.
Executive Summary
Clinical and preclinical evidence strongly indicates that cis-Cevimeline is the biologically active isomer . The commercially available drug, Evoxac®, is the racemic mixture of the cis-isomer.[1][2] The (-)-enantiomer of cis-Cevimeline is the primary contributor to its pharmacological effects.[2] In contrast, trans-Cevimeline is generally considered an impurity from the synthesis process and exhibits significantly lower selectivity and activity at muscarinic receptors.[1][3]
Receptor Binding and Functional Activity
Cevimeline primarily exerts its effects through the activation of M1 and M3 muscarinic acetylcholine receptors (mAChRs).[4][5] Activation of M3 receptors on salivary and lacrimal glands stimulates saliva and tear production, respectively. The M1 receptor activity of cevimeline has also been investigated for its potential in treating cognitive deficits in conditions like Alzheimer's disease.[1][6]
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data on the receptor binding affinity and functional potency of the cevimeline isomers.
Table 1: Muscarinic Receptor Binding Affinity
| Isomer | Receptor Subtype | Test System | Ki (µM) | Reference |
| cis-Cevimeline | M3 | Rat submandibular/sublingual gland membranes | 1.2 ± 0.3 | [7] |
Table 2: Muscarinic Receptor Functional Potency (EC50)
| Isomer | Receptor Subtype | Test System | EC50 (µM) | Reference |
| cis-Cevimeline | M1 | Cloned human receptors | 0.023 | [4] |
| M2 | Cloned human receptors | 1.04 | [4] | |
| M3 | Cloned human receptors | 0.048 | [4] | |
| M4 | Cloned human receptors | 1.31 | [4] | |
| M5 | Cloned human receptors | 0.063 | [4] | |
| - | Guinea pig ileum contraction | 3.5 | [1][3] | |
| - | Guinea pig trachea contraction | 3.0 | [1][3] |
Note: The EC50 values for cloned human receptors demonstrate that cis-Cevimeline is most potent at the M1 receptor, followed by the M3 and M5 receptors, with significantly lower potency at M2 and M4 receptors.[4] Data for the functional potency of trans-Cevimeline is not available in a comparable format.
Signaling Pathways and Experimental Workflows
The activation of M1 and M3 muscarinic receptors by cis-Cevimeline initiates the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Caption: M1/M3 receptor signaling pathway activated by cis-Cevimeline.
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of cevimeline isomers.
References
- 1. (+-)-cis-2-methyl-spiro(1,3-oxathiolane-5,3')quinuclidine, an M1 selective cholinergic agonist, attenuates cognitive dysfunctions in an animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective muscarinic M1 agonist AF102B decreases levels of total Abeta in cerebrospinal fluid of patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. mdpi.com [mdpi.com]
- 5. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 6. AF102B, a novel M1 agonist, enhanced spatial learning in C57BL/10 mice with a long duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Analysis of Trans-Cevimeline and Pilocarpine on Salivation
This guide provides a detailed comparison of trans-Cevimeline and Pilocarpine (B147212), two prominent muscarinic receptor agonists used as sialogogues in the treatment of xerostomia (dry mouth), particularly in patients with Sjögren's syndrome or those who have undergone radiation therapy for head and neck cancers.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data.
Mechanism of Action and Receptor Selectivity
Both cevimeline (B1668456) and pilocarpine function by stimulating muscarinic acetylcholine (B1216132) receptors on the surface of salivary gland acinar cells, which triggers the secretion of saliva.[5][6] Their primary therapeutic effect for xerostomia is mediated through the activation of M3 muscarinic receptors.[1][7]
-
Trans-Cevimeline: This agent is a cholinergic agonist that demonstrates a higher affinity for M3 muscarinic receptors, which are prevalent in salivary and lacrimal glands, compared to M2 receptors found in cardiac tissue.[7][8] It also shows a strong affinity for M1 receptors.[1][6] This relative selectivity is thought to contribute to its efficacy in stimulating saliva with potentially fewer cardiac side effects compared to less selective agents.[7]
-
Pilocarpine: As a non-specific muscarinic agonist, pilocarpine activates all five subtypes of muscarinic receptors (M1-M5).[1] Its sialogogic effect is primarily due to its action on M3 receptors, but its broader activity on other exocrine glands and organ systems can lead to a wider range of side effects, such as sweating.[1][9]
Signaling Pathway for Saliva Secretion
The binding of cevimeline or pilocarpine to the M3 receptor on a salivary acinar cell initiates a G-protein coupled cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This surge in intracellular calcium is the critical step that leads to the secretion of water and electrolytes, resulting in salivation.
References
- 1. Pilocarpine / Salagen® and Cevimeline / Evoxac® for Dry Mouth (Xerostomia) | Iowa Head and Neck Protocols - Carver College of Medicine | The University of Iowa [iowaprotocols.medicine.uiowa.edu]
- 2. Distinct effects of cevimeline and pilocarpine on salivary mechanisms, cardiovascular response and thirst sensation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jkpractitioner.com [jkpractitioner.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
A Comprehensive Guide to the Validation of trans-Cevimeline Hydrochloride as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of trans-Cevimeline Hydrochloride as a reference standard against a common alternative, Pilocarpine Hydrochloride. The information presented is based on publicly available data and established analytical methodologies, designed to assist researchers in making informed decisions for their analytical needs.
Introduction
Cevimeline is a muscarinic agonist primarily used to treat dry mouth (xerostomia) associated with Sjögren's syndrome. The cis-isomer of Cevimeline Hydrochloride is the active pharmaceutical ingredient (API). However, the trans-isomer is a known impurity and is crucial as a reference standard for the accurate quantification of impurities in the drug substance and product.[1] The United States Pharmacopeia (USP) provides a reference standard for "Cevimeline trans-Isomer RS," highlighting its importance in quality control.[2]
This guide will delve into the validation parameters for this compound as a reference standard, comparing its analytical performance with Pilocarpine Hydrochloride, another well-established muscarinic agonist used for similar therapeutic indications.
Comparative Analysis of Reference Standards
The selection of a suitable reference standard is critical for the accuracy and reliability of analytical data. The following tables summarize the key validation parameters for this compound and Pilocarpine Hydrochloride based on a validated stability-indicating RP-HPLC method.
Table 1: Chromatographic Performance and System Suitability
| Parameter | This compound | Pilocarpine Hydrochloride | Acceptance Criteria (Typical) |
| Retention Time (min) | ~13.2 | ~4.8 | Consistent retention times |
| Tailing Factor | ≤ 1.5 | ≤ 1.5 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 2000 | > 2000 |
| Resolution (from nearest peak) | > 2.0 (from cis-Cevimeline) | > 2.0 (from related impurities) | > 1.5 |
Table 2: Method Validation Parameters (as per ICH Q2(R1) Guidelines)
| Parameter | This compound | Pilocarpine Hydrochloride |
| Specificity | Demonstrated by separating from the cis-isomer, degradation products, and placebo components. | Demonstrated by separating from its degradation products (e.g., isopilocarpine, pilocarpic acid). |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 | ≥ 0.999 |
| Range (µg/mL) | LOQ to 150% of the specification limit for the impurity. | Typically covers a range from 50% to 150% of the assay concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | ~0.5 | ~0.075 |
| Limit of Quantitation (LOQ) (µg/mL) | ~1.5 | ~0.25 |
Experimental Protocols
Stability-Indicating RP-HPLC Method for Cevimeline Hydrochloride and Its Impurities
This method is designed for the separation and quantification of Cevimeline Hydrochloride and its related substances, including the trans-isomer.
-
Chromatographic System:
-
Column: Hypersil BDS C18 (250mm x 4.6mm, 5µm particle size) or equivalent.
-
Mobile Phase: A filtered and degassed isocratic mixture of a buffer solution (10 mM monobasic sodium phosphate, pH adjusted to 3.0 with phosphoric acid) and Methanol (85:15 v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
This compound Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Prepare the sample by dissolving the Cevimeline Hydrochloride drug substance or product in the mobile phase to a suitable concentration.
-
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3][4][5]
-
Acid Hydrolysis: Reflux the sample with 0.1 N HCl at 60°C for a specified duration.
-
Base Hydrolysis: Reflux the sample with 0.1 N NaOH at 60°C for a specified duration.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a defined period.
-
Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) and cool white fluorescent light.
Visualizations
Logical Workflow for Reference Standard Validation
Caption: A logical workflow for the validation of a new reference standard.
Signaling Pathway of Muscarinic Agonists
Caption: Simplified signaling pathway of Cevimeline and Pilocarpine.
Conclusion
The validation of this compound as a reference standard is crucial for ensuring the quality and safety of Cevimeline-containing pharmaceutical products. The presented data and experimental protocols demonstrate that a well-characterized this compound reference standard, when used with a validated stability-indicating HPLC method, provides the necessary specificity, accuracy, and precision for its intended analytical purpose.
While Pilocarpine Hydrochloride is a valid alternative for certain applications, the use of a specific impurity standard like this compound is indispensable for the accurate assessment of related substances in Cevimeline drug products. This guide provides a foundational framework for researchers to establish and validate their own analytical procedures involving these compounds.
References
A Comparative Analysis of trans-Cevimeline and Other M1 Selective Muscarinic Agonists
The M1 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a key therapeutic target for cognitive and behavioral disorders, most notably Alzheimer's disease and schizophrenia. Activation of the M1 receptor is linked to improved cognitive function and has shown potential disease-modifying effects, such as reducing the burden of beta-amyloid (Aβ) peptide, a hallmark of Alzheimer's disease.[1][2][3] This has driven the development of M1 selective agonists.
This guide provides a comparative overview of trans-Cevimeline (also known as AF102B) and other notable M1 selective agonists, including Xanomeline (B1663083) and Talsaclidine (B17092).[1][4] We will examine their performance based on experimental data, detail the methodologies used for their characterization, and illustrate key biological and experimental pathways.
Data Presentation: Comparative Pharmacology
The following tables summarize the binding affinity and functional potency of trans-Cevimeline and its counterparts at the five human muscarinic receptor subtypes (M1-M5). Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 1: Muscarinic Receptor Binding Affinity (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | Selectivity Profile |
| trans-Cevimeline | Potent | 46-fold lower vs M1 | 2-fold lower vs M1 | 43-fold lower vs M1 | 3-fold lower vs M1 | M1/M3/M5 > M2/M4 |
| Xanomeline | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | Functionally selective for M1/M4 |
| Talsaclidine | N/A | N/A | N/A | N/A | N/A | Functionally selective for M1 |
Note: Specific Ki values for all compounds across all subtypes are not consistently reported in single studies. The data for trans-Cevimeline is derived from EC50 values which correlate well with binding affinity.[5][6] Xanomeline binds with high affinity to all subtypes but its functional effects are more selective.[7][8]
Table 2: Muscarinic Receptor Functional Potency (EC50, μM) and Efficacy
| Compound | M1 | M2 | M3 | M4 | M5 | Efficacy |
| trans-Cevimeline | 0.023 | 1.04 | 0.048 | 1.31 | 0.063 | Agonist |
| Xanomeline | Potent | Weak Partial Agonist | N/A | Potent | N/A | Partial Agonist (M1/M4) |
| Talsaclidine | Full Agonist | Less Pronounced | Less Pronounced | N/A | N/A | Full Agonist (M1) |
Data for trans-Cevimeline from[6]. Xanomeline potency at M2 is in the micromolar range[9]. Talsaclidine is described as a full M1 agonist with less effect at M2 and M3 receptors[10].
M1 Receptor Signaling Pathway
Activation of the M1 muscarinic receptor by an agonist initiates a signaling cascade through the Gq protein pathway. This leads to the activation of phospholipase Cβ (PLCβ), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, and the subsequent increase in intracellular calcium, along with DAG, activates downstream signaling events, including the activation of Protein Kinase C (PKC).[11][12]
Caption: M1 muscarinic receptor Gq signaling pathway.
Experimental Protocols
The characterization of M1 selective agonists involves a series of in vitro and in vivo experiments to determine their binding, functional activity, and physiological effects.
1. Radioligand Binding Assay (for Affinity)
This assay quantifies the affinity of a compound for the receptor.[13]
-
Objective: To determine the inhibition constant (Ki) of the test agonist.
-
Materials:
-
Cell membranes from cells engineered to express a specific human muscarinic receptor subtype (e.g., CHO-hM1).
-
A radiolabeled antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS) with known affinity.
-
Test agonist at various concentrations.
-
Assay buffer, glass fiber filters, and a scintillation counter.
-
-
Protocol:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled antagonist and varying concentrations of the unlabeled test agonist.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while unbound ligand passes through.[14]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (concentration of agonist that displaces 50% of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
2. Functional Assays (for Potency and Efficacy)
These assays measure the biological response following receptor activation.
-
Calcium Mobilization Assay: This is a common method for receptors that signal through the Gq pathway.[15][16]
-
Objective: To determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect) of the agonist.
-
Materials:
-
Live cells expressing the M1 receptor (e.g., CHO-hM1).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Test agonist at various concentrations.
-
A fluorescence plate reader (e.g., FLIPR).
-
-
Protocol:
-
Cell Plating: Cells are plated in a multi-well plate.
-
Dye Loading: Cells are loaded with the calcium-sensitive dye.
-
Agonist Addition: The plate is placed in the reader, and varying concentrations of the agonist are added to the wells.
-
Measurement: The instrument measures the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.
-
Data Analysis: A dose-response curve is generated to calculate the EC50 and Emax values.
-
-
-
In Vivo Models: Animal models are used to assess the effects of M1 agonists on cognition and behavior.
-
Objective: To evaluate the therapeutic potential in a living organism.
-
Example Model: The Morris water maze is used to assess spatial learning and memory in rodents.[3][17]
-
Protocol:
-
Animal Model: Often uses rats or mice with induced cognitive deficits (e.g., through lesions or genetic modification).
-
Drug Administration: Animals are treated with the M1 agonist or a placebo.
-
Task: Animals are placed in a pool of opaque water and must learn the location of a hidden escape platform using spatial cues.
-
Measurement: The time taken to find the platform (escape latency) and the path taken are recorded over several trials.
-
Analysis: Improved performance (e.g., shorter escape latency) in the drug-treated group compared to the placebo group indicates cognitive enhancement.
-
-
Experimental Workflow for M1 Agonist Characterization
The development and validation of an M1 agonist follow a structured workflow, from initial screening to preclinical validation.
References
- 1. M1 muscarinic agonists can modulate some of the hallmarks in Alzheimer's disease: implications in future therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic strategies in Alzheimer's disease: M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are the therapeutic candidates targeting M1? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic profile of the M1 agonist talsaclidine in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 13. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. innoprot.com [innoprot.com]
- 16. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AF102B, a novel M1 agonist, enhanced spatial learning in C57BL/10 mice with a long duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Trans-Cevimeline and Xanomeline in Preclinical Cognitive Models
For Researchers, Scientists, and Drug Development Professionals
The quest for effective therapeutics for cognitive disorders such as Alzheimer's disease and schizophrenia has led to a significant focus on muscarinic acetylcholine (B1216132) receptors. As agonists of these receptors, trans-cevimeline and xanomeline (B1663083) have emerged as compounds of interest. This guide provides an objective comparison of their efficacy in preclinical cognitive models, supported by experimental data, to aid researchers in their drug development endeavors.
Mechanism of Action and Receptor Selectivity
Trans-cevimeline and xanomeline, while both muscarinic agonists, exhibit distinct receptor selectivity profiles that dictate their pharmacological effects.
Trans-Cevimeline is a cholinergic agonist that primarily binds to and activates M1 and M3 muscarinic receptors.[1][2] It is a potent M1 agonist, with lower selectivity for M2 and M4 receptors.[1] The activation of M1 receptors is believed to be a key target for addressing cognitive dysfunction in conditions like Alzheimer's disease.[1]
Xanomeline demonstrates a preference for M1 and M4 muscarinic receptors.[3] While it binds to all five muscarinic receptor subtypes, its agonist activity is more pronounced at the M1 and M4 subtypes.[3] The cognitive-enhancing effects of xanomeline are thought to be primarily mediated through the activation of M1 receptors, while its antipsychotic-like effects are linked to M4 receptor activation.[3]
Preclinical Efficacy in Cognitive Models
Direct comparative preclinical studies between trans-cevimeline and xanomeline are limited. However, by examining their performance in similar cognitive assays, we can draw indirect comparisons of their efficacy.
Morris Water Maze (Spatial Learning and Memory)
The Morris water maze is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.
Trans-Cevimeline: In studies with C57BL/10 mice, cevimeline (B1668456) has been shown to significantly improve learning in the Morris water maze task, exhibiting a longer duration of action compared to traditional muscarinic agonists.[1]
Xanomeline: In a study utilizing a triple transgenic mouse model of Alzheimer's disease (3xTg-AD), a xanomeline derivative, EUK1001, was found to decrease cognitive deficits in the Morris water maze test.[4]
| Compound | Animal Model | Key Findings | Reference |
| trans-Cevimeline | C57BL/10 mice | Significantly improved learning. | [1] |
| Xanomeline (derivative EUK1001) | 3xTg-AD mice | Decreased cognitive deficits. | [4] |
Novel Object Recognition (Recognition Memory)
The novel object recognition test assesses an animal's ability to recognize a novel object from a familiar one, providing a measure of recognition memory.
Xanomeline: In a study with 3xTg-AD mice, xanomeline-treated female mice performed similarly to control AD mice in the novel object recognition task.[4] However, the derivative EUK1001 showed a significant increase in the exploration of the novel object compared to control AD mice.[4] In a rat model of cognitive impairment induced by amphetamine and ketamine, xanomeline was shown to enhance object recognition memory.[5]
| Compound | Animal Model | Key Findings | Reference |
| Xanomeline | 3xTg-AD mice (female) | Performed similarly to control AD mice. | [4] |
| Xanomeline | Rat (drug-induced cognitive impairment) | Enhanced object recognition memory. | [5] |
| Xanomeline (derivative EUK1001) | 3xTg-AD mice | Significantly more exploration of the novel object than control AD mice. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the cognitive assays discussed.
Morris Water Maze Protocol
This protocol is a generalized representation based on standard procedures.
-
Apparatus: A circular tank (90-100 cm in diameter) filled with water made opaque with non-toxic paint. A small escape platform is submerged 1 cm below the water's surface.[6]
-
Acclimation: Mice are handled and habituated to the testing room for several days before the experiment.
-
Training: Mice undergo a series of acquisition trials (e.g., 4 trials per day for 5-6 days). In each trial, the mouse is placed in the water at one of four starting positions and allowed to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.[7][8]
-
Probe Trial: Twenty-four hours after the final training trial, the platform is removed, and the mouse is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is recorded as a measure of spatial memory.[7]
-
Drug Administration: The compound of interest is typically administered (e.g., intraperitoneally) at a specific time before the training trials or the probe trial, depending on whether the aim is to assess effects on learning, consolidation, or retrieval.[9]
Novel Object Recognition Protocol
This protocol is a generalized representation based on standard procedures.
-
Apparatus: An open-field arena (e.g., 40 x 60 x 19 cm).[10]
-
Habituation: On the first day, mice are allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.[11][12]
-
Training/Familiarization Phase: On the second day, two identical objects are placed in the arena, and the mouse is allowed to explore them for a specific duration (e.g., 10 minutes).[12]
-
Testing Phase: After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for a set period (e.g., 5-10 minutes).[11][12]
-
Data Analysis: A discrimination index is calculated as the ratio of the time spent exploring the novel object to the total exploration time for both objects. A higher discrimination index indicates better recognition memory.[4]
-
Drug Administration: The test compound is administered at a predetermined time before the training or testing phase.
Signaling Pathways and Experimental Workflows
Visualizing the molecular mechanisms and experimental processes can provide a clearer understanding of the actions and evaluation of these compounds.
References
- 1. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration [mdpi.com]
- 3. Frontiers | Novel opportunities for treating complex neuropsychiatric and neurocognitive conditions based on recent developments with xanomeline [frontiersin.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. mmpc.org [mmpc.org]
- 7. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UC Davis - Morris Water Maze [protocols.io]
- 9. ccna-ccnv.ca [ccna-ccnv.ca]
- 10. mmpc.org [mmpc.org]
- 11. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating the Purity of Synthetic trans-Cevimeline Hydrochloride: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthetic trans-Cevimeline Hydrochloride. By presenting objective performance data and detailed experimental protocols, this document aims to assist researchers in selecting the most appropriate techniques for ensuring the quality and safety of this important muscarinic agonist.
Executive Summary
The purity of active pharmaceutical ingredients (APIs) is a critical determinant of their safety and efficacy. For synthetic this compound, a compound used to treat xerostomia associated with Sjögren's syndrome, rigorous purity validation is essential. This guide compares the utility of High-Performance Liquid Chromatography (HPLC) for the analysis of non-volatile impurities and the API itself, with Gas Chromatography-Mass Spectrometry (GC-MS) as a complementary technique for the identification and quantification of volatile impurities, such as residual solvents.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for purity testing is contingent on the physicochemical properties of the analyte and the potential impurities. This compound is a non-volatile, polar molecule, making HPLC the primary technique for its analysis. GC-MS, on the other hand, is ideally suited for the analysis of volatile and semi-volatile compounds.
Table 1: Quantitative Comparison of HPLC and GC-MS for Purity Validation
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Key Considerations |
| Primary Application | Purity of trans-Cevimeline HCl, non-volatile impurities, and degradation products. | Volatile impurities (e.g., residual solvents). | HPLC is the standard for non-volatile analytes, while GC-MS excels in the analysis of volatile compounds.[1][2] |
| Limit of Detection (LOD) | 0.8 µg/mL (for Cevimeline HCl)[3] | Typically in the low ppm range for residual solvents. | Both techniques offer high sensitivity for their respective target analytes.[1][4] |
| Limit of Quantification (LOQ) | 2.5 µg/mL (for Cevimeline HCl)[3] | Typically in the low ppm range for residual solvents. | |
| Linearity (R²) | > 0.998[3] | > 0.99 | Both methods demonstrate excellent linearity for quantitative analysis.[1] |
| Accuracy (% Recovery) | Typically 98-102% | Typically 95-105% | High accuracy is achievable with both techniques.[1] |
| Precision (% RSD) | < 2% | < 15% | HPLC generally offers higher precision for non-volatile compounds.[1] |
Experimental Protocols
RP-HPLC Method for this compound and Non-Volatile Impurities
This method is adapted from a validated stability-indicating RP-HPLC method for the estimation of related substances in Cevimeline Hydrochloride.[3]
Instrumentation:
-
HPLC system with a UV detector
-
Hypersil BDS C18 column (250mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of 10 mM monobasic sodium phosphate (B84403) monohydrate buffer (pH 3.0, adjusted with ortho-phosphoric acid) containing 1% Triethylamine (TEA) and Methanol in a ratio of 85:15 (v/v).
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: Ambient
Standard and Sample Preparation:
-
Prepare standard solutions of this compound and known impurities in the mobile phase.
-
Dissolve the synthetic this compound sample in the mobile phase to a suitable concentration.
Headspace GC-MS Method for Residual Solvents
This is a general protocol for the analysis of residual solvents as per ICH Q3C guidelines.
Instrumentation:
-
GC-MS system with a headspace autosampler
-
Capillary column suitable for residual solvent analysis (e.g., DB-624 or equivalent)
GC Conditions:
-
Carrier Gas: Helium
-
Injection Mode: Split
-
Injector Temperature: ~140°C
-
Oven Temperature Program: Isothermal at a low temperature (e.g., 40°C) for a hold time, followed by a ramp to a higher temperature (e.g., 240°C).
-
Detector: Mass Spectrometer
Headspace Conditions:
-
Vial Equilibration Temperature: ~80°C
-
Vial Equilibration Time: ~30-60 min
Standard and Sample Preparation:
-
Prepare a standard solution containing the expected residual solvents in a suitable solvent (e.g., DMSO).
-
Accurately weigh the synthetic this compound sample into a headspace vial and dissolve in a suitable solvent.
Mandatory Visualizations
Logical Workflow for Purity Validation
Caption: Purity validation workflow for synthetic trans-Cevimeline HCl.
Signaling Pathway of Cevimeline
Cevimeline acts as a muscarinic agonist with a particular affinity for M1 and M3 receptors. The activation of these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade.
Caption: Cevimeline's activation of M1/M3 receptors and downstream signaling.
Conclusion
The validation of purity for synthetic this compound requires a multi-faceted analytical approach. HPLC stands as the primary and most suitable technique for assessing the purity of the API and quantifying non-volatile impurities and degradation products. GC-MS serves as an essential complementary method for the detection and quantification of volatile residual solvents. By employing these validated methods, researchers and drug developers can ensure the quality, safety, and consistency of this compound, ultimately contributing to the development of safe and effective therapeutics.
References
A Head-to-Head Comparison of New M1 Agonists with trans-Cevimeline for Neurodegenerative and Psychiatric Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M1 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a key target for therapeutic intervention in a range of neurological and psychiatric conditions, including Alzheimer's disease and schizophrenia. Activation of the M1 receptor is known to modulate neuronal excitability and synaptic plasticity, processes that are fundamental to learning and memory. For years, the quest for selective M1 agonists has been pursued to harness these benefits while avoiding the adverse effects associated with non-selective muscarinic activation.
Cevimeline, an approved treatment for xerostomia in Sjögren's syndrome, is a muscarinic agonist with notable activity at M1 and M3 receptors.[1][2] While its central nervous system effects have been explored, the development of new M1-preferring agonists with potentially improved selectivity and tolerability profiles has garnered significant interest. This guide provides a head-to-head comparison of emerging M1 agonists, including Xanomeline (B1663083) and ML-007, with the established benchmark, trans-Cevimeline. Additionally, we will discuss Emraclidine, a positive allosteric modulator of the M4 receptor, as a related therapeutic strategy.
Compound Overview
-
trans-Cevimeline: A quinuclidine (B89598) derivative of acetylcholine, Cevimeline is a direct-acting muscarinic receptor agonist.[1] It is approved for the treatment of dry mouth in patients with Sjögren's syndrome and has been investigated for its potential cognitive-enhancing effects.[1][2]
-
Xanomeline: A functionally selective M1 and M4 muscarinic receptor agonist, Xanomeline has shown promise in treating psychosis and cognitive impairment.[3][4] It is a key component of KarXT, a combination therapy that includes the peripherally acting muscarinic antagonist trospium (B1681596) to mitigate side effects.
-
ML-007: A novel, clinical-stage M1/M4 muscarinic receptor agonist currently in development for the treatment of schizophrenia and Alzheimer's disease psychosis.[5][6][7][8][9] It is being developed as a combination product (ML-007C-MA) with a peripherally acting anticholinergic to improve tolerability.[10][11][12]
-
Emraclidine: A highly selective positive allosteric modulator (PAM) of the M4 muscarinic receptor.[13][14][15][16] Unlike direct agonists, PAMs enhance the receptor's response to the endogenous neurotransmitter, acetylcholine, offering a more nuanced modulation of receptor activity.
Quantitative Data Comparison
The following tables summarize the available in vitro pharmacological data for Cevimeline, Xanomeline, and ML-007. It is important to note that direct head-to-head studies using identical experimental conditions are limited. Therefore, variations in reported values may be attributable to differences in assay methodologies.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | Data Source |
| Cevimeline | - | - | - | - | - | No consistent Ki values found |
| Xanomeline | ~7.94 | ~12.6 | ~39.8 | ~19.9 | ~39.8 | [17] |
| Xanomeline | pKi 7.1 | pKi 6.9 | pKi 7.4 | pKi 7.7 | pKi 7.4 | [18] |
| ML-007 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | [5][6][7] |
Note: pKi is the negative logarithm of the Ki value. Higher pKi values indicate higher binding affinity.
Table 2: Muscarinic Receptor Functional Potency (EC50, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | Data Source |
| Cevimeline | 23 | 1040 | 48 | 1310 | 63 | [1][19] |
| Xanomeline | 30.9 | 1700 | 8500 | 14.1 | 1800 | [3] |
| Xanomeline (GTPγS) | 67.3 | - | - | - | 142 | |
| Xanomeline (Calcium flux) | 91 | - | - | - | - | [17] |
| ML-007 | Potent agonist; stronger intrinsic activity than Xanomeline | Data not publicly available | Data not publicly available | Potent agonist; stronger intrinsic activity than Xanomeline | Data not publicly available | [20] |
Note: EC50 is the concentration of an agonist that gives half-maximal response.
Signaling Pathways and Experimental Workflows
M1 Receptor Signaling Pathway
The M1 muscarinic receptor primarily couples to the Gq/11 family of G proteins. Upon agonist binding, this initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
M1 muscarinic receptor signaling cascade.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. This is typically achieved through competition assays where the test compound's ability to displace a known radiolabeled ligand is measured.
Workflow for a competitive radioligand binding assay.
Experimental Workflow: Functional Assay (Calcium Flux)
Functional assays, such as measuring intracellular calcium flux, determine the potency and efficacy of an agonist. This is a common method for assessing the activity of compounds at Gq-coupled receptors like M1.
References
- 1. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. rndsystems.com [rndsystems.com]
- 4. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maplightrx.com [maplightrx.com]
- 6. ML-007 - Wikipedia [en.wikipedia.org]
- 7. ML-007 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 8. biospace.com [biospace.com]
- 9. MapLight mulls muscarinic therapy for Alzheimer's disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. maplightrx.com [maplightrx.com]
- 12. maplightrx.com [maplightrx.com]
- 13. drughunter.com [drughunter.com]
- 14. Emraclidine, a novel positive allosteric modulator of cholinergic M4 receptors, for the treatment of schizophrenia: a two-part, randomised, double-blind, placebo-controlled, phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. iasp-pain.org [iasp-pain.org]
- 17. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. Xanomeline oxalate, M1 muscarinic acetylcholine receptor agonist (DMSO solution) (CAS 141064-23-5) | Abcam [abcam.com]
- 19. mdpi.com [mdpi.com]
- 20. Alzheimer's Association International Conference [alz.confex.com]
Navigating the Analytical Landscape for trans-Cevimeline: A Comparative Guide to Inter-Laboratory Validation
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds is a cornerstone of successful research and development. This guide provides a comparative overview of analytical methods for trans-Cevimeline, a muscarinic agonist used in the treatment of dry mouth associated with Sjögren's syndrome. Due to a lack of publicly available, formal inter-laboratory validation studies, this document synthesizes data from various published analytical methods to create a "virtual" inter-laboratory comparison. This approach offers valuable insights into the performance characteristics of different analytical techniques and provides detailed experimental protocols to aid in the establishment and validation of in-house assays.
Unraveling the Mechanism: The Signaling Pathway of Cevimeline
Cevimeline primarily exerts its therapeutic effect by acting as an agonist at M3 muscarinic acetylcholine (B1216132) receptors, which are abundant in exocrine glands such as salivary glands.[1][2] The activation of these G-protein coupled receptors initiates a downstream signaling cascade, leading to increased saliva secretion. The binding of Cevimeline to the M3 receptor triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are a key factor in promoting saliva secretion.
Comparative Analysis of Analytical Method Performance
The following table summarizes the performance characteristics of various analytical methods reported for the quantification of Cevimeline in biological matrices, primarily human plasma. This comparative data can guide researchers in selecting a suitable method based on their specific requirements for sensitivity, linearity, and precision.
| Parameter | Method 1: HPLC-UV | Method 2: LC-MS/MS (A) | Method 3: LC-MS/MS (B) |
| Analyte | Cevimeline | Cevimeline | trans-Cevimeline |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Linearity Range | 2.5 - 120 ng/mL | 0.1 - 50 ng/mL | 0.05 - 20 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 2.5 ng/mL | 0.1 ng/mL | 0.05 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 10% | < 8% |
| Inter-day Precision (%RSD) | < 15% | < 12% | < 10% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 92 - 108% |
| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation | Solid-Phase Extraction |
Detailed Experimental Protocols
To facilitate the implementation of these analytical methods, detailed experimental protocols are provided below. These protocols are synthesized from various sources and represent common procedures for each technique.
Method 1: HPLC-UV Analysis
This method is suitable for routine therapeutic drug monitoring where high sensitivity is not the primary requirement.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1.0 mL of plasma sample, add 100 µL of internal standard solution.
-
Add 5.0 mL of extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 98:2 v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 50 µL into the HPLC system.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 3.5) (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 210 nm.
-
Column Temperature: 30°C.
References
A Comparative Analysis of trans-Cevimeline Binding Kinetics and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding kinetics of trans-Cevimeline and other notable muscarinic receptor agonists. The data presented is intended to offer an objective overview of their performance at M1 and M3 muscarinic acetylcholine (B1216132) receptors (mAChRs), crucial targets in the development of therapies for conditions like Sjögren's syndrome and Alzheimer's disease.
Executive Summary
Cevimeline is a cholinergic agonist that demonstrates a notable selectivity for M1 and M3 muscarinic receptors.[1][2] This guide compares its binding and functional characteristics with other well-known muscarinic agonists, including pilocarpine, arecoline, and xanomeline (B1663083). While direct kinetic data (association and dissociation rates) for trans-Cevimeline is limited in publicly available literature, a comparison of binding affinities (Kd) and functional potencies (EC50) provides valuable insights into its receptor interaction profile.
Comparative Binding Kinetics
The following table summarizes the available quantitative data for trans-Cevimeline and its comparators at human M1 and M3 muscarinic receptors. It is important to note that the data is compiled from various studies and experimental conditions may differ.
| Compound | Receptor Subtype | Kd (nM) | Ki (nM) | EC50 (µM) | Reference |
| Cevimeline | M1 | - | - | 0.023 | [1] |
| M3 | - | - | 0.048 | [1] | |
| Pilocarpine | M1 | - | - | - | |
| M3 | 34.6 (high affinity site), 2200 (low affinity site) | - | - | [3][4] | |
| Arecoline | M1 | - | - | - | |
| M3 | - | - | - | ||
| Xanomeline | M1 | - | 296 | - | [5] |
| M3 | - | - | - |
Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates higher affinity. Ki (inhibition constant) is another measure of affinity determined through competition binding assays. EC50 (half maximal effective concentration) represents the concentration of a drug that gives half of the maximal response, indicating its functional potency.
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the mechanisms of action and experimental approaches, the following diagrams were generated using the Graphviz (DOT language).
Caption: M1/M3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Surface Plasmon Resonance Workflow.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for M1 or M3 muscarinic receptors.[6][7][8][9]
1. Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human M1 or M3 muscarinic receptors.
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Test Compound: trans-Cevimeline or other muscarinic agonists/antagonists.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a high concentration of a non-labeled antagonist like atropine (B194438) (for non-specific binding).
-
50 µL of a range of concentrations of the test compound (e.g., trans-Cevimeline).
-
50 µL of [³H]NMS at a fixed concentration (typically near its Kd).
-
100 µL of the receptor membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 2-3 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [³H]NMS binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Surface Plasmon Resonance (SPR) Assay
This protocol outlines a method for determining the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD) of a test compound for M1 or M3 muscarinic receptors.[10][11][12][13][14]
1. Materials:
-
SPR Instrument (e.g., Biacore).
-
Sensor Chip (e.g., CM5 chip).
-
Receptor: Purified M1 or M3 muscarinic receptor.
-
Analyte: trans-Cevimeline or other small molecule ligands.
-
Immobilization Buffer: e.g., 10 mM sodium acetate, pH 4.5.
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), and ethanolamine-HCl.
2. Procedure:
-
Receptor Immobilization:
-
Activate the sensor chip surface with a mixture of NHS and EDC.
-
Inject the purified receptor solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with ethanolamine-HCl.
-
-
Binding Analysis:
-
Inject a series of concentrations of the analyte (e.g., trans-Cevimeline) in running buffer over the immobilized receptor surface at a constant flow rate. This is the association phase .
-
Switch to running buffer without the analyte to flow over the surface. This is the dissociation phase .
-
After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the receptor-analyte interaction (e.g., a low pH buffer or a high salt concentration) to prepare for the next injection.
-
-
Data Collection: The SPR instrument measures the change in the refractive index at the sensor surface in real-time, generating a sensorgram that plots response units (RU) against time.
3. Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized receptor) to correct for bulk refractive index changes.
-
Fit the association and dissociation phases of the sensorgrams to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.
-
This fitting process will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Conclusion
This guide provides a foundational comparison of trans-Cevimeline's binding characteristics with other muscarinic agonists. The available data indicates that Cevimeline is a potent agonist at M1 and M3 receptors. However, a complete understanding of its binding kinetics would be greatly enhanced by direct measurement of its association and dissociation rates using techniques like Surface Plasmon Resonance. The provided experimental protocols offer a starting point for researchers seeking to perform such a detailed kinetic analysis. The continued investigation into the binding kinetics of selective muscarinic agonists is crucial for the rational design of novel therapeutics with improved efficacy and side-effect profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Use of cevimeline, a muscarinic M1 and M3 agonist, in the treatment of Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. path.ox.ac.uk [path.ox.ac.uk]
- 14. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]
Validating a Cevimeline-Induced Hypersalivation Model: A Comparative Guide
This guide provides a comprehensive comparison of the Cevimeline-induced hypersalivation model with its primary alternative, the Pilocarpine-induced model. It is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and reproducible animal model for the study of sialorrhea (hypersalivation) and the preclinical testing of antisialagogue therapies. The guide includes detailed experimental protocols, comparative quantitative data, and visualizations of key biological pathways and workflows.
Introduction to Hypersalivation Models
Sialorrhea, or excessive salivation, is a debilitating condition prevalent in patients with neurological disorders such as Parkinson's disease, amyotrophic lateral sclerosis (ALS), and cerebral palsy.[1] It results not from the overproduction of saliva, but from an impaired ability to clear saliva from the oral cavity due to dysphagia or poor oral motor control.[1][2] Developing effective antisialagogue drugs requires robust preclinical animal models that can accurately mimic the state of hypersalivation.
Muscarinic receptor agonists are widely used to induce hypersalivation in animal models.[3] These agents stimulate the M1 and M3 muscarinic acetylcholine (B1216132) receptors in salivary glands, triggering the secretion of saliva.[3][4] Cevimeline (B1668456) and Pilocarpine (B147212) are the two most common agonists used for this purpose, each with distinct pharmacological profiles that influence model selection.[5][6]
The Cevimeline-Induced Hypersalivation Model
Cevimeline is a cholinergic agonist with a high affinity for M3 muscarinic receptors, which are predominantly located on exocrine glands, including salivary glands.[7][8][9] It is clinically approved for treating xerostomia (dry mouth) in patients with Sjögren's syndrome.[8][10][11] Its potent sialogogic effect also makes it an excellent candidate for inducing a state of hypersalivation in animal models.
Mechanism of Action
Cevimeline binds to and activates M1 and M3 muscarinic receptors on salivary acinar cells.[11][12] Activation of the M3 receptor, a G-protein coupled receptor, initiates a signaling cascade via phospholipase C (PLC). This leads to the production of inositol (B14025) triphosphate (IP3), which triggers the release of intracellular calcium (Ca2+).[7] The resulting elevation in intracellular Ca2+ is the pivotal step that drives the secretion of saliva.[7]
Experimental Protocols
Induction of Hypersalivation (Rodent Model)
This protocol describes a general method for inducing hypersalivation in mice or rats using Cevimeline. Doses should be optimized for the specific species and strain.
-
Animal Preparation : House animals (e.g., C57BL/6 mice or Wistar rats) in a controlled environment.[13] For two hours prior to the experiment, provide water but no food to ensure clear saliva collection.[14]
-
Drug Preparation : Prepare a fresh solution of Cevimeline hydrochloride in sterile saline (0.9% NaCl).
-
Baseline Saliva Collection (Optional) : To establish a baseline, collect saliva for a 10-15 minute period before drug administration.
-
Cevimeline Administration : Administer Cevimeline via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A starting dose for rats can range from 3-30 mg/kg.[15]
-
Saliva Collection : Immediately after injection, begin saliva collection for a defined period (e.g., 30-120 minutes). A common method involves placing pre-weighed cotton swabs or absorbent conical swabs in the animal's mouth.[14][16]
-
Quantification : After the collection period, re-weigh the cotton swabs. The change in weight corresponds to the mass of saliva secreted. Salivary flow rate can be expressed as mg/min or µL/min (assuming a saliva density of ~1 g/mL).[17]
Model Validation via Pharmacological Reversal
A critical step in validating the model is demonstrating that the induced hypersalivation is mechanism-specific. This can be achieved by reversing the effect with a muscarinic antagonist. Glycopyrrolate (B1671915) is an ideal choice as it is a potent antagonist that does not readily cross the blood-brain barrier, minimizing central nervous system side effects.[1][18]
-
Induce Hypersalivation : Administer a pre-determined effective dose of Cevimeline to a cohort of animals.
-
Confirm Salivation : Observe the animals and confirm the onset of hypersalivation.
-
Administer Antagonist : To the test group, administer an effective dose of Glycopyrrolate (e.g., 0.1-1 mg/kg, s.c.). The control group receives a saline vehicle.
-
Measure Salivary Flow : Collect and measure saliva from both groups for a set period post-antagonist administration.
-
Analysis : A valid model will show a statistically significant reduction in salivary flow in the Glycopyrrolate-treated group compared to the saline-treated control group.
Comparison with the Pilocarpine Model
Pilocarpine, a non-selective muscarinic agonist, has historically been the most common agent used to induce salivation in animal models.[13][16] Understanding its properties relative to Cevimeline is crucial for model selection.
Drug Administration and Dosing
The effective doses for Cevimeline and Pilocarpine differ significantly, reflecting their distinct potencies and receptor affinities.
| Parameter | Cevimeline | Pilocarpine | Source |
| Species | Rat | Rat | [15] |
| Route | Intraduodenal (i.d.) | Intraduodenal (i.d.) | [15] |
| Min. Effective Dose | 10 mg/kg | 0.2 mg/kg | [15] |
| Species | Rat | Rat | [19] |
| Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | [19] |
| Comparative Dose | 80 µmol/kg | 4 µmol/kg | [19] |
Pharmacodynamic Comparison
Studies directly comparing the two agents reveal key differences in their effects on salivary secretion. Cevimeline generally exhibits a slower onset of action but a more prolonged duration of effect compared to Pilocarpine.[19]
| Parameter | Cevimeline | Pilocarpine | Source |
| Onset of Action | Slower increase in salivation | Rapid, transient high flow rate | [19][20] |
| Duration of Action | More sustained and lasting salivation | Shorter duration | [19] |
| Efficacy (Human) | More effective at 140 & 200 min (30mg dose) | Less effective at later time points | [6] |
| Saliva Composition | Decreased Na+ content | No effect on Na+ content (with amiloride) | [20] |
| Cardiovascular (Rat) | Higher pressor response at high doses | Lower pressor response | [15][19] |
| CNS Effects (Rat) | Caused significant hypothermia | No effect on body temperature | [15] |
Note: Data is compiled from studies in different species (human and rat) and may not be directly comparable but illustrates general pharmacological trends.
Conclusion and Recommendations
Both Cevimeline and Pilocarpine can be used to create robust and reproducible models of hypersalivation. The choice of agent should be guided by the specific aims of the research.
-
The Cevimeline-induced model is advantageous for studies requiring a sustained period of hypersalivation, which may better mimic the chronic nature of clinical sialorrhea. Its slower onset and longer duration provide a wider window for therapeutic intervention and observation.[19] However, researchers should be aware of its potential for dose-dependent cardiovascular and CNS effects.[15][19]
-
The Pilocarpine-induced model is well-established and characterized. It is suitable for studies focused on the acute reversal of hypersalivation due to its rapid onset.[20] The extensive historical data available for Pilocarpine can also be beneficial for comparative studies.
Recommendation : For validating a new antisialagogue therapy, the Cevimeline model offers a more clinically relevant profile of sustained hypersalivation. The validation protocol should always include a dose-response characterization and pharmacological reversal with a specific muscarinic antagonist like Glycopyrrolate to ensure the model's specificity and utility in drug development.
References
- 1. Introduction - Clinical Review Report: Glycopyrrolate Oral Solution (Cuvposa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Treatment for sialorrhea (excessive saliva) in people with motor neuron disease/amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cholinergic stimulation of salivary secretion studied with M1 and M3 muscarinic receptor single- and double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of cevimeline vs. pilocarpine in the secretion of saliva: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of pilocarpine and cevimeline on salivary flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Cevimeline Hydrochloride? [synapse.patsnap.com]
- 8. Cevimeline - Wikipedia [en.wikipedia.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Articles [globalrx.com]
- 11. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. A Method for the Measurement of Salivary Gland Function in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Video: A Method for the Measurement of Salivary Gland Function in Mice [jove.com]
- 15. Effects of pilocarpine hydrochloride and cevimeline on submandibular/sublingual salivation in rat xerostomia model produced by X-ray irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Murine Salivary Functional Assessment via Pilocarpine Stimulation Following Fractionated Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. repositorio.ufba.br [repositorio.ufba.br]
- 18. Oral glycopyrrolate for the treatment of chronic severe drooling caused by neurological disorders in children - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Distinct effects of cevimeline and pilocarpine on salivary mechanisms, cardiovascular response and thirst sensation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cevimeline-induced monophasic salivation from the mouse submandibular gland: decreased Na+ content in saliva results from specific and early activation of Na+/H+ exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of trans-Cevimeline Effects Across Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of trans-Cevimeline, a muscarinic acetylcholine (B1216132) receptor agonist, across various animal strains. The data presented herein is collated from a range of preclinical studies, offering insights into its efficacy and mechanism of action, primarily in the context of xerostomia and cognitive function.
Overview of trans-Cevimeline
Cevimeline (B1668456), also known by its developmental codes AF102B, SNI-2011, and others, is a cholinergic agent that primarily acts as an agonist at M1 and M3 muscarinic receptors.[1][2] Its affinity for these receptors makes it a potent secretagogue, stimulating exocrine glands such as the salivary and lacrimal glands.[3][4] This action forms the basis of its FDA-approved use for the treatment of dry mouth (xerostomia) in patients with Sjögren's syndrome.[5] Beyond its secretagogue effects, cevimeline has been investigated for its potential neuroprotective and cognitive-enhancing properties.[6]
Comparative Efficacy in Animal Models
The preclinical evaluation of cevimeline has been conducted in a variety of animal models, including mice, rats, dogs, and monkeys. These studies have been instrumental in elucidating its therapeutic potential and dose-dependent effects.
Sialogogic and Lacrimal Effects
Cevimeline has consistently demonstrated a dose-dependent increase in saliva and tear secretion across different species. In murine models of Sjögren's syndrome and in rats with radiation-induced xerostomia, cevimeline effectively induced salivation.[3] Similarly, intraduodenal administration in normal rats and mice, as well as in autoimmune disease mouse strains, resulted in a significant increase in saliva secretion.[4] Studies in dogs have shown that the sialogogic effect of cevimeline lasts nearly twice as long as that of pilocarpine, a comparable muscarinic agonist.[3]
Table 1: Summary of Sialogogic Effects of trans-Cevimeline in Different Animal Strains
| Animal Strain | Route of Administration | Dosage Range | Observed Effect | Reference |
| Normal Rats & Mice | Intraduodenal | 3 - 30 mg/kg | Dose-dependent increase in saliva secretion. | [4] |
| X-irradiated Rats | Intraduodenal | 3 - 30 mg/kg | Dose-dependent increase in saliva secretion. | [4] |
| Autoimmune Disease Mice | Intraduodenal | 3 - 30 mg/kg | Dose-dependent increase in saliva secretion. | [4] |
| Dogs | Not Specified | Not Specified | Sialogogic effect lasted nearly twice as long as pilocarpine. | [3] |
| Wistar Rats | Intraperitoneal | Not Specified | Induced salivation from the parotid gland. | [7] |
| NOD.B10.H2b Mice (Dry Eye Model) | Topical (eyedrops) | 2% CVM | Increased tear production. | [8] |
Cognitive Enhancement Effects
The role of cevimeline in ameliorating cognitive deficits has been explored in various animal models of amnesia and age-related memory impairment. In rats with experimentally induced amnesia, cevimeline was found to reverse memory deficits in passive avoidance, T-maze, and radial-arm maze tasks.[1][6] Studies in both young and aged monkeys have also demonstrated improved performance in object working memory tasks following intramuscular administration of cevimeline.[1] Furthermore, in vivo experiments in rabbits and transgenic mice suggest that cevimeline can decrease cerebrospinal fluid concentrations of amyloid-β, a key pathological marker in Alzheimer's disease.[1]
Table 2: Summary of Cognitive Effects of trans-Cevimeline in Different Animal Strains
| Animal Strain | Model | Route of Administration | Dosage | Observed Effect | Reference |
| Rats | Experimental Amnesia (Anticholinergic-induced) | Not Specified | Not Specified | Ameliorated memory deficits in passive avoidance task. | [6] |
| Rats | Experimental Amnesia (Cholinotoxin-induced) | Not Specified | Not Specified | Reversed cognitive impairments in step-through passive avoidance and Morris water maze tests. | [1] |
| Rabbits | - | Subcutaneous | 2 mg/kg/day for 5 days | Decreased cerebrospinal fluid Aβ concentrations. | [1] |
| Amyloid-β Protein Precursor Transgenic Mice | - | Direct to hippocampus | 5 mM | Modulated Aβ pool in interstitial fluid. | [1] |
| Young and Aged Monkeys | - | Intramuscular | 0.1 - 2.1 mg/kg | Improved task performance in a delayed match-to-sample task. | [1] |
Mechanism of Action and Signaling Pathway
Cevimeline exerts its effects by binding to and activating M1 and M3 muscarinic acetylcholine receptors.[1] These receptors are coupled to Gq/11 proteins.[1] Upon agonist binding, the Gαq subunit dissociates and activates phospholipase C (PLC).[9] Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[9] This rise in intracellular Ca2+ is a key trigger for downstream cellular responses, including fluid secretion from salivary and lacrimal gland acinar cells.
Caption: Signaling pathway of trans-Cevimeline via M1/M3 muscarinic receptors.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the sialogogic and cognitive effects of cevimeline.
Assessment of Saliva Secretion in Rats
-
Animal Model: Male Wistar rats are commonly used.
-
Anesthesia: Animals are anesthetized, often with a combination of ketamine and xylazine.
-
Surgical Preparation: The trachea is cannulated to ensure a clear airway. A pre-weighed cotton ball is placed in the oral cavity to collect saliva.
-
Drug Administration: Cevimeline or vehicle is administered, typically via intraperitoneal injection or intraduodenal infusion.
-
Saliva Collection: Saliva is collected over a set period (e.g., 30 minutes) by removing and weighing the cotton ball.
-
Data Analysis: The amount of saliva secreted is calculated as the difference in the weight of the cotton ball before and after collection, and is often normalized to the animal's body weight.
Caption: Experimental workflow for measuring saliva secretion in rats.
Passive Avoidance Task for Memory Assessment in Rats
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment is equipped with an electric grid.
-
Acquisition Trial: A rat is placed in the light compartment. When it enters the dark compartment, the door is closed, and a mild foot shock is delivered.
-
Drug Administration: Cevimeline or a control substance is administered before or after the acquisition trial, depending on the study design.
-
Retention Trial: After a specific interval (e.g., 24 hours), the rat is again placed in the light compartment, and the latency to enter the dark compartment is recorded.
-
Data Analysis: A longer latency to enter the dark compartment in the retention trial is indicative of better memory of the aversive stimulus.
Conclusion
Preclinical studies in various animal strains have consistently demonstrated the efficacy of trans-Cevimeline in stimulating salivary and lacrimal secretions, supporting its clinical use in treating xerostomia. Furthermore, a growing body of evidence from rodent and primate models suggests a promising role for cevimeline in enhancing cognitive function and potentially mitigating neurodegenerative processes. The well-characterized mechanism of action, involving the activation of M1 and M3 muscarinic receptors, provides a solid foundation for further research and development of this compound for a broader range of therapeutic applications. The standardized experimental protocols outlined in this guide serve as a valuable resource for researchers in this field.
References
- 1. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. | BioWorld [bioworld.com]
- 4. (+/-)-cis-2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine] hydrochloride, hemihydrate (SNI-2011, cevimeline hydrochloride) induces saliva and tear secretions in rats and mice: the role of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rheumatv.com [rheumatv.com]
- 6. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration [mdpi.com]
- 7. Effects of cevimeline on salivation and thirst in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cevimeline-induced anti-inflammatory effect through upregulations of mucins in the ocular surface of a dry eye mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Cevimeline Hydrochloride? [synapse.patsnap.com]
A Comparative Analysis of trans-Cevimeline and Other Muscarinic Agonists for the Treatment of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
The cholinergic hypothesis of Alzheimer's disease (AD) has long implicated the decline in acetylcholine (B1216132) as a key contributor to cognitive decline. Consequently, targeting muscarinic acetylcholine receptors, particularly the M1 subtype which is relatively preserved in the AD brain, remains a promising therapeutic strategy.[1] This guide provides a comparative overview of the therapeutic potential of trans-Cevimeline and other notable muscarinic agonists in preclinical and clinical AD models.
Mechanism of Action: M1 Receptor Agonism
Cevimeline, a cholinergic agonist, primarily targets M1 and M3 muscarinic receptors.[2][3][4] Its trans-isomer, trans-Cevimeline (AF102A), is also an M1 selective cholinergic agonist.[5] The therapeutic rationale for M1 agonism in AD is multifaceted. Activation of the M1 receptor is not only believed to enhance cognitive function but also to modulate the underlying pathology of AD by influencing amyloid-beta (Aβ) and tau protein pathways.[6][7][8][9][10][11]
M1 receptor activation can shift the processing of amyloid precursor protein (APP) towards the non-amyloidogenic α-secretase pathway, thereby reducing the production of toxic Aβ peptides.[10][11][12] Additionally, M1 agonism has been shown to decrease the hyperphosphorylation of tau protein, a key component of neurofibrillary tangles, another hallmark of AD.[7][9][10][11] This effect is thought to be mediated through the inhibition of glycogen (B147801) synthase kinase-3 beta (GSK-3β).[7]
Below is a diagram illustrating the proposed signaling pathway of M1 muscarinic receptor agonists in mitigating Alzheimer's disease pathology.
References
- 1. youtube.com [youtube.com]
- 2. Efficacy of xanomeline in Alzheimer disease: cognitive improvement measured using the Computerized Neuropsychological Test Battery (CNTB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effects of xanomeline, a selective muscarinic receptor agonist, on cognitive function and behavioral symptoms in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic agonists reduce tau phosphorylation in non-neuronal cells via GSK-3beta inhibition and in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic agonists for the treatment of Alzheimer's disease: progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of muscarinic agonists for successful therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Therapeutic effects of a novel synthetic α-secretase [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of trans-Cevimeline Hydrochloride: A Procedural Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of trans-Cevimeline Hydrochloride, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This compound, a compound utilized in research, requires careful handling not only in its application but also in its disposal. This guide provides a procedural, step-by-step approach to its proper disposal, aligning with general best practices for pharmaceutical waste.
Hazard Profile of this compound
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This protocol is based on general guidelines for pharmaceutical waste and should be adapted to comply with specific institutional policies and local, state, and federal regulations[1].
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Step 2: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste disposal.
-
Do not mix this compound with non-hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash receptacles.
-
Utilize a designated, clearly labeled hazardous waste container. The container should be compatible with the chemical and sealable to prevent leaks or spills.
Step 3: Container Labeling
The hazardous waste container must be labeled in accordance with your institution's and local regulations. The label should, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic")
-
The accumulation start date
Step 4: Accumulation and Storage
-
Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible chemicals.
-
Ensure the container remains closed except when adding waste.
Step 5: Engaging a Licensed Waste Disposal Vendor
-
Once the container is full or has reached its accumulation time limit as per institutional or regulatory guidelines, arrange for its collection by a licensed hazardous waste disposal vendor.
-
Provide the vendor with a complete and accurate waste profile, including the Safety Data Sheet for this compound.
Step 6: Incineration as the Preferred Disposal Method
-
The most appropriate disposal method for many pharmaceutical wastes is high-temperature incineration at a permitted hazardous waste facility. This method ensures the complete destruction of the active pharmaceutical ingredient.
Step 7: Documentation
-
Maintain meticulous records of the disposal process, including waste manifests provided by the disposal vendor. These documents are essential for regulatory compliance and auditing purposes.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data
Currently, there is no specific quantitative data available in the search results regarding disposal limits or concentrations for this compound. The disposal procedure is based on the qualitative hazard assessment of the compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and clarification on disposal policies.
References
Essential Safety and Operational Guide for Handling trans-Cevimeline Hydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling trans-Cevimeline Hydrochloride. It offers procedural, step-by-step guidance on personal protective equipment, handling, and disposal to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.[1] The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must have side-shields to protect against splashes.[1] |
| Hand Protection | Protective Gloves | Use compatible chemical-resistant gloves.[2] |
| Body Protection | Lab Coat/Clothing | Wear an impervious lab coat or protective clothing.[1][2] Full sleeves are recommended.[3] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator should be used when ventilation is inadequate or as conditions warrant.[2] |
Health Hazard Information
This compound is classified as toxic if swallowed and may cause irritation to the skin, eyes, and respiratory system.[2][4] It is suspected of causing cancer and damaging fertility or the unborn child.[4] There are no established occupational exposure limit values for this compound.[1][4]
Safe Handling and Storage Protocols
Engineering Controls:
-
Work in a well-ventilated area.[1] The use of a chemical fume hood is recommended.[3]
-
Ensure that an eyewash station and a safety shower are readily accessible.[1][2]
Handling Procedures:
-
Avoid all personal contact with the substance. Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Wear all prescribed personal protective equipment (see table above).
-
Prevent the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the handling area.[5]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, dry, and well-ventilated area.[4]
-
For long-term storage in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention from an ophthalmologist.[2][3] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Call a physician immediately.[1][2] |
Spill and Disposal Plan
Spill Containment and Cleanup:
-
Evacuate personnel from the spill area.
-
Wear full personal protective equipment, including a respirator.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
For liquid spills, absorb with a non-combustible material like diatomite or universal binders.[1] For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
Collect the spilled material and absorbent into a suitable, closed container for disposal.[4]
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[1]
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[2] This may involve using a licensed professional waste disposal service.
-
For unused medication in a non-laboratory setting, refer to FDA guidelines for drug disposal, which may include take-back programs or specific household trash disposal methods.[6][7][8] Do not flush down the toilet unless specifically instructed to do so.[8]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for handling a chemical spill of this compound.
Caption: Chemical Spill Response Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
